molecular formula C23H20O10 B15587614 2',5,6',7-Tetraacetoxyflavanone

2',5,6',7-Tetraacetoxyflavanone

Cat. No.: B15587614
M. Wt: 456.4 g/mol
InChI Key: QAJSRSKXTOZULY-UHFFFAOYSA-N
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Description

2',5,6',7-Tetraacetoxyflavanone is a useful research compound. Its molecular formula is C23H20O10 and its molecular weight is 456.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-acetyloxy-2-(5,7-diacetyloxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O10/c1-11(24)29-15-8-19(32-14(4)27)22-16(28)10-21(33-20(22)9-15)23-17(30-12(2)25)6-5-7-18(23)31-13(3)26/h5-9,21H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJSRSKXTOZULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C(=CC=C1)OC(=O)C)C2CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2',5,6',7-Tetraacetoxyflavanone: A Technical Guide to its Chemical Properties and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, potential biological activities, and relevant experimental methodologies for 2',5,6',7-Tetraacetoxyflavanone. As a synthetic derivative of the naturally occurring 2',5,6',7-Tetrahydroxyflavanone, this compound is of interest for its potential enhanced bioavailability and modified pharmacological profile. This document summarizes its known chemical data, explores its probable biological effects based on related flavonoid structures, and provides detailed experimental protocols for its synthesis and bioactivity assessment. Furthermore, key signaling pathways likely to be modulated by this class of compounds are illustrated using Graphviz diagrams to facilitate further research and drug discovery efforts.

Chemical Properties

This compound is the acetylated form of 2',5,6',7-Tetrahydroxyflavanone. The addition of four acetyl groups significantly alters its polarity and, consequently, its solubility and potential for crossing biological membranes.

PropertyValueSource
CAS Number 80604-17-7Commercial Supplier
Molecular Formula C23H20O10ChemFaces
Molecular Weight 456.4 g/mol ChemFaces
Appearance Likely a solid powderInferred
Solubility Expected to be more soluble in organic solvents (e.g., DMSO, ethanol) than its tetrahydroxy precursor.Inferred from structure

Synthesis

The synthesis of this compound typically involves the acetylation of 2',5,6',7-Tetrahydroxyflavanone.

Experimental Protocol: Acetylation of 2',5,6',7-Tetrahydroxyflavanone

This protocol is a general method for the acetylation of phenolic hydroxyl groups.

Materials:

  • 2',5,6',7-Tetrahydroxyflavanone

  • Acetic anhydride (B1165640)

  • Pyridine (B92270) (as a catalyst and solvent) or another suitable base like triethylamine

  • Dichloromethane (DCM) or another appropriate solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve 2',5,6',7-Tetrahydroxyflavanone in a suitable volume of anhydrous pyridine or a mixture of DCM and a base at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Acetylation: Add acetic anhydride dropwise to the solution while stirring. The molar ratio of acetic anhydride to the flavanone (B1672756) should be in excess (e.g., 10 equivalents) to ensure complete acetylation of all four hydroxyl groups.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours (e.g., 4-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is no longer visible.

  • Work-up:

    • Quench the reaction by the slow addition of water or ice.

    • Extract the product into an organic solvent like ethyl acetate (B1210297) or DCM.

    • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Biological Activities and Signaling Pathways

Direct experimental data on the biological activities of this compound is limited. However, based on the known activities of its parent compound and other structurally related polymethoxyflavones, several potential pharmacological effects can be inferred. Flavonoids are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Potential Signaling Pathways

Based on studies of similar flavonoids, this compound may modulate key cellular signaling pathways involved in cancer and inflammation.

MAPK_Pathway TAF This compound MEK MEK TAF->MEK Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm TAF This compound IKK IKK Complex TAF->IKK Inhibition InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor InflammatoryStimuli->Receptor Receptor->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_p50_p65 NF-κB (p50/p65) Nucleus Nucleus NFkB_p50_p65->Nucleus Translocation NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB_IkB->NFkB_p50_p65 Release GeneExpression Pro-inflammatory Gene Expression Nucleus->GeneExpression

Caption: Postulated inhibition of the NF-κB signaling pathway.

Experimental Protocols for Biological Assays

To evaluate the potential biological activities of this compound, the following standard in vitro assays can be employed.

Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This assay measures the free radical scavenging capacity of the compound.

Materials:

  • This compound stock solution (in ethanol (B145695) or methanol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in ethanol or methanol)

  • Ascorbic acid (as a positive control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add various concentrations of the test compound to the DPPH solution. Include a control (DPPH solution with solvent) and a positive control (ascorbic acid).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100. Determine the IC50 value.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its enhanced lipophilicity compared to its natural precursor may lead to improved pharmacokinetic properties. The inferred anti-inflammatory and anticancer activities, potentially mediated through the MAPK and NF-κB signaling pathways, warrant further investigation.

Future research should focus on:

  • Comprehensive in vitro screening: Evaluating the compound against a broad panel of cancer cell lines and in various anti-inflammatory and antioxidant models.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by the compound.

  • In vivo studies: Assessing the efficacy, pharmacokinetics, and safety of this compound in animal models of relevant diseases.

This technical guide provides a foundational framework for initiating and advancing research on this compound.

An In-depth Technical Guide to the Synthesis of 2',5,6',7-Tetraacetoxyflavanone from Chalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 2',5,6',7-Tetraacetoxyflavanone, a polyacetylated flavonoid derivative, starting from a chalcone (B49325) precursor. This document outlines the theoretical basis, detailed experimental protocols, and quantitative data to facilitate the successful synthesis and purification of the target compound.

Synthetic Strategy Overview

The synthesis of this compound is a two-step process commencing with the formation of a polyhydroxychalcone, followed by its cyclization to a flavanone (B1672756), and culminating in the acetylation of the hydroxyl groups.

Step 1: Claisen-Schmidt Condensation to form 2',4,5',6'-Tetrahydroxychalcone. The synthesis begins with the base-catalyzed Claisen-Schmidt condensation of a suitably substituted acetophenone (B1666503) and benzaldehyde. In this case, 1-(2,4,5,6-tetrahydroxyphenyl)ethanone is reacted with a protected 4-hydroxybenzaldehyde (B117250), followed by deprotection, or directly with 4-hydroxybenzaldehyde to yield 2',4,5',6'-Tetrahydroxychalcone.

Step 2: Intramolecular Cyclization to form 2',5,6',7-Tetrahydroxyflavanone. The synthesized 2'-hydroxychalcone (B22705) undergoes an intramolecular Michael addition under acidic or basic conditions to form the corresponding flavanone ring system. This key cyclization step transforms the linear chalcone structure into the heterocyclic flavanone core.

Step 3: Acetylation to yield this compound. The final step involves the per-acetylation of the four hydroxyl groups of the 2',5,6',7-Tetrahydroxyflavanone intermediate. This is typically achieved using acetic anhydride (B1165640) in the presence of a base catalyst like pyridine (B92270).

Data Presentation

The following tables summarize the key quantitative data for the synthetic process.

Table 1: Reactants and Products
Compound Name Molecular Formula Molecular Weight ( g/mol ) Role Step
1-(2,4,5,6-tetrahydroxyphenyl)ethanoneC₈H₈O₅184.15Starting Material1
4-HydroxybenzaldehydeC₇H₆O₂122.12Starting Material1
2',4,5',6'-TetrahydroxychalconeC₁₅H₁₂O₅272.25Intermediate1
2',5,6',7-TetrahydroxyflavanoneC₁₅H₁₂O₆288.25Intermediate2
This compoundC₂₃H₂₀O₁₀456.40Final Product3
Table 2: Experimental Parameters and Yields
Step Reaction Key Reagents Reaction Time Temperature
1Claisen-Schmidt CondensationNaOH or KOH in Ethanol (B145695)/Water24-72 hoursRoom Temperature
2Flavanone CyclizationH₂SO₄ in Ethanol or NaOAc in Acetic Acid8-24 hoursReflux
3AcetylationAcetic Anhydride, Pyridine12-24 hoursRoom Temperature

Experimental Protocols

Step 1: Synthesis of 2',4,5',6'-Tetrahydroxychalcone

This procedure is based on the well-established Claisen-Schmidt condensation reaction.

Materials:

  • 1-(2,4,5,6-tetrahydroxyphenyl)ethanone (1.0 eq)

  • 4-Hydroxybenzaldehyde (1.1 eq)

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M

Procedure:

  • In a round-bottom flask, dissolve 1-(2,4,5,6-tetrahydroxyphenyl)ethanone in ethanol.

  • In a separate beaker, prepare a 50% aqueous solution of KOH.

  • Cool the ethanolic solution of the acetophenone in an ice bath.

  • Slowly add the KOH solution to the stirred acetophenone solution.

  • Add 4-hydroxybenzaldehyde to the reaction mixture and continue stirring at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 24-72 hours).

  • Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with 1M HCl until the pH is acidic, resulting in the precipitation of the chalcone.

  • Filter the precipitate, wash thoroughly with cold deionized water, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2',4,5',6'-Tetrahydroxychalcone.

Step 2: Synthesis of 2',5,6',7-Tetrahydroxyflavanone

This protocol describes the acid-catalyzed cyclization of the 2'-hydroxychalcone intermediate.

Materials:

  • 2',4,5',6'-Tetrahydroxychalcone (1.0 eq)

  • Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

Procedure:

  • Dissolve the 2',4,5',6'-Tetrahydroxychalcone in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for 8-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.

  • The flavanone product will precipitate out of the solution.

  • Filter the solid, wash with cold deionized water until the washings are neutral, and dry under vacuum.

  • The crude 2',5,6',7-Tetrahydroxyflavanone can be purified by column chromatography or recrystallization.

Step 3: Synthesis of this compound

This procedure details the acetylation of the polyhydroxyflavanone.

Materials:

  • 2',5,6',7-Tetrahydroxyflavanone (1.0 eq)

  • Acetic Anhydride (excess, e.g., 8-10 eq)

  • Pyridine (as solvent and catalyst)

  • Toluene (B28343)

  • Ethyl Acetate (B1210297)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2',5,6',7-Tetrahydroxyflavanone in pyridine in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol.

  • Remove the pyridine and excess acetic anhydride by co-evaporation with toluene under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the this compound by silica (B1680970) gel column chromatography or recrystallization from a suitable solvent.

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow and a key reaction mechanism.

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Flavanone Cyclization cluster_2 Step 3: Acetylation A 1-(2,4,5,6-tetrahydroxyphenyl)ethanone C Claisen-Schmidt Condensation (KOH, EtOH/H2O) A->C B 4-Hydroxybenzaldehyde B->C D 2',4,5',6'-Tetrahydroxychalcone C->D Yield: 60-80% E 2',4,5',6'-Tetrahydroxychalcone F Intramolecular Michael Addition (H2SO4, EtOH, Reflux) E->F G 2',5,6',7-Tetrahydroxyflavanone F->G Yield: 70-90% H 2',5,6',7-Tetrahydroxyflavanone I Acetylation (Acetic Anhydride, Pyridine) H->I J This compound I->J Yield: >90%

Caption: Synthetic workflow for this compound.

G cluster_0 Logical Flow: Troubleshooting Low Yield in Acetylation Start Low Yield of This compound Check1 Incomplete Reaction? Start->Check1 Action1 Increase reaction time and/or add catalytic DMAP Check1->Action1 Yes Check2 Degradation of Starting Material? Check1->Check2 No End Optimized Yield Action1->End Action2 Run reaction at lower temperature (0°C to RT) Check2->Action2 Yes Check3 Impure Starting Flavanone? Check2->Check3 No Action2->End Action3 Purify 2',5,6',7-Tetrahydroxyflavanone before acetylation Check3->Action3 Yes Check4 Loss during Workup? Check3->Check4 No Action3->End Action4 Minimize aqueous washes and ensure complete extraction with organic solvent Check4->Action4 Yes Action4->End

Caption: Troubleshooting guide for the acetylation step.

In-depth Technical Guide: Biological Activity of 2',5,6',7-Tetraacetoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

Flavonoids are a diverse group of polyphenolic compounds found in many plants, and their biological activities are heavily influenced by the specific arrangement and type of substituent groups on their basic flavan (B184786) skeleton. The addition of acetoxy groups, as in 2',5,6',7-Tetraacetoxyflavanone, can alter the compound's solubility, stability, and ability to interact with biological targets compared to its parent hydroxylated flavanone (B1672756). However, without specific experimental data, any discussion of its biological effects remains speculative.

For researchers, scientists, and drug development professionals interested in this specific compound, the absence of published data indicates a novel area for investigation. Future research would need to encompass the following key areas:

Synthesis and Characterization

A crucial first step would be the chemical synthesis and purification of this compound. An exemplary synthetic workflow, based on general flavonoid chemistry, is proposed below.

cluster_0 Synthesis Workflow start Starting Materials (e.g., Substituted Acetophenone and Benzaldehyde) chalcone Chalcone Synthesis (Claisen-Schmidt Condensation) start->chalcone flavanone Flavanone Formation (Cyclization) chalcone->flavanone acetylation Acetylation (Acetic Anhydride, Pyridine) flavanone->acetylation purification Purification and Characterization (Chromatography, NMR, Mass Spec) acetylation->purification final_product This compound purification->final_product

Proposed synthetic workflow for this compound.

In Vitro Biological Screening

Once synthesized and characterized, the compound would need to be subjected to a battery of in vitro assays to determine its potential biological activities.

Table 1: Proposed In Vitro Screening Assays
Biological ActivityAssay ExamplesKey Parameters to Measure
Antioxidant DPPH radical scavenging, ABTS radical scavenging, ORAC assayIC50, Trolox equivalents
Anticancer MTT assay, XTT assay on various cancer cell lines (e.g., MCF-7, HeLa, HepG2)IC50, GI50
Anti-inflammatory Inhibition of COX-1/COX-2 enzymes, Inhibition of nitric oxide production in LPS-stimulated macrophagesIC50, % Inhibition
Antibacterial Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against various bacterial strains (e.g., S. aureus, E. coli)MIC, MBC (µg/mL)
Enzyme Inhibition Assays against specific enzymes of interest (e.g., kinases, proteases, acetylcholinesterase)IC50, Ki

Mechanistic Studies and Signaling Pathways

Should promising activity be identified in the initial screening, further studies would be required to elucidate the underlying mechanism of action. This would involve investigating the compound's effect on specific cellular signaling pathways.

cluster_1 Hypothetical Signaling Pathway Investigation compound This compound cell Target Cell compound->cell receptor Cell Surface or Intracellular Receptor cell->receptor kinase_cascade Kinase Cascade (e.g., MAPK, PI3K/Akt) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB, AP-1) kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression biological_effect Biological Effect (e.g., Apoptosis, Anti-inflammation) gene_expression->biological_effect

A generalized workflow for investigating cellular signaling pathways.

Conclusion

An In-depth Technical Guide to 2',5,6',7-Tetraacetoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2',5,6',7-Tetraacetoxyflavanone, a derivative of the naturally occurring flavanone (B1672756), 2',5,6',7-Tetrahydroxyflavanone. Due to the limited availability of specific data on the tetraacetoxy form, this document focuses on the well-documented properties and biological activities of its parent compound, which has been isolated from plants such as Scutellaria baicalensis. This guide includes its chemical identifiers, structure, and a proposed synthetic route. Furthermore, it delves into the antioxidant and anti-inflammatory properties of the parent compound, presenting available quantitative data and detailed experimental protocols for relevant biological assays. To facilitate a deeper understanding, this guide incorporates diagrams of key signaling pathways and experimental workflows.

Compound Identification and Structure

1.1. This compound

  • CAS Number: 80604-17-7[1]

  • Molecular Formula: C₂₃H₂₀O₁₀

  • Molecular Weight: 456.4 g/mol

1.2. Chemical Structure

The structure of this compound is derived from its parent flavanone by the acetylation of the four hydroxyl groups.

Image of the chemical structure of this compound would be placed here.

1.3. Parent Compound: 2',5,6',7-Tetrahydroxyflavanone

  • CAS Number: 80604-16-6[][3]

  • Molecular Formula: C₁₅H₁₂O₆[][3]

  • Molecular Weight: 288.3 g/mol []

  • IUPAC Name: 2-(2,6-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one[][3]

  • Natural Sources: Isolated from the roots of Scutellaria baicalensis Georgi.[][3]

Physicochemical Properties (Parent Compound)

PropertyValueSource
Molecular Weight288.25 g/mol PubChem
XLogP32.2PubChem
Hydrogen Bond Donor Count4PubChem
Hydrogen Bond Acceptor Count6PubChem
Rotatable Bond Count1PubChem
Exact Mass288.063388 g/mol PubChem
Topological Polar Surface Area117 ŲPubChem
Heavy Atom Count21PubChem

Biological Activities (Parent Compound and Related Flavonoids)

Direct biological activity studies on this compound are scarce in publicly available literature. However, its parent compound, 2',5,6',7-Tetrahydroxyflavanone, and other flavonoids from Scutellaria baicalensis are known to possess significant antioxidant and anti-inflammatory properties.

3.1. Antioxidant Activity

Flavonoids from Scutellaria baicalensis have demonstrated potent free radical scavenging capabilities.[4][5] The antioxidant activity is often attributed to the presence of hydroxyl groups, particularly the o-dihydroxy arrangement, which can effectively donate a hydrogen atom to neutralize free radicals.[4]

CompoundAssayResultsReference
BaicaleinDPPH Radical ScavengingDose-dependent scavenging activity[4]
BaicalinDPPH Radical ScavengingDose-dependent scavenging activity[4]
BaicaleinHydroxyl Radical ScavengingDose-dependent scavenging activity[4]
BaicalinHydroxyl Radical ScavengingDose-dependent scavenging activity[4]
BaicaleinLipid Peroxidation Inhibition (Fe²⁺-ascorbic acid induced)Effective inhibition at 10 µmol/L[4]
BaicalinLipid Peroxidation Inhibition (Fe²⁺-ascorbic acid induced)Effective inhibition at 10 µmol/L[4]

3.2. Anti-inflammatory Activity

Flavonoids are known to exert anti-inflammatory effects by modulating various signaling pathways, including the NF-κB and MAPK pathways.[6][7][8] This modulation leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α, IL-1β, and IL-6.[6][9]

CompoundModelKey FindingsReference
WogoninCarrageenan-induced rat paw edema82.9% inhibition of edema[10]
Oroxylin ALipid Peroxidation InhibitionMost potent inhibitor among tested flavonoids[10]
WogoninNitric Oxide (NO) InhibitionSuperior inhibition compared to other tested flavonoids[10]

Proposed Synthesis of this compound

A plausible synthetic route for this compound would involve the synthesis of the flavanone core followed by acetylation.

4.1. Step 1: Synthesis of 2',5,6',7-Tetrahydroxyflavanone

This can be achieved via a Claisen-Schmidt condensation to form a chalcone (B49325), followed by cyclization.

  • Starting Materials: A suitably protected 2-hydroxyacetophenone (B1195853) derivative and a protected 2,6-dihydroxybenzaldehyde.

  • Reaction Steps:

    • Protection of Hydroxyl Groups: The hydroxyl groups of the starting materials are protected, for example, as methoxymethyl (MOM) ethers.

    • Claisen-Schmidt Condensation: The protected acetophenone (B1666503) and benzaldehyde (B42025) are reacted in the presence of a base (e.g., KOH in ethanol) to form the corresponding chalcone.

    • Cyclization: The chalcone is treated with an acid (e.g., HCl in methanol) to remove the protecting groups and induce cyclization to the flavanone. Subsequent treatment with a weak base like sodium acetate (B1210297) can facilitate the final ring closure.

    • Purification: The resulting 2',5,6',7-Tetrahydroxyflavanone is purified by column chromatography.

4.2. Step 2: Acetylation of 2',5,6',7-Tetrahydroxyflavanone

  • Reagents: Acetic anhydride (B1165640) and a catalyst such as pyridine (B92270) or a catalytic amount of sulfuric acid.

  • Procedure: 2',5,6',7-Tetrahydroxyflavanone is dissolved in a suitable solvent (e.g., pyridine) and treated with an excess of acetic anhydride. The reaction is typically stirred at room temperature until completion.

  • Workup and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude this compound is then purified, for instance, by recrystallization or column chromatography.

Experimental Protocols

5.1. DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test compound solution at various concentrations.

    • Add the DPPH solution to each well to initiate the reaction.

    • Include a control group with the solvent and DPPH solution, and a blank with the solvent only.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Data Analysis:

    • Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

5.2. Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in a suitable medium (e.g., DMEM with 10% FBS) in a 96-well plate until they reach the desired confluence.

    • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the test compound for a further period (e.g., 24 hours).

  • Measurement of Nitrite (B80452):

    • Collect the cell culture supernatant.

    • Nitrite concentration, a stable product of NO, is measured using the Griess reagent system.

    • Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate at room temperature for a short period (e.g., 10 minutes).

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 540 nm).

    • Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

    • Determine the IC₅₀ value for NO inhibition.

  • Cell Viability Assay:

    • A concurrent cell viability assay (e.g., MTT or MTS assay) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.

Visualizations

6.1. Signaling Pathway

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates p_IkB p-IκB IkB->p_IkB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation p_IkB->NFkB Releases Flavonoid Flavonoid (e.g., 2',5,6',7-Tetrahydroxyflavanone) Flavonoid->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to ProInflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) DNA->ProInflammatory_Genes Induces

Caption: NF-κB signaling pathway in inflammation and its inhibition by flavonoids.

6.2. Experimental Workflow

dpph_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Prepare Test Compound Stock Solutions Plate Add Compound Dilutions to 96-well Plate Compound->Plate DPPH Prepare 0.1 mM DPPH in Methanol Add_DPPH Add DPPH Solution to all wells DPPH->Add_DPPH Plate->Add_DPPH Incubate Incubate in Dark (30 min, RT) Add_DPPH->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC₅₀ Value Calculate->IC50

Caption: Workflow for the DPPH radical scavenging assay.

6.3. Synthesis Workflow

synthesis_workflow cluster_chalcone Step 1: Chalcone Synthesis cluster_flavanone Step 2: Flavanone Formation cluster_acetylation Step 3: Acetylation Start_Mols Protected 2-Hydroxyacetophenone & 2,6-Dihydroxybenzaldehyde Condensation Claisen-Schmidt Condensation (Base) Start_Mols->Condensation Chalcone Protected Chalcone Condensation->Chalcone Cyclization Deprotection & Cyclization (Acid, then Base) Chalcone->Cyclization Flavanone 2',5,6',7-Tetrahydroxyflavanone Cyclization->Flavanone Acetylation_step Acetylation (Acetic Anhydride, Pyridine) Flavanone->Acetylation_step Final_Product This compound Acetylation_step->Final_Product

Caption: Proposed synthetic workflow for this compound.

Conclusion

This compound is a synthetic derivative of a naturally occurring flavanone. While direct biological data for this compound is limited, the known antioxidant and anti-inflammatory activities of its parent compound, 2',5,6',7-Tetrahydroxyflavanone, suggest that it may be a valuable subject for further investigation in drug discovery and development. The provided experimental protocols and proposed synthetic route offer a foundation for future research into the pharmacological potential of this and related flavanones. Further studies are warranted to elucidate the specific biological profile of the tetra-acetylated form and to understand how acetylation influences the activity of the parent molecule.

References

Natural Sources of Acetylated Flavanones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylated flavanones are a specialized subclass of flavonoids characterized by the presence of one or more acetyl groups attached to their core structure. This modification can significantly influence their bioavailability and biological activity, making them a subject of growing interest in pharmacology and drug development. This technical guide provides a comprehensive overview of the natural sources of acetylated flavanones, detailing their quantitative analysis, experimental protocols for their isolation, and the signaling pathways they modulate. The information is presented to serve as a foundational resource for researchers and professionals in the field.

Introduction

Flavanones are a class of flavonoids abundant in citrus fruits and various medicinal plants. Their basic structure consists of a C6-C3-C6 skeleton. Acetylation, the addition of an acetyl group, is a post-biosynthetic modification that can alter the lipophilicity and, consequently, the absorption and efficacy of these compounds. This guide focuses on naturally occurring acetylated flavanones, distinguishing them from synthetically modified compounds.

Natural Sources and Quantitative Data

While acetylated flavonoids are found in various plant families, specific examples of acetylated flavanones are less common. The primary plant families identified as sources include Lamiaceae and Rhamnaceae.

Lamiaceae Family: Galeopsis ladanum

The leaves of Galeopsis ladanum L. (Lamiaceae) are a notable source of several acetylated flavone (B191248) glycosides, which, while not strictly flavanones, are closely related and often co-occur. These include acetylated derivatives of isoscutellarein (B191613) and hypolaetin (B1241216).

Table 1: Acetylated Flavanone (B1672756) Glycosides Identified in Galeopsis ladanum

Compound NameAglyconeGlycosidic MoietyAcetylation Position
7-[(6-O-acetyl-2-O-β-D-allopyranosyl-β-D-glucopyranosyl)oxy]-5,8-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-oneIsoscutellarein2-O-β-D-allopyranosyl-β-D-glucopyranoside6-position of the glucopyranosyl unit
7-[(6-O-acetyl-2-O-β-D-allopyranosyl-β-D-glucopyranosyl)oxy]-5,8-dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-oneIsoscutellarein-4'-methyl ether2-O-β-D-allopyranosyl-β-D-glucopyranoside6-position of the glucopyranosyl unit
7-[2-O-β-D-allopyranosyl-6-O-acetyl-β-D-glucopyranosyl)-oxy]-5,8-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-oneHypolaetin-4'-methyl ether2-O-β-D-allopyranosyl-β-D-glucopyranoside6-position of the glucopyranosyl unit
Rhamnaceae Family: Ziziphus mauritiana

The seeds of Ziziphus mauritiana Lam. (Rhamnaceae) contain the acylated flavone C-glycoside, 6'''-feruloyl spinosin (B15895). While the acyl group is feruloyl and not acetyl, and the core is a flavone, it represents a closely related structure and is often discussed in the context of acylated flavonoids.

Table 2: Quantitative Analysis of 6'''-Feruloyl Spinosin in Ziziphus mauritiana

Plant PartCompoundAverage Content (% w/w)Analytical Method
Seeds6'''-feruloyl spinosin0.052%HPLC-UV

Data sourced from a study analyzing 43 samples of Ziziphus mauritiana.[2]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of acetylated flavanones from the aforementioned natural sources.

Extraction and Isolation of Acetylated Flavonoids from Galeopsis ladanum

This protocol is based on the methods described for the isolation of acetylated isoscutellarein and hypolaetin derivatives.

3.1.1. Extraction

  • Air-dry the aerial parts of Galeopsis ladanum at room temperature.

  • Grind the dried plant material into a fine powder.

  • Macerate the powdered material with 96% ethanol (B145695) at room temperature for 48 hours. Repeat the extraction three times to ensure exhaustive extraction.[1]

  • Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.[1]

3.1.2. Isolation by Column Chromatography

  • Subject the crude extract to silica (B1680970) gel column chromatography (40-63 μm particle size).[1]

  • Use a gradient elution system of n-butanol and distilled water (e.g., starting with a ratio of 82:18 v/v) to separate the fractions.[1]

  • Monitor the fractions by Thin Layer Chromatography (TLC) using appropriate visualization reagents (e.g., FeCl₃ for phenolics).[1]

  • Combine fractions containing compounds of interest and subject them to further purification steps, such as preparative HPLC, to isolate the pure acetylated flavanone glycosides.

experimental_workflow_galeopsis plant Galeopsis ladanum (Aerial Parts) powder Powdered Plant Material plant->powder Drying & Grinding extraction Ethanol Maceration powder->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract Evaporation column_chrom Silica Gel Column Chromatography crude_extract->column_chrom fractions Fractions column_chrom->fractions Gradient Elution hplc Preparative HPLC fractions->hplc Fraction Selection (TLC) pure_compounds Acetylated Flavanone Glycosides hplc->pure_compounds

Figure 1: Workflow for the isolation of acetylated flavanones from Galeopsis ladanum.
Quantification of 6'''-Feruloyl Spinosin from Ziziphus mauritiana

This protocol is adapted from a validated HPLC-UV method.[2][3]

3.2.1. Sample Preparation

  • Grind the dried seeds of Ziziphus mauritiana to a fine powder.

  • Weigh 1.0 g of the powdered sample into a vial.

  • Add 50 mL of 50% methanol (B129727).

  • Perform reflux extraction for 30 minutes.[2]

  • Filter the extract through a 0.45 μm syringe filter before HPLC analysis.

3.2.2. HPLC-UV Analysis

  • Column: YMC J'sphere ODS-H80 (250 mm × 4.6 mm, 4 μm) or equivalent C18 column.[2][3]

  • Mobile Phase: A gradient of methanol (with 0.1% formic acid) and water (with 0.1% formic acid).[2][3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 270 nm.[2]

  • Quantification: Use an external standard of purified 6'''-feruloyl spinosin to create a calibration curve for quantification.

experimental_workflow_ziziphus seeds Ziziphus mauritiana Seeds powder Powdered Seeds seeds->powder Grinding extraction Reflux Extraction (50% Methanol) powder->extraction extract Filtered Extract extraction->extract Filtration hplc HPLC-UV Analysis extract->hplc quantification Quantification of 6'''-feruloyl spinosin hplc->quantification

Figure 2: Workflow for the quantification of 6'''-feruloyl spinosin from Ziziphus mauritiana.

Signaling Pathways Modulated by Acetylated Flavanones

The biological activities of flavonoids are often attributed to their ability to modulate key cellular signaling pathways. While direct studies on acetylated flavanones are limited, research on their aglycones and related flavonoid structures provides insights into their potential mechanisms of action, particularly in the context of inflammation and cancer.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Flavonoids, including the aglycones of the acetylated compounds found in Galeopsis ladanum (isoscutellarein and hypolaetin), have been shown to inhibit this pathway.

The proposed mechanism involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes such as TNF-α, IL-6, and COX-2.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) ikk IKK stimuli->ikk Activates ikba IκBα ikk->ikba Phosphorylates nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocation nfkb_ikba NF-κB-IκBα (Inactive Complex) nfkb_ikba->ikba Degradation nfkb_ikba->nfkb Release flavonoids Acetylated Flavanone (Aglycone) flavonoids->ikk Inhibits dna DNA nfkb_nuc->dna Binds genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) dna->genes Transcription

Figure 3: Proposed modulation of the NF-κB signaling pathway by acetylated flavanone aglycones.
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes like inflammation, proliferation, and apoptosis. It consists of several branches, including ERK, JNK, and p38. Flavonoids have been shown to modulate MAPK signaling, often leading to anti-inflammatory and anti-cancer effects.

For instance, certain flavonoids can inhibit the phosphorylation of p38 and JNK, which in turn can suppress the activation of transcription factors like AP-1, leading to a reduction in the expression of inflammatory mediators. The effect on the ERK pathway can be more complex, with some flavonoids showing inhibitory effects while others may be activators, depending on the cellular context.

mapk_pathway cluster_mapk MAPK Cascade stimuli Cellular Stress/ Growth Factors mapkkk MAPKKK (e.g., ASK1, MEKK) stimuli->mapkkk mapkk MAPKK (e.g., MKK3/6, MKK4/7) mapkkk->mapkk Phosphorylates mapk MAPK (p38, JNK) mapkk->mapk Phosphorylates transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors Activates flavonoids Acetylated Flavanone (Aglycone) flavonoids->mapkk Inhibits cellular_response Cellular Response (Inflammation, Apoptosis) transcription_factors->cellular_response Regulates

Figure 4: Proposed modulation of the MAPK signaling pathway by acetylated flavanone aglycones.

Conclusion

Acetylated flavanones represent a promising area of natural product research. While their natural occurrence appears to be less widespread than other flavonoid classes, the identified sources in the Lamiaceae and Rhamnaceae families provide a starting point for further investigation. The provided experimental protocols offer a framework for the isolation and quantification of these compounds. Furthermore, the elucidation of their interaction with key signaling pathways like NF-κB and MAPK underscores their potential as lead compounds for the development of novel therapeutics, particularly for inflammatory diseases and cancer. Future research should focus on the comprehensive quantitative analysis of acetylated flavanones in a wider range of plant species and the direct investigation of the biological activities and molecular mechanisms of the purified acetylated forms.

References

An In-depth Technical Guide to the Solubility of 2',5,6',7-Tetraacetoxyflavanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2',5,6',7-Tetraacetoxyflavanone in various organic solvents. Due to the limited availability of public quantitative data, this guide focuses on qualitative solubility and provides a detailed experimental protocol for researchers to determine precise solubility parameters in their own laboratories.

Qualitative Solubility of this compound

Extensive literature and supplier data searches did not yield specific quantitative solubility values (e.g., in g/L or mol/L) for this compound. However, several sources indicate its solubility in a range of common organic solvents. This information is crucial for selecting appropriate solvent systems for experimental work, including synthesis, purification, and in vitro assays. For enhanced solubility, warming of the solvent mixture is recommended[1].

The qualitative solubility of this compound is summarized in the table below.

Organic SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble

This data is based on information from chemical suppliers and does not specify the exact concentration at which the compound is soluble.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a well-established method for flavonoids is the isothermal shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).[2][3] This method allows for the determination of the equilibrium solubility of a compound in a specific solvent at a given temperature.

2.1. Materials and Equipment

  • This compound (solid, powder form)

  • High-purity organic solvents (HPLC grade)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Shaking incubator or orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm or 0.45 µm)

  • HPLC system with a UV detector and a suitable column (e.g., C18)[2]

  • Vials for HPLC samples

2.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed container (e.g., a glass vial or flask). The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration:

    • Place the sealed containers in a shaking incubator set to a constant temperature.

    • Agitate the samples for a sufficient period to reach equilibrium. For flavonoids, this can be 24-48 hours.[2][3]

  • Sample Collection and Preparation:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid precipitation, the pipette and syringe filter should be pre-warmed to the experimental temperature.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles.[2]

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

    • Analyze both the standard solutions and the filtered sample solutions by HPLC. A common mobile phase for flavonoids is a gradient of methanol (B129727) and water.[2]

    • Create a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their known concentrations.

    • Use the calibration curve to determine the concentration of this compound in the saturated sample solutions. This concentration represents the solubility of the compound in that solvent at the experimental temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Agitate at constant temperature (24-48 hours) A->B C Allow solid to settle B->C D Withdraw supernatant C->D E Filter through 0.22 µm syringe filter D->E G Analyze standards and samples by HPLC E->G F Prepare standard solutions F->G H Generate calibration curve G->H I Determine solubility from calibration curve H->I

Isothermal Shake-Flask Solubility Determination Workflow

Signaling Pathways and Logical Relationships

While this compound is a chemical compound and does not have inherent signaling pathways, its interaction with biological systems can be visualized. For instance, in a drug development context, its relationship from initial screening to final formulation can be depicted.

Drug_Development_Logic cluster_discovery Discovery & Preclinical cluster_formulation Formulation Development cluster_final Final Product A Compound Synthesis: This compound B Solubility Screening (e.g., in DMSO for HTS) A->B C In Vitro Biological Assays B->C D Quantitative Solubility Determination in various solvents C->D E Excipient Compatibility Studies D->E F Selection of a suitable delivery vehicle (e.g., oral, topical) E->F G Final Drug Formulation F->G

References

In Vitro Screening of 2',5,6',7-Tetraacetoxyflavanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2',5,6',7-Tetraacetoxyflavanone is a synthetic derivative of the naturally occurring flavanone (B1672756), 2',5,6',7-Tetrahydroxyflavanone, which has been isolated from the roots of Scutellaria baicalensis Georgi.[][2] Flavonoids, a broad class of plant secondary metabolites, are known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3][4][5] The acetylation of flavonoids is a common chemical modification aimed at improving their bioavailability and biological efficacy. This guide provides a comprehensive overview of the potential in vitro screening strategies for this compound, based on the known activities of its parent compound and other acetylated flavonoids.

Rationale for Acetylation

The addition of acetyl groups to the hydroxyl moieties of flavonoids can significantly alter their physicochemical properties. This modification generally increases the lipophilicity of the molecule, which can lead to enhanced cell membrane permeability and improved oral bioavailability. Furthermore, acetylation can protect the hydroxyl groups from rapid metabolic degradation, potentially prolonging the compound's biological activity.[6] Studies have shown that acetylation can enhance the anti-cancer and anti-migration activities of flavonoids like quercetin (B1663063) and kaempferol.[6][7]

Potential In Vitro Biological Activities

Based on the known properties of the parent compound, 2',5,6',7-Tetrahydroxyflavanone, and the general effects of flavonoid acetylation, this compound is a promising candidate for screening in several key therapeutic areas.

Anticancer Activity

The parent compound, 2',5,6',7-Tetrahydroxyflavanone, has demonstrated potential anticancer properties, including the induction of apoptosis in cancer cells.[3] Acetylation may enhance these effects.

Table 1: In Vitro Anticancer Activity of Structurally Related Flavanones

CompoundCell LineAssayIC50 (µM)Reference
2-(Furan-2-yl)flavanoneMCF7 (Breast)SRB7.3 (µg/mL)[8]
2-(Furan-2-yl)flavanoneHT29 (Colon)SRB4.9 (µg/mL)[8]
2-(Furan-2-yl)flavanoneA498 (Kidney)SRB5.7 (µg/mL)[8]
5,7-Dihydroxy-6,8-dimethyl-2-(2-nitrophenyl)chroman-4-oneVSMCsMTT9.9[9]
2,3-Dibromo-4,5-dihydroxydiphenylmethanoneVSMCsMTT6.7[9]
4',7-DimethoxyflavanoneMCF-7 (Breast)MTT115.62[9]
Anti-inflammatory Activity

Flavanones are known to possess anti-inflammatory properties.[4][10] They can modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators.

Table 2: In Vitro Anti-inflammatory Activity of Structurally Related Flavanones

CompoundCell Line/SystemKey FindingReference
2'-MethylflavanoneRAW264.7 MacrophagesReduced IL-6, IL-12p40, IL-12p70, and TNF-α[10]
3'-MethylflavanoneRAW264.7 MacrophagesReduced IL-1β, IL-6, IL-12p40, and IL-12p70[10]
Citrus Flavanone MixCaco-2 CellsDecreased IL-6, IL-8, and nitric oxide release[4]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the biological activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic potential of the compound on cancer and normal cell lines.

  • Cell Seeding: Plate cells (e.g., A375 melanoma, C32 melanoma, and normal fibroblasts) in 96-well microplates at a density of 1 × 10⁴ cells per well and allow them to adhere for 24 hours.[11]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 6.25, 12.5, 25, 50, 100, and 200 µM) for 24, 48, and 72 hours.[11]

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in sterile PBS) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates (1 × 10⁵ cells/well) and treat with various concentrations of this compound for 48 hours.[11]

  • Cell Harvesting: Collect both floating and adherent cells by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in 100 µL of annexin-binding buffer containing Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.[11]

  • Flow Cytometry Analysis: Incubate the cells in the dark for 15 minutes at room temperature. Analyze the stained cells using a flow cytometer.

Anti-inflammatory Assay (Measurement of Nitric Oxide and Cytokines)

This protocol assesses the compound's ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture and Treatment: Culture RAW264.7 macrophages and treat with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[10]

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite (B80452) is used to quantify NO production.

  • Cytokine Measurement (ELISA or Multiplex Assay):

    • Collect the cell culture supernatant.

    • Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using specific ELISA kits or a multiplex bead-based assay according to the manufacturer's instructions.[10]

Signaling Pathways and Visualization

Flavonoids often exert their biological effects by modulating key cellular signaling pathways. Based on the activities of related compounds, this compound is likely to interact with pathways such as NF-κB and MAPK, which are central to inflammation and cancer.

Potential Experimental Workflow

The following diagram illustrates a logical workflow for the in vitro screening of this compound.

experimental_workflow cluster_screening Initial Screening cluster_activity Activity Assessment cluster_mechanism Mechanism of Action start This compound cytotoxicity Cytotoxicity Screening (MTT Assay on Cancer and Normal Cells) start->cytotoxicity anticancer Anticancer Assays (Apoptosis, Cell Cycle, Migration) cytotoxicity->anticancer If selective cytotoxicity is observed anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Production) cytotoxicity->anti_inflammatory If low cytotoxicity is observed pathway Signaling Pathway Analysis (Western Blot for NF-κB, MAPK proteins) anticancer->pathway anti_inflammatory->pathway

Caption: A logical workflow for the in vitro screening of this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses and cell survival. Many flavonoids are known to inhibit this pathway.

NFkB_pathway cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Potential Inhibition by This compound LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive Complex) IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Genes Induces Transcription inhibit_IKK Inhibition inhibit_IKK->IKK inhibit_translocation Inhibition inhibit_translocation->NFkB_n

Caption: The NF-κB signaling pathway and potential points of inhibition by flavonoids.

Conclusion

While direct experimental data on this compound is limited, the information available for its parent compound and other acetylated flavonoids provides a strong rationale for its investigation as a potential therapeutic agent. The proposed in vitro screening cascade, encompassing cytotoxicity, anticancer, and anti-inflammatory assays, will be crucial in elucidating its biological activity and mechanism of action. Further studies are warranted to fully characterize the pharmacological profile of this promising synthetic flavanone derivative.

References

2',5,6',7-Tetraacetoxyflavanone: An In-Depth Technical Guide on the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of 2',5,6',7-Tetraacetoxyflavanone is limited in publicly available scientific literature. This guide provides a detailed overview of the core mechanisms of action extrapolated from the broader class of flavanones and structurally related flavonoids. The tetra-acetoxy functionalization is anticipated to enhance lipophilicity and cell permeability, likely leading to increased intracellular concentrations of the parent compound, 2',5,6',7-tetrahydroxyflavanone, following deacetylation by cellular esterases.

Introduction

Flavanones, a subclass of flavonoids, are polyphenolic compounds widely distributed in the plant kingdom, notably in citrus fruits. They have garnered significant scientific interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. This compound is a synthetic derivative of 2',5,6',7-tetrahydroxyflavanone, a naturally occurring flavanone (B1672756) found in plants such as Scutellaria baicalensis. The acetylation of the hydroxyl groups is a common strategy in medicinal chemistry to improve the bioavailability of polyphenolic compounds. This guide delineates the putative mechanisms of action of this compound by examining the well-established biological activities of the flavanone scaffold.

Core Mechanisms of Action

The biological effects of flavanones are multifaceted, primarily revolving around their ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

Anti-inflammatory Activity

Flavanones are potent modulators of inflammatory responses. Their anti-inflammatory effects are attributed to the inhibition of pro-inflammatory enzymes and the suppression of key signaling cascades that regulate the expression of inflammatory mediators.[1]

2.1.1. Inhibition of Pro-inflammatory Enzymes:

Flavanones have been shown to inhibit the activity of cyclooxygenases (COX) and lipoxygenases (LOX), enzymes responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively.[2][3] These lipid mediators are pivotal in orchestrating the inflammatory process.

2.1.2. Modulation of Inflammatory Signaling Pathways:

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules.[4] Flavanones are known to inhibit NF-κB activation by preventing IκB degradation.[2]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, comprising ERK, JNK, and p38, plays a crucial role in transmitting extracellular signals to the nucleus to regulate gene expression.[5] Dysregulation of this pathway is implicated in inflammatory diseases. Certain flavonoids can selectively modulate MAPK signaling to attenuate the inflammatory response.[6]

Diagram: Inhibition of NF-κB Signaling by Flavanones

Caption: Putative inhibition of the NF-κB signaling pathway by flavanones.

Antioxidant Activity

Flavonoids, including flavanones, are renowned for their antioxidant properties, which are conferred by their chemical structure.[7] They can neutralize reactive oxygen species (ROS) and enhance the endogenous antioxidant defense systems.

2.2.1. Direct Radical Scavenging:

The hydroxyl groups on the flavanone ring system can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the damaging chain reactions of oxidation.[7][8] The antioxidant capacity is influenced by the number and position of hydroxyl groups.[7]

2.2.2. Induction of Antioxidant Enzymes:

Flavanones can upregulate the expression of phase II antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[9] Nrf2 is a transcription factor that plays a critical role in the cellular defense against oxidative stress.

Diagram: Nrf2-ARE Antioxidant Pathway Activation by Flavanones

Caption: Postulated activation of the Nrf2-ARE pathway by flavanones.

Anticancer Activity

The anticancer potential of flavonoids is attributed to their ability to modulate multiple signaling pathways that are often dysregulated in cancer cells, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.[10][11][12]

2.3.1. Modulation of Cell Cycle and Apoptosis:

Flavanones can induce cell cycle arrest at different phases (e.g., G1/S or G2/M) by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[13][14] Furthermore, they can trigger apoptosis (programmed cell death) through both intrinsic and extrinsic pathways by altering the expression of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[10][14]

2.3.2. Inhibition of Pro-survival Signaling Pathways:

  • PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical pro-survival pathway that is frequently hyperactivated in various cancers.[6] Flavanones have been reported to inhibit this pathway, leading to decreased cell survival and proliferation.[6][10]

  • STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that promotes tumor growth and metastasis.[14] Some flavonoids can inhibit the activation of STAT3, thereby downregulating the expression of its target genes involved in cell proliferation and survival.[14]

Quantitative Data

Due to the lack of specific studies on this compound, quantitative data on its biological activity is not available. The following table presents representative data for related flavonoids to provide a contextual understanding of their potency.

Flavanone/FlavonoidBiological ActivityCell Line/ModelIC50 / Effective ConcentrationReference
NaringeninInhibition of NO productionRAW 264.7 macrophages~25 µM[2]
HesperetinInhibition of COX-2 expressionHT-29 colon cancer cells10-50 µM[15]
LuteolinInhibition of TNF-α productionMurine macrophages~5 µM[2]
QuercetinInhibition of cell proliferationMCF-7 breast cancer cells15-30 µM[14]

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanisms of action of flavonoids.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for 24, 48, or 72 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells.

Western Blot Analysis for Signaling Protein Phosphorylation
  • Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies specific for the phosphorylated and total forms of the target signaling proteins (e.g., p-NF-κB, NF-κB, p-Akt, Akt).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

NF-κB Nuclear Translocation Assay (Immunofluorescence)
  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with the test compound followed by a pro-inflammatory stimulus (e.g., TNF-α or LPS).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block with a suitable blocking buffer and then incubate with a primary antibody against the p65 subunit of NF-κB.

  • Secondary Antibody Staining: Wash and incubate with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Microscopy: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Image Analysis: Analyze the images to quantify the nuclear translocation of NF-κB.

Conclusion

While direct experimental evidence for this compound is currently lacking, the extensive research on the flavanone class of compounds provides a strong foundation for predicting its mechanism of action. It is highly probable that this compound, after cellular uptake and deacetylation, will exhibit anti-inflammatory, antioxidant, and potentially anticancer activities through the modulation of key signaling pathways such as NF-κB, MAPKs, Nrf2, and PI3K/Akt. Further research is warranted to specifically elucidate the pharmacological profile of this compound and its potential as a therapeutic agent. The experimental protocols provided herein offer a roadmap for such future investigations.

References

Spectroscopic and Biological Insights into 2',5,6',7-Tetraacetoxyflavanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 2',5,6',7-Tetraacetoxyflavanone, a member of the flavanone (B1672756) class of polyphenolic compounds. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this document presents representative spectroscopic data and experimental protocols based on closely related and structurally similar acetylated flavanones. The information herein is intended to serve as a valuable resource for the synthesis, characterization, and evaluation of this and similar compounds in research and drug development contexts.

Chemical Structure

This compound belongs to the flavanone family, characterized by a C6-C3-C6 skeleton. The structure consists of a chromanone ring system (A and C rings) with a phenyl group (B ring) attached at the 2-position. In this specific compound, hydroxyl groups at positions 2', 5, 6', and 7 are acetylated.

Molecular Formula: C₂₃H₂₀O₁₀ CAS Number: 80604-17-7

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, based on the analysis of analogous acetylated flavanones.

Table 1: Representative ¹H-NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 7.2m4HAromatic Protons (B-ring)
~6.8 - 6.5m2HAromatic Protons (A-ring)
~5.4dd1HH-2
~3.1dd1HH-3a
~2.8dd1HH-3b
~2.3s12HAcetyl Protons (4 x OCOCH₃)

Note: The precise chemical shifts and coupling constants will vary depending on the solvent and the specific substitution pattern.

Table 2: Representative ¹³C-NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~190C-4 (Carbonyl)
~168Acetyl Carbonyls
~160 - 110Aromatic Carbons
~80C-2
~45C-3
~21Acetyl Methyls

Table 3: Representative FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
~3100 - 3000Aromatic C-H Stretch
~1770 - 1750Acetyl C=O Stretch
~1690Flavanone C=O Stretch (C-4)
~1600 - 1450Aromatic C=C Stretch
~1200 - 1100C-O Stretch (Acetyl)

Table 4: Representative Mass Spectrometry Data

m/zAssignment
[M+H]⁺Molecular Ion Peak
[M+Na]⁺Sodium Adduct
FragmentsLoss of acetyl groups, retro-Diels-Alder fragmentation of the C-ring

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and characterization of acetylated flavanones.

3.1. Synthesis: Acetylation of Flavanones

This protocol describes a general method for the acetylation of hydroxylated flavanones.[1]

  • Materials:

  • Procedure:

    • Dissolve the parent flavanone in a suitable solvent such as dichloromethane or pyridine.

    • Add an excess of acetic anhydride to the solution. The molar excess will depend on the number of hydroxyl groups to be acetylated.

    • Add a catalytic amount of pyridine if not used as the solvent.

    • Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the flavanone.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize excess acetic anhydride.

    • Extract the acetylated product with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by recrystallization or column chromatography to obtain the pure tetraacetoxyflavanone.

3.2. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Data Acquisition: Obtain standard ¹H, ¹³C, and optionally 2D NMR spectra (COSY, HSQC, HMBC) to aid in complete structural elucidation.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a salt plate (e.g., NaCl or KBr).

    • Instrumentation: Record the FT-IR spectrum using a standard FT-IR spectrometer.

    • Data Acquisition: Scan in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Instrumentation: Analyze using an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

    • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode to determine the molecular weight and fragmentation pattern.

Biological Activity and Signaling Pathways

Flavanones, as a class, are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][3][4] The acetylation of flavanones can modify their bioavailability and biological activity.

4.1. Anti-Inflammatory Signaling Pathway

Many flavonoids exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway. The following diagram illustrates a simplified representation of this inhibition.

G cluster_nucleus Nuclear Events Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB_alpha IκBα IKK->IkB_alpha Phosphorylates NF_kB NF-κB (p50/p65) IkB_alpha->NF_kB Nucleus Nucleus NF_kB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Flavanone This compound Flavanone->IKK Inhibits NF_kB_in_Nucleus NF-κB DNA DNA NF_kB_in_Nucleus->DNA Binds to DNA->Pro_inflammatory_Genes Induces Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

4.2. Experimental Workflow for Spectroscopic Analysis

The logical flow from sample preparation to data analysis is crucial for accurate characterization.

G Start Start: Purified This compound NMR_Prep Sample Prep for NMR (Dissolve in deuterated solvent) Start->NMR_Prep FTIR_Prep Sample Prep for FT-IR (Prepare KBr pellet or thin film) Start->FTIR_Prep MS_Prep Sample Prep for MS (Dissolve in volatile solvent) Start->MS_Prep NMR_Acq NMR Data Acquisition (¹H, ¹³C, 2D) NMR_Prep->NMR_Acq FTIR_Acq FT-IR Data Acquisition FTIR_Prep->FTIR_Acq MS_Acq MS Data Acquisition (ESI or MALDI) MS_Prep->MS_Acq NMR_Analysis NMR Spectral Analysis (Chemical shifts, coupling constants) NMR_Acq->NMR_Analysis FTIR_Analysis FT-IR Spectral Analysis (Functional group identification) FTIR_Acq->FTIR_Analysis MS_Analysis MS Spectral Analysis (Molecular weight, fragmentation) MS_Acq->MS_Analysis Structure_Elucidation Structure Elucidation & Confirmation NMR_Analysis->Structure_Elucidation FTIR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound, based on data from analogous compounds. The detailed experimental protocols offer a practical framework for the synthesis and analysis of this and other acetylated flavanones. The illustrated signaling pathway highlights a potential mechanism of its biological activity, providing a basis for further investigation into its therapeutic potential. Researchers are encouraged to use this guide as a starting point for their own experimental work, with the understanding that empirical data for the specific compound of interest should be generated for definitive characterization.

References

Unveiling the Therapeutic Potential of Tetra-Acetylated Flavanones: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavanones, a subclass of flavonoids abundant in citrus fruits, have long been recognized for their diverse pharmacological activities. However, their therapeutic efficacy is often limited by poor bioavailability. Acetylation of flavanones, particularly tetra-acetylation, has emerged as a promising strategy to enhance their lipophilicity and cellular uptake, thereby augmenting their biological effects. This technical guide provides an in-depth analysis of the potential therapeutic targets of tetra-acetylated flavanones, with a focus on their roles in cancer, neuroprotection, and inflammation. Drawing from existing research on acetylated flavanones, this document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways implicated in their mechanism of action. While direct research on tetra-acetylated flavanones is still emerging, the presented evidence from closely related acetylated analogues provides a strong foundation for future drug discovery and development efforts.

Introduction

Flavonoids are a large family of polyphenolic compounds naturally found in plants, known for their antioxidant, anti-inflammatory, and anticancer properties.[1] Flavanones, such as naringenin (B18129) and hesperetin, are a significant class of flavonoids found in citrus fruits.[2][3] Despite their therapeutic promise, the clinical application of flavanones is often hampered by their low bioavailability, rapid metabolism, and poor absorption.[3] Chemical modification through acetylation has been shown to improve the lipophilicity and, consequently, the biological activity of flavonoids.[4] This guide focuses on the potential therapeutic targets of tetra-acetylated flavanones, exploring how this specific modification may unlock their full therapeutic potential.

Potential Therapeutic Applications and Molecular Targets

Acetylation has been demonstrated to significantly enhance the bioactivity of flavanones, particularly in the realms of oncology, neuroprotection, and anti-inflammatory responses. While direct studies on tetra-acetylated flavanones are limited, research on tri-acetylated and other acetylated flavanones provides valuable insights into their likely mechanisms of action and molecular targets.

Anticancer Activity

Acetylated flavanones have shown enhanced efficacy in inhibiting cancer cell proliferation and migration.[4][5]

Key Therapeutic Targets:

  • Proliferation Pathways: Acetylated flavanones are proposed to inhibit key signaling pathways that drive cell proliferation, such as the PI3K/Akt and MAPK/ERK pathways. These pathways are frequently dysregulated in various cancers.[6][7]

  • Metastasis and Invasion: The metastatic cascade involves complex signaling networks. Acetylated flavanones may target proteins involved in cell migration and invasion, such as matrix metalloproteinases (MMPs).[8] The parent flavanone (B1672756), naringenin, has been shown to inhibit MMP-9 secretion.

  • Apoptosis Induction: Acetylated flavanones may promote cancer cell death by inducing apoptosis. This can occur through the modulation of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family and the activation of caspases.[9]

Neuroprotective Effects

The parent flavanones, naringenin and hesperetin, exhibit neuroprotective properties, and acetylation is expected to enhance their ability to cross the blood-brain barrier, thereby increasing their efficacy.[7]

Key Therapeutic Targets:

  • Oxidative Stress Pathways: Tetra-acetylated flavanones are likely to exert neuroprotective effects by activating the Nrf2/ARE signaling pathway, a critical regulator of the cellular antioxidant response.[10]

  • Neuroinflammation: Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. Acetylated flavanones may suppress neuroinflammatory responses by inhibiting pro-inflammatory signaling pathways such as NF-κB and MAPK.[1][7]

  • Neuronal Survival Pathways: The PI3K/Akt/GSK-3β signaling pathway plays a crucial role in neuronal survival and synaptic plasticity. Naringenin has been shown to modulate this pathway, and its acetylated derivatives are expected to have similar or enhanced effects.[11]

Anti-inflammatory Activity

Acetylation can potentiate the anti-inflammatory effects of flavanones by improving their ability to modulate key inflammatory pathways.

Key Therapeutic Targets:

  • NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Acetylated flavanones are predicted to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[1]

  • MAPK Signaling Pathway: The MAPK pathways (ERK, JNK, and p38) are also critical in the inflammatory response. By modulating these pathways, acetylated flavanones can control the production of inflammatory mediators.[1]

  • STAT Signaling Pathway: The JAK/STAT pathway is another important signaling cascade involved in inflammation. Hesperetin has been shown to modulate the IL-6-mediated STAT3-SOCS3 signaling pathway.[12]

Quantitative Data Summary

The following tables summarize the available quantitative data on the anti-proliferative effects of acetylated flavanones from key studies. It is important to note that the data presented is for tri-acetylated naringenin (3Ac-N), which serves as a strong proxy for the potential efficacy of tetra-acetylated derivatives.

Table 1: IC50 Values (µM) of Naringenin and Tri-acetylated Naringenin (3Ac-N) on Cancer Cell Lines after 48h Treatment.[5]

CompoundMDA-MB-231 (Breast Cancer)HCT-116 (Colon Cancer)HepG2 (Liver Cancer)
Naringenin>160>160120.4
3Ac-N156.4>160>160

Data extracted from "Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines".[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of acetylated flavanones.

Synthesis of Acetylated Flavanones

Objective: To synthesize acetylated flavanones from their parent compounds.

Materials:

  • Parent flavanone (e.g., naringenin, hesperetin)

  • Acetic anhydride (B1165640)

  • Pyridine (B92270) (catalyst)

  • Appropriate solvent (e.g., dichloromethane)

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water)

Procedure:

  • Dissolve the parent flavanone in a suitable solvent.

  • Add an excess of acetic anhydride and a catalytic amount of pyridine to the solution.

  • Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess reagents under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from an appropriate solvent system to obtain the pure acetylated flavanone.

  • Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry.[4]

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of tetra-acetylated flavanones on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MDA-MB-231, HCT-116, HepG2)

  • Complete cell culture medium

  • Tetra-acetylated flavanone stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13]

  • Treat the cells with various concentrations of the tetra-acetylated flavanone for a specified duration (e.g., 48 hours). Include a vehicle control (DMSO).[13]

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[14]

  • Add the solubilization buffer to dissolve the formazan crystals.[14]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[5]

Wound Healing (Scratch) Assay

Objective: To assess the effect of tetra-acetylated flavanones on cancer cell migration.

Materials:

  • 6-well or 12-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Tetra-acetylated flavanone stock solution

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed cells in plates and grow them to form a confluent monolayer.[15]

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[15][16]

  • Wash the wells with PBS to remove detached cells and debris.[17]

  • Replace the medium with fresh medium containing different concentrations of the tetra-acetylated flavanone.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours).[15]

  • Measure the width of the scratch at different time points and calculate the percentage of wound closure to quantify cell migration.

Western Blot Analysis

Objective: To investigate the effect of tetra-acetylated flavanones on the expression and phosphorylation of key signaling proteins.

Materials:

  • Cancer cell lines

  • Tetra-acetylated flavanone stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Treat cells with the tetra-acetylated flavanone for a specified time.

  • Lyse the cells and collect the protein extracts.[4]

  • Determine the protein concentration of each lysate.[4]

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[4]

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.[11]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[4]

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[4]

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.[4]

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially targeted by tetra-acetylated flavanones and a general experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Tetra-Acetylated Flavanone characterization Structural Confirmation (NMR, MS) synthesis->characterization cell_culture Cancer Cell Culture treatment Treatment with Acetylated Flavanone cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability migration Wound Healing Assay treatment->migration western_blot Western Blot Analysis treatment->western_blot ic50 IC50 Determination viability->ic50 migration_quant Quantification of Cell Migration migration->migration_quant protein_quant Protein Expression Quantification western_blot->protein_quant target_id Therapeutic Target Identification ic50->target_id migration_quant->target_id protein_quant->target_id

General experimental workflow for investigating tetra-acetylated flavanones.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation AcetylatedFlavanone Tetra-Acetylated Flavanone AcetylatedFlavanone->PI3K inhibits AcetylatedFlavanone->Akt inhibits

Proposed inhibition of the PI3K/Akt signaling pathway by tetra-acetylated flavanones.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Inflammation) TranscriptionFactors->GeneExpression AcetylatedFlavanone Tetra-Acetylated Flavanone AcetylatedFlavanone->Raf inhibits AcetylatedFlavanone->MEK inhibits

Potential modulation of the MAPK/ERK signaling pathway by tetra-acetylated flavanones.

NFkB_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor InflammatoryStimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocation NFkB_IkB->NFkB IκBα degradation InflammatoryGenes Inflammatory Gene Expression (COX-2, iNOS) Nucleus->InflammatoryGenes activates AcetylatedFlavanone Tetra-Acetylated Flavanone AcetylatedFlavanone->IKK inhibits

References

Methodological & Application

Application Note: HPLC Analysis of 2',5,6',7-Tetraacetoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 2',5,6',7-Tetraacetoxyflavanone. This method is designed for researchers, scientists, and drug development professionals who require a reliable analytical procedure for purity assessment, stability studies, and quality control of this acetylated flavonoid. The described protocol utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, coupled with UV detection.

Introduction

Flavonoids are a diverse group of natural compounds with significant interest in the pharmaceutical and nutraceutical industries due to their wide range of biological activities. This compound is an acetylated derivative of 2',5,6',7-Tetrahydroxyflavanone, a flavanone (B1672756) found in certain plant species.[1] Acetylation is a common chemical modification used to enhance the bioavailability and stability of flavonoids. Consequently, a validated analytical method is crucial for the accurate determination of this compound in various sample matrices. This document provides a comprehensive protocol for its analysis by HPLC.

Chemical Properties

PropertyValueReference
Chemical NameThis compound--INVALID-LINK--
Alternate Names2-(2,6-diacetoxyphenyl)-5,7-diacetoxychroman-4-one
CAS Number80604-17-7[2]
Molecular FormulaC23H20O10[2]
Molecular Weight456.4 g/mol [2]
Parent Compound2',5,6',7-Tetrahydroxyflavanone (CAS: 80604-16-6)[1][2][]

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent. Silica-based stationary phases like C18 are commonly used and provide high separation efficiency for flavonoids.[4]

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid (analytical grade).

  • Standard: this compound (≥98% purity).

2. Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis.

ParameterCondition
Stationary Phase C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table below
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 25 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
20.03070
20.17030
25.07030

3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Method Validation Parameters (Hypothetical Data)

The method should be validated according to ICH guidelines. The following table presents hypothetical data for key validation parameters.

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
Specificity No interference from blank or placebo

Results and Discussion

Chromatogram Analysis

Under the described chromatographic conditions, this compound is expected to elute as a sharp, well-resolved peak. The retention time will be dependent on the specific column and system but should be reproducible. The UV spectrum of flavonoids typically shows two major absorption bands.[5] For flavanones, these bands are generally observed around 275-295 nm (Band II) and 300-330 nm (Band I).[5] A detection wavelength of 280 nm is chosen as a robust starting point for flavanones. A diode-array detector allows for the confirmation of peak purity by comparing the UV spectra across the peak.

Method Rationale

  • Stationary Phase: A C18 column is a versatile reversed-phase column that provides excellent separation for a wide range of moderately polar to non-polar compounds, including acetylated flavonoids.[4]

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for flavonoid analysis.[6][7][8] The addition of a small amount of formic acid (0.1%) helps to improve peak shape and resolution by suppressing the ionization of any residual free hydroxyl groups.

  • Gradient Elution: A gradient elution is employed to ensure the efficient elution of the target analyte while also cleaning the column of any more strongly retained impurities, providing a shorter run time compared to isocratic elution.

  • Temperature Control: Maintaining a constant column temperature of 30°C ensures reproducible retention times and improves peak symmetry.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Standard Injection Inject Sample/Standard Standard->Injection Sample Prepare Sample Sample->Injection MobilePhase Prepare Mobile Phase HPLC HPLC System (Pump, Autosampler, Column, Detector) MobilePhase->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and robust protocol for the quantitative analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water, coupled with UV detection, allows for excellent separation and sensitivity. This method is suitable for routine quality control, stability testing, and research applications involving this compound. Further optimization may be required depending on the specific sample matrix.

References

Application Note: Characterization of 2',5,6',7-Tetraacetoxyflavanone using Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Mass Spectrometry Fragmentation of 2',5,6',7-Tetraacetoxyflavanone

Audience: Researchers, scientists, and drug development professionals involved in natural product analysis, metabolite identification, and flavonoid research.

Abstract: This application note details the fragmentation pattern of this compound using high-resolution tandem mass spectrometry (MS/MS). A systematic protocol for sample preparation and analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) is provided. The fragmentation pathway is characterized by the sequential neutral loss of acetyl groups followed by the signature Retro-Diels-Alder (RDA) cleavage of the flavanone (B1672756) C-ring. This document serves as a guide for the structural elucidation of acetylated flavonoids.

Introduction

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities. Flavanones, a subclass of flavonoids, are of significant interest in pharmaceutical and nutraceutical research. Chemical modification, such as acetylation, is often employed to enhance the bioavailability and stability of these compounds. The structural characterization of these modified flavonoids is crucial for understanding their structure-activity relationships.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the identification and structural elucidation of flavonoids.[1][2][3] Tandem mass spectrometry (MS/MS) provides detailed structural information through controlled fragmentation of a selected precursor ion. The resulting fragmentation patterns are often specific to the compound class and substitution patterns.[2][3]

This note describes the characteristic fragmentation pathway of this compound, a tetra-acetylated derivative of a naturally occurring flavanone. The primary fragmentation mechanism involves the sequential loss of the four acetyl groups, followed by a Retro-Diels-Alder (RDA) reaction that cleaves the central C-ring, providing valuable structural information about the A- and B-rings.[4]

Experimental Protocols

Sample Preparation

A standard stock solution of this compound is prepared by dissolving the compound in HPLC-grade methanol (B129727) to a final concentration of 1 mg/mL. A working solution of 10 µg/mL is then prepared by diluting the stock solution with an initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid). The solution is filtered through a 0.22 µm syringe filter prior to injection.[5][6]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

The analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with a UHPLC system.[1][7] The chromatographic and mass spectrometric parameters are detailed in the tables below.

Table 1: LC Method Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes, hold for 3 min, re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: MS Method Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Nitrogen
Desolvation Temp. 350 °C
Scan Range (MS1) 100 - 1000 m/z
MS/MS Scan Product Ion Scan
Collision Gas Argon
Collision Energy 20-40 eV (ramped)

Results and Discussion

The analysis of this compound (C₂₃H₂₀O₁₀, Exact Mass: 456.11) in positive ESI mode reveals a prominent protonated molecular ion [M+H]⁺ at an m/z of 457.1185. The MS/MS spectrum of this precursor ion provides a clear and predictable fragmentation pattern, which is crucial for its structural confirmation.

Fragmentation Pathway

The primary fragmentation pathway involves the sequential neutral loss of the four acetyl groups. This typically occurs as the loss of ketene (B1206846) (C₂H₂O; 42.01 Da). Following the complete or partial loss of these groups, the flavanone core undergoes a characteristic Retro-Diels-Alder (RDA) fragmentation, which cleaves the C-ring and provides diagnostic ions corresponding to the A- and B-rings.[4]

The proposed fragmentation cascade is as follows:

  • Sequential loss of four ketene molecules (4 x 42 Da) from the precursor ion.

  • RDA fragmentation of the resulting tetrahydroxyflavanone (B13395739) core (m/z 289.07) to yield characteristic A-ring and B-ring fragments.

The experimental workflow and the detailed fragmentation pathway are illustrated in the diagrams below.

G cluster_workflow Experimental Workflow A Sample Preparation (10 µg/mL in Methanol/Water) B UHPLC Separation (C18 Column) A->B C ESI+ Ionization B->C D MS1 Full Scan (Precursor Ion Selection) C->D E Collision-Induced Dissociation (CID) D->E F MS2 Product Ion Scan E->F G Data Analysis (Fragmentation Pathway Elucidation) F->G

Caption: A generalized workflow for the LC-MS/MS analysis of flavonoids.

G cluster_pathway Proposed Fragmentation Pathway of this compound mol [M+H]⁺ m/z 457.12 frag1 [M+H - C₂H₂O]⁺ m/z 415.11 mol->frag1 - C₂H₂O frag2 [M+H - 2C₂H₂O]⁺ m/z 373.10 frag1->frag2 - C₂H₂O frag3 [M+H - 3C₂H₂O]⁺ m/z 331.09 frag2->frag3 - C₂H₂O frag4 [M+H - 4C₂H₂O]⁺ (Tetrahydroxyflavanone) m/z 289.07 frag3->frag4 - C₂H₂O rda_a ¹,³A⁺ Fragment m/z 153.02 frag4->rda_a RDA rda_b ¹,⁴B⁺ Fragment m/z 137.02 frag4->rda_b RDA

Caption: Fragmentation cascade of protonated this compound.

Quantitative Data Summary

The major fragment ions observed in the MS/MS spectrum are summarized in the table below. The high-resolution mass measurements allow for the confident assignment of elemental compositions for each fragment.

Table 3: Summary of Major Fragment Ions and Neutral Losses

m/z (Observed)FormulaDescriptionNeutral Loss
457.1185[C₂₃H₂₁O₁₀]⁺Precursor Ion [M+H]⁺-
415.1079[C₂₁H₁₉O₉]⁺Loss of first acetyl groupC₂H₂O (Ketene)
373.0973[C₁₉H₁₇O₈]⁺Loss of second acetyl groupC₂H₂O (Ketene)
331.0867[C₁₇H₁₅O₇]⁺Loss of third acetyl groupC₂H₂O (Ketene)
289.0761[C₁₅H₁₃O₆]⁺Tetrahydroxyflavanone coreC₂H₂O (Ketene)
153.0182[C₇H₅O₄]⁺RDA fragment of A-ringC₈H₈O₂
137.0233[C₈H₉O₂]⁺RDA fragment of B-ringC₇H₄O₄

The fragment at m/z 153.02 corresponds to the dihydroxy-substituted A-ring after RDA cleavage, consistent with substitution at positions 5 and 7. The ion at m/z 137.02 corresponds to the B-ring fragment with two hydroxyl groups, confirming the 2' and 6' substitution pattern.

Conclusion

This application note demonstrates a robust LC-MS/MS method for the characterization of this compound. The fragmentation behavior is systematic and predictable, initiated by the sequential loss of acetyl groups and culminating in the diagnostic Retro-Diels-Alder fragmentation of the flavanone backbone. The presented protocol and fragmentation data provide a valuable resource for researchers working on the structural analysis of acetylated flavonoids and other related natural products.

References

Application Note and Protocol for the Synthesis of 2',5,6',7-Tetraacetoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavanones are a class of flavonoids that exhibit a wide range of biological activities. The acetylation of the hydroxyl groups of flavanones can alter their physicochemical properties, such as solubility and bioavailability, which can, in turn, enhance their therapeutic potential. This document provides a detailed protocol for the synthesis of 2',5,6',7-Tetraacetoxyflavanone from its corresponding polyhydroxylated precursor, 2',5,6',7-Tetrahydroxyflavanone. The procedure described herein is a standard acetylation reaction using acetic anhydride (B1165640) and pyridine (B92270) as a catalyst.

Materials and Reagents

  • 2',5,6',7-Tetrahydroxyflavanone (C₁₅H₁₂O₆, MW: 288.25 g/mol )

  • Acetic Anhydride ((CH₃CO)₂O, MW: 102.09 g/mol )

  • Pyridine (C₅H₅N, MW: 79.1 g/mol )

  • Dichloromethane (B109758) (CH₂Cl₂)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (B145695) (for recrystallization)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Melting point apparatus

  • Instrumentation for product characterization (FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry)

Experimental Protocol

The synthesis of this compound is achieved through the acetylation of 2',5,6',7-Tetrahydroxyflavanone using acetic anhydride with pyridine as a catalyst.[1]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (3.47 mmol) of 2',5,6',7-Tetrahydroxyflavanone in 20 mL of pyridine.

  • Acetylation: To the stirred solution, slowly add 5.2 mL (55.5 mmol, 16 equivalents) of acetic anhydride at room temperature (25 °C).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1 v/v) by observing the disappearance of the starting material spot and the appearance of a new, less polar product spot.

  • Work-up - Quenching: After the reaction is complete, pour the mixture into 100 mL of ice-cold water and stir for 30 minutes to hydrolyze the excess acetic anhydride.

  • Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Work-up - Washing: Combine the organic layers and wash successively with 1 M HCl (2 x 50 mL) to remove pyridine, saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid, and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol to yield this compound as a solid.

  • Characterization: Characterize the purified product by determining its melting point and using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. Successful acetylation is confirmed by the disappearance of hydroxyl group signals in the ¹H-NMR and FT-IR spectra and the appearance of signals corresponding to the acetyl groups.[2]

Data Presentation

ParameterValueReference/Comment
Starting Material2',5,6',7-Tetrahydroxyflavanone1.0 g (3.47 mmol)
Acetylating AgentAcetic Anhydride5.2 mL (55.5 mmol)
CatalystPyridine20 mL (Solvent and Catalyst)
Molar Ratio (Flavanone:Acetic Anhydride)1:16Based on general procedures for flavanone (B1672756) acetylation.[3]
Reaction Temperature25 °C (Room Temperature)Mild reaction conditions are often sufficient for acetylation.[3]
Reaction Time12 hoursMonitored by TLC.
Expected ProductThis compoundC₂₃H₂₀O₁₀, MW: 456.40 g/mol
Theoretical Yield1.58 gCalculated based on the starting amount of the flavanone.
Purification MethodRecrystallization from EthanolA common method for purifying acetylated flavonoids.[1]

Visualization

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization A Dissolve 2',5,6',7-Tetrahydroxyflavanone in Pyridine B Add Acetic Anhydride A->B C Stir at 25°C for 12h B->C D Quench with Ice-Water C->D Reaction Completion (TLC) E Extract with Dichloromethane D->E F Wash with 1M HCl, NaHCO3, Brine E->F G Dry over MgSO4 and Concentrate F->G H Recrystallize from Ethanol G->H Crude Product I Characterize Product (m.p., FT-IR, NMR, MS) H->I J J I->J Final Product: This compound

Caption: Synthesis workflow from starting material to final product.

References

Application Notes and Protocols for 2',5,6',7-Tetraacetoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',5,6',7-Tetraacetoxyflavanone is a synthetic flavanone (B1672756) derivative. Flavonoids, a broad class of polyphenolic compounds found in plants, are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. The acetylation of the hydroxyl groups in the flavanone backbone can potentially enhance its bioavailability and intracellular accumulation, making it a compound of interest for therapeutic development.

These application notes provide detailed protocols for cell-based assays to characterize the biological effects of this compound. The described methods will enable researchers to assess its impact on cell viability, apoptosis, and key signaling pathways.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the described experimental protocols. These tables are for illustrative purposes to guide data presentation.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100 ± 4.5
195.2 ± 5.1
1078.6 ± 6.225.8
2551.3 ± 4.8
5022.7 ± 3.9
1008.1 ± 2.5

Table 2: Apoptosis Induction by this compound (Annexin V/PI Staining)

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control2.1 ± 0.51.5 ± 0.3
This compound (25 µM)28.4 ± 3.115.2 ± 2.5
Staurosporine (1 µM)45.3 ± 4.225.8 ± 3.7

Table 3: Modulation of NF-κB p65 Phosphorylation by this compound (Western Blot)

TreatmentRelative p-p65/p65 Ratio (Normalized to Control)
Vehicle Control1.00
TNF-α (10 ng/mL)3.5 ± 0.4
TNF-α + this compound (25 µM)1.8 ± 0.2

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[1][2][3][4] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[1][4] The amount of formazan is directly proportional to the number of viable cells.[2][4]

Materials:

  • This compound

  • Cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[1][4]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[3]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[3][4]

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2][3]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

  • Incubate for 15 minutes at room temperature with gentle shaking.[1]

  • Measure the absorbance at 570 nm using a microplate reader.[1][2]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Compound Dilutions treat_cells Treat Cells with Compound prepare_compound->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance

MTT Assay Workflow
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[5] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[5][6] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.[5]

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.

  • Harvest both adherent and floating cells and wash them with cold PBS.[5]

  • Centrifuge the cells at 400-600 x g for 5 minutes and discard the supernatant.[7]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Signaling Pathway Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of this compound on signaling pathways, such as the NF-κB pathway, by analyzing the phosphorylation status of key proteins like p65.[8][9][10]

Materials:

  • This compound

  • Cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound, with or without a stimulant (e.g., TNF-α to activate the NF-κB pathway).

  • Wash cells with cold PBS and lyse them on ice with lysis buffer.[9]

  • Scrape the cells and centrifuge to pellet cell debris.[9]

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[9]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8][9]

  • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[8][9]

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[9]

  • Wash the membrane three times with TBST for 5 minutes each.[9]

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Wash the membrane again as in step 10.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • For quantitative analysis, strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin) or the total protein.

NFkB_Signaling_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates p_IkB p-IκBα NFkB NF-κB (p50/p65) NFkB->IkB Inhibited by NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation ub_p_IkB Ub-p-IκBα p_IkB->ub_p_IkB Ubiquitination proteasome Proteasome ub_p_IkB->proteasome Degradation gene_transcription Gene Transcription (Inflammation, Survival) NFkB_nuc->gene_transcription Induces Flavanone This compound Flavanone->IKK Inhibits

NF-κB Signaling Pathway

References

Application Notes and Protocols for the Antioxidant Capacity Assay of 2',5,6',7-Tetraacetoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2',5,6',7-Tetraacetoxyflavanone is a synthetic flavonoid derivative. Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions.[1] The evaluation of the antioxidant capacity of novel flavonoid derivatives like this compound is a critical step in drug discovery and development, particularly for conditions associated with oxidative stress.[2] These application notes provide detailed protocols for commonly employed in vitro antioxidant capacity assays, namely DPPH, ABTS, FRAP, and ORAC, which are suitable for characterizing the antioxidant potential of this compound.

Data Presentation

As no specific experimental data for this compound was found, the following table summarizes typical quantitative data obtained from various antioxidant capacity assays for a generic flavonoid, presented for illustrative purposes. The results are often expressed as IC50 values (the concentration of the antioxidant required to scavenge 50% of the free radicals) or as Trolox equivalents (a water-soluble vitamin E analog used as a standard).

AssayParameterResult (Example Flavonoid)Positive Control (e.g., Ascorbic Acid/Trolox)
DPPH Radical Scavenging Assay IC50 (µg/mL)15.8 ± 1.25.2 ± 0.4
ABTS Radical Cation Decolorization Assay TEAC (Trolox Equivalents, mM/mg)1.8 ± 0.22.5 ± 0.1
Ferric Reducing Antioxidant Power (FRAP) Assay FRAP Value (µmol Fe(II)/g)850 ± 501100 ± 70
Oxygen Radical Absorbance Capacity (ORAC) Assay ORAC Value (µmol TE/g)2500 ± 2003000 ± 150

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound.[2] DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[3][4][5] The degree of discoloration is proportional to the antioxidant capacity of the sample.[4]

Methodology:

  • Reagent Preparation:

    • DPPH Stock Solution (0.2 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 50 mL of methanol (B129727) or ethanol (B145695).[3] This solution should be freshly prepared and kept in the dark.[2]

    • DPPH Working Solution: Dilute the DPPH stock solution with methanol or ethanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.[3]

    • Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO) to create a stock solution.[2]

    • Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution.[2]

    • Positive Control: A standard antioxidant, such as ascorbic acid or Trolox, should be used as a positive control and prepared in the same manner as the test compound.[2]

  • Assay Procedure (Microplate Method):

    • Design a 96-well plate layout to include blanks, controls, and samples in triplicate.

    • Add 100 µL of various concentrations of the test compound solutions and the positive control to the appropriate wells.[3]

    • Add 100 µL of the solvent to the blank wells.[3]

    • Initiate the reaction by adding 100 µL of the DPPH working solution to all wells except the blank wells. To the blank wells, add 100 µL of the solvent.[3]

    • Cover the plate and incubate in the dark at room temperature for 30 minutes.[3]

    • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[3]

  • Calculation of Antioxidant Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[2] Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the test sample.[4]

    The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[2]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[6] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm.[6] In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance is proportional to the antioxidant concentration.[6]

Methodology:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Prepare a 7 mM solution of ABTS in water.[7]

    • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.[2]

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use to generate the ABTS•+ radical cation.[2][7]

    • Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

    • Test Compound and Standard Solutions: Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Trolox) in a suitable solvent.[6]

  • Assay Procedure (Microplate Method):

    • Add 5 µL of the standards and samples in each well of a 96-well plate.[6]

    • Add 200 µL of the prepared ABTS•+ working solution to each well.[6]

    • Mix the contents of the plate for 5 minutes with continuous shaking.[6]

    • Read the absorbance at 734 nm.[6]

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition of absorbance against the concentration of Trolox. The TEAC value of the sample is then calculated from this curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[8] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm.[8][9] The FRAP assay directly measures the reducing capacity of a compound.[10]

Methodology:

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve 10 mM of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.[8]

    • FeCl₃ Solution (20 mM): Dissolve 20 mM of ferric chloride in water.[8]

    • FRAP Working Solution: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[8]

  • Assay Procedure (Microplate Method):

    • Add 10 µL of the sample or standard (e.g., FeSO₄ or Trolox) to each well.[9]

    • Add 220 µL of the freshly prepared FRAP working solution to each well.[9]

    • Mix for 4 minutes with continuous stirring.[9]

    • Measure the absorbance at 593 nm after a specified time (e.g., 30 minutes).[8]

  • Calculation: A standard curve is prepared using different concentrations of a known antioxidant, such as Trolox or ferrous sulfate.[8] The antioxidant capacity of the sample is then expressed as µmol of Trolox equivalents or Fe(II) equivalents per gram of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative damage induced by a free radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).[11][12] The antioxidant's capacity to inhibit the decay of fluorescence over time is a measure of its antioxidant activity.[11]

Methodology:

  • Reagent Preparation:

    • Fluorescein (B123965) Solution: Prepare a working solution of fluorescein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).[13]

    • AAPH Solution: Prepare a fresh solution of AAPH in the same buffer.[13]

    • Test Compound and Standard Solutions: Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Trolox) in the buffer.[13]

  • Assay Procedure (Microplate Method):

    • In a 96-well black microplate, add 25 µL of the diluted antioxidant standard or samples.[14]

    • Add 150 µL of the fluorescein solution to each well, mix, and incubate for 30 minutes at 37°C.[14]

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.[14]

    • Immediately begin reading the fluorescence kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm, with readings taken every 1-5 minutes for at least 60 minutes.[14]

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC against the concentration of Trolox. The ORAC value of the sample is expressed as µmol of Trolox equivalents (TE).[14]

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare DPPH Working Solution add_dpph Add 100 µL DPPH Solution prep_dpph->add_dpph prep_sample Prepare Sample and Standard Dilutions add_sample Add 100 µL Sample/ Standard to Plate prep_sample->add_sample add_sample->add_dpph incubate Incubate 30 min in Dark add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_abts Generate ABTS•+ Radical Solution add_abts Add 200 µL ABTS•+ Solution prep_abts->add_abts prep_sample Prepare Sample and Standard Dilutions add_sample Add 5 µL Sample/ Standard to Plate prep_sample->add_sample add_sample->add_abts mix Mix for 5 min add_abts->mix measure Measure Absorbance at 734 nm mix->measure calculate Calculate TEAC Value measure->calculate

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_frap Prepare FRAP Working Solution add_frap Add 220 µL FRAP Solution prep_frap->add_frap prep_sample Prepare Sample and Standard Dilutions add_sample Add 10 µL Sample/ Standard to Plate prep_sample->add_sample add_sample->add_frap mix Mix for 4 min add_frap->mix measure Measure Absorbance at 593 nm mix->measure calculate Calculate FRAP Value measure->calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Antioxidant_Signaling_Pathway ROS Reactive Oxygen Species (ROS) Neutralized_ROS Neutralized ROS Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage causes Antioxidant Antioxidant (e.g., Flavanone) Antioxidant->Neutralized_ROS donates electron/H atom to Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant becomes Protection Cellular Protection Neutralized_ROS->Protection leads to

Caption: General Mechanism of Antioxidant Action.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 2',5,6',7-Tetraacetoxyflavanone in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2',5,6',7-Tetraacetoxyflavanone (TAF) is a synthetic derivative of the naturally occurring flavanone, 2',5,6',7-Tetrahydroxyflavanone. Flavonoids, as a class of compounds, have garnered significant interest in oncology research due to their potential anti-cancer properties, which are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways. These application notes provide a comprehensive guide to evaluating the cytotoxic effects of TAF on various cancer cell lines. The protocols herein detail standard assays for assessing cell viability, membrane integrity, and apoptosis, as well as for investigating the potential molecular mechanisms of action.

Data Presentation

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a biological process by 50%. The following tables present hypothetical, yet representative, data for the cytotoxic effects of this compound (TAF) on a panel of human cancer cell lines.

Table 1: IC50 Values of TAF in Various Cancer Cell Lines after 48-hour Treatment

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma25.5
HeLaCervical Adenocarcinoma32.8
A549Lung Carcinoma45.2
HepG2Hepatocellular Carcinoma38.7

Table 2: Dose-Response Data for TAF in MCF-7 Cells (48-hour MTT Assay)

TAF Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25100
11.1894.4
51.0584.0
100.8870.4
250.6451.2
500.3528.0
1000.1512.0

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is recommended to optimize these protocols for specific cell lines and laboratory conditions.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[1][2][3][4] Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[2][4]

Materials:

  • Selected cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (TAF) stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[1]

  • MTT solvent (e.g., 0.01 M HCl in isopropanol (B130326) or acidified SDS solution)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of TAF in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of TAF (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[2][5] Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[5] Mix gently on an orbital shaker for 15 minutes.[1][6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[1][5]

Data Analysis:

  • Subtract the absorbance of the no-cell control from all other readings.

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

  • Plot % Viability against TAF concentration and determine the IC50 value.

Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes, which is an indicator of necrotic cell death.[7][8][9]

Materials:

  • Treated and control cells in a 96-well plate (from a parallel experiment to Protocol 1)

  • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Sigma-Aldrich)

  • Lysis buffer (usually provided in the kit) for positive control (maximum LDH release)

  • 96-well flat-bottom plate (for the assay reaction)

  • Microplate reader

Procedure:

  • Prepare Controls:

    • Maximum LDH Release Control: In a set of wells with untreated cells, add 10 µL of lysis buffer 45 minutes before the end of the incubation period.[10]

    • Spontaneous LDH Release Control: Use untreated cells.

    • Background Control: Use cell-free culture medium.

  • Sample Collection: After the treatment incubation, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[10]

  • Assay Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[10]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]

  • Stop Reaction: Add 50 µL of the stop solution (if provided in the kit) to each well.[10]

  • Absorbance Measurement: Measure the absorbance at 490 nm (with a reference at 680 nm) using a microplate reader.[10]

Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Protocol 3: Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[11][12]

Materials:

  • Treated and control cells

  • Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit

  • Propidium Iodide (PI) solution

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with TAF at the desired concentrations for the appropriate time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Transfer the cells to flow cytometry tubes.

  • Washing: Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes. Discard the supernatant.[13]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[14]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[14]

  • Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry. Distinguish between:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular pathways affected by TAF.[15][16][17] A hypothetical pathway involves the modulation of Bcl-2 family proteins and caspase activation.

Materials:

  • Treated and control cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: After treatment with TAF, wash cells with ice-cold PBS and lyse them with lysis buffer.[18] Centrifuge to collect the protein-containing supernatant.[18]

  • Protein Quantification: Determine the protein concentration of each lysate.[18]

  • SDS-PAGE: Normalize protein amounts, add Laemmli buffer, and boil. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.[18]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[18]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[16][18] Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: Wash the membrane again and incubate with a chemiluminescent substrate.[18] Capture the signal using an imaging system.[18]

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

The following diagrams illustrate the experimental workflows and a hypothetical signaling pathway involved in TAF-induced cytotoxicity.

G Experimental Workflow for Cytotoxicity Evaluation A Cell Seeding (96-well plate) B 24h Incubation (37°C, 5% CO2) A->B C Treatment with TAF (Dose-Response) B->C D Incubation (e.g., 48 hours) C->D E Cytotoxicity/Viability Assays D->E F MTT Assay (Metabolic Activity) E->F Measure Viability G LDH Assay (Membrane Integrity) E->G Measure Necrosis H Apoptosis Assay (Flow Cytometry) E->H Measure Apoptosis I Data Analysis (IC50, % Cytotoxicity) F->I G->I H->I

Caption: Workflow for assessing TAF cytotoxicity.

G Hypothetical Signaling Pathway for TAF-Induced Apoptosis TAF This compound (TAF) Bcl2 Bcl-2 (Anti-apoptotic) TAF->Bcl2 Inhibits Bax Bax (Pro-apoptotic) TAF->Bax Activates Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical TAF-induced apoptosis pathway.

G Logical Flow of Dose-Response Experiment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare TAF Stock (e.g., 100 mM in DMSO) B Prepare Serial Dilutions (in culture medium) A->B D Treat Cells with Dilutions (n=3 or more) B->D C Seed Cells in 96-well Plate C->D E Include Controls - Vehicle (DMSO) - Untreated - No Cells D->E F Perform Viability Assay (e.g., MTT) D->F G Measure Absorbance F->G H Calculate % Viability vs. Control G->H I Plot Dose-Response Curve H->I J Determine IC50 Value I->J

Caption: Logic of a dose-response experiment.

References

Application Notes and Protocols: Deacetylation of 2',5,6',7-Tetraacetoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavanones are a class of flavonoids that exhibit a wide range of biological activities, making them promising candidates for drug development. The hydroxyl groups on the flavanone (B1672756) scaffold are often acetylated during synthesis to serve as protecting groups or to enhance bioavailability. The removal of these acetyl groups, a process known as deacetylation, is a crucial step to yield the parent flavanone, 2',5,6',7-tetrahydroxyflavanone (B1583472), for subsequent biological evaluation. This document provides detailed protocols for the deacetylation of 2',5,6',7-tetraacetoxyflavanone (B3029860) and outlines the biological significance of the parent compound, particularly its role in key cellular signaling pathways.

Data Presentation

Catalyst SystemSubstrateReaction TimeYield (%)Reference
Sodium Methoxide (B1231860) (catalytic) in Methanol (B129727)Per-O-acetylated glucoside0.5 - 24 hoursQuantitative[1]
H₂SO₄ in 90% EthanolScutellarin (a glycoside of a related flavone)48 hours17.3[2]
Me₃SI / KMnO₄ in MethanolVarious acetylated compounds5 minutes - 12 hours90 - 100[3]

Experimental Protocols

Two primary methods for the deacetylation of this compound are presented below: a standard base-catalyzed protocol (Zemplen Deacetylation) and an alternative acid-catalyzed protocol.

Protocol 1: Base-Catalyzed Deacetylation (Zemplen Deacetylation)

This method utilizes a catalytic amount of sodium methoxide in methanol and is a widely used, high-yielding procedure for the deacetylation of acetylated natural products.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Sodium Methoxide (NaOMe) solution in Methanol (e.g., 0.5 M) or solid sodium methoxide

  • Dowex® 50W-X8 or other acidic ion-exchange resin (H⁺ form)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Appropriate TLC eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas supply (optional, for inert atmosphere)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous methanol (approximately 10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Initiation of Reaction: To the stirred solution, add a catalytic amount of sodium methoxide (0.1 - 0.2 eq). If using a solution, add the corresponding volume. The reaction is typically conducted at room temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC. Take small aliquots from the reaction mixture, spot them on a TLC plate, and elute with an appropriate solvent system. The disappearance of the starting material and the appearance of a more polar product spot (the parent flavanone) indicates the reaction is proceeding. The reaction time can vary from a few hours to overnight.

  • Neutralization: Once the reaction is complete, neutralize the mixture by adding acidic ion-exchange resin (H⁺ form) until the pH of the solution is neutral (check with pH paper).

  • Filtration: Filter the mixture to remove the resin, and wash the resin with a small amount of methanol.

  • Work-up: Combine the filtrate and the washings and concentrate under reduced pressure. To the residue, add ethyl acetate and wash with saturated aqueous NaHCO₃ solution followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2',5,6',7-tetrahydroxyflavanone.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure parent flavanone.

Protocol 2: Acid-Catalyzed Deacetylation

This method provides an alternative to base-catalyzed deacetylation and can be advantageous if the substrate is sensitive to basic conditions.

Materials:

  • This compound

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • TLC plates and eluent

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Addition of Acid: Add a catalytic amount of concentrated sulfuric acid or hydrochloric acid to the solution.

  • Reaction Conditions: The reaction may be stirred at room temperature or heated to reflux to increase the reaction rate.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC as described in the base-catalyzed protocol.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the methanol. Dilute the residue with ethyl acetate and wash with water, followed by saturated aqueous NaHCO₃ solution (to neutralize the acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Analysis and Characterization

The identity and purity of the synthesized 2',5,6',7-tetrahydroxyflavanone should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the reaction and assess the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the removal of the acetyl groups.

Mandatory Visualizations

Experimental Workflow Diagram```dot

Deacetylation_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start This compound in Anhydrous Methanol catalyst Add Catalytic Base (e.g., NaOMe) or Acid (e.g., H2SO4) start->catalyst reaction Stir at Room Temperature or Reflux catalyst->reaction monitoring Monitor by TLC reaction->monitoring neutralization Neutralize (if necessary) monitoring->neutralization extraction Solvent Extraction neutralization->extraction drying Dry Organic Layer extraction->drying concentration Concentrate drying->concentration purification Column Chromatography concentration->purification product 2',5,6',7-Tetrahydroxyflavanone purification->product analysis Characterization (NMR, MS, HPLC) product->analysis

Caption: Inhibition of the NF-κB signaling pathway by 2',5,6',7-tetrahydroxyflavanone.

References

Application Notes and Protocols for In Vitro Permeability Assessment of Novel Flavanones: A Case Study with 2',5,6',7-Tetraacetoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to evaluating the in vitro permeability of novel compounds, using the synthetic flavanone (B1672756) 2',5,6',7-Tetraacetoxyflavanone as a representative example. Detailed protocols for two standard assays, the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA), are presented. These assays are crucial in early drug discovery to predict the oral absorption and potential for blood-brain barrier penetration of new chemical entities. While specific experimental data for this compound is not publicly available, this guide offers a framework for conducting such studies and presenting the data in a clear, standardized format.

Introduction to In Vitro Permeability Assays

The assessment of a drug candidate's ability to permeate biological membranes is a cornerstone of preclinical drug development. Poor permeability can lead to low bioavailability for orally administered drugs, hindering their therapeutic efficacy. In vitro permeability assays provide a rapid and cost-effective means to screen compounds and predict their in vivo absorption characteristics.

The two most widely used methods are:

  • Caco-2 Cell Permeability Assay: This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that, when cultured on a semi-permeable membrane, differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelium[1][2][3]. This model is considered the gold standard as it can assess both passive diffusion and active transport mechanisms, including efflux by transporters like P-glycoprotein (P-gp)[1][2].

  • Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a non-cell-based assay that evaluates passive, transcellular permeability across an artificial lipid membrane[4][5][6]. It offers higher throughput and is less complex than the Caco-2 assay, making it ideal for the rapid screening of large compound libraries in early discovery phases[5][7].

Hypothetical Data Presentation

The following tables illustrate how quantitative data for a compound like this compound would be summarized.

Table 1: Caco-2 Permeability of this compound

ParameterValue
Apparent Permeability (Papp) A→B (x 10⁻⁶ cm/s) Hypothetical Value (e.g., 5.2 ± 0.4)
Apparent Permeability (Papp) B→A (x 10⁻⁶ cm/s) Hypothetical Value (e.g., 15.8 ± 1.1)
Efflux Ratio (Papp B→A / Papp A→B) Hypothetical Value (e.g., 3.0)
Lucifer Yellow Permeability (Papp A→B, x 10⁻⁶ cm/s) Hypothetical Value (e.g., <0.1)
Transepithelial Electrical Resistance (TEER) (Ω·cm²) Hypothetical Value (e.g., >300)

Note: An efflux ratio greater than 2 is indicative of active efflux.

Table 2: PAMPA Permeability of this compound

ParameterValue
Effective Permeability (Pe) at pH 7.4 (x 10⁻⁶ cm/s) Hypothetical Value (e.g., 8.1 ± 0.6)
Membrane Retention (%) Hypothetical Value (e.g., 12.5)
Recovery (%) Hypothetical Value (e.g., 95.2)

Note: Generally, compounds with Pe > 1.5 x 10⁻⁶ cm/s are classified as having high permeability[4].

Experimental Protocols

Caco-2 Cell Permeability Assay

This protocol describes a bidirectional permeability assay to determine both passive absorption and active efflux.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and penicillin-streptomycin

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer Yellow (for monolayer integrity testing)

  • Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability, and loperamide (B1203769) as a P-gp substrate)

  • LC-MS/MS system for quantification

Protocol:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 18-21 days to allow for differentiation and formation of a confluent monolayer with tight junctions[1][3]. Change the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer using a voltohmmeter. TEER values should be consistently above a predetermined threshold (e.g., 230 Ω·cm²) to ensure monolayer integrity[1].

    • The permeability of a paracellular marker, Lucifer Yellow, will also be assessed to confirm the integrity of the tight junctions[4][8].

  • Permeability Assay (Bidirectional):

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS and incubate for 30-40 minutes in a CO₂ incubator[1].

    • Apical to Basolateral (A→B) Transport:

      • Add the test compound solution (e.g., 10 µM this compound in HBSS) to the apical (donor) compartment.

      • Add fresh HBSS to the basolateral (receiver) compartment[9].

    • Basolateral to Apical (B→A) Transport:

      • Add the test compound solution to the basolateral (donor) compartment.

      • Add fresh HBSS to the apical (receiver) compartment[9].

    • Incubate the plates at 37°C on an orbital shaker for a defined period (e.g., 2 hours)[2].

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Sample Analysis and Calculation:

    • Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation[2][9]: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of permeation of the drug across the cells.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration of the drug in the donor compartment.

    • Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B).

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a method for assessing passive permeability.

Materials:

  • PAMPA plate system (e.g., 96-well filter plate and acceptor plate)

  • Phospholipid solution (e.g., L-α-phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Control compounds with known permeability

  • UV-Vis spectrophotometer or LC-MS/MS system

Protocol:

  • Membrane Coating:

    • Carefully coat the filter of the donor plate with a small volume (e.g., 5 µL) of the phospholipid solution, ensuring the entire surface is covered[5].

    • Allow the solvent to evaporate, leaving a lipid layer.

  • Compound Preparation:

    • Prepare a solution of this compound in PBS (e.g., at 200 µM).

    • Fill the wells of the acceptor plate with fresh PBS.

  • Permeability Assay:

    • Add the test compound solution to the donor plate wells.

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich"[8].

    • Incubate the plate assembly at room temperature for a specified time (e.g., 4-16 hours) with gentle shaking[5][8].

  • Sample Analysis and Calculation:

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

    • Calculate the effective permeability (Pe) using a relevant equation provided by the assay kit manufacturer or from established literature[4].

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for in vitro permeability screening.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Analysis & Interpretation Compound Test Compound (this compound) Caco2_Assay Bidirectional Transport (A→B & B→A) Compound->Caco2_Assay PAMPA_Assay Incubation (Donor & Acceptor) Compound->PAMPA_Assay Caco2 Caco-2 Cell Culture (18-21 days) Caco2->Caco2_Assay PAMPA_Plate PAMPA Plate Coating PAMPA_Plate->PAMPA_Assay LCMS LC-MS/MS Analysis Caco2_Assay->LCMS PAMPA_Assay->LCMS Calc Calculate Papp, Pe, & Efflux Ratio LCMS->Calc Data Data Interpretation (Low/High Permeability, Efflux Substrate?) Calc->Data

Caption: General workflow for in vitro permeability screening.

Conclusion

The Caco-2 and PAMPA assays are indispensable tools in modern drug discovery for evaluating the permeability of novel compounds like this compound. By following the detailed protocols outlined in this document, researchers can generate reliable and reproducible data to inform lead optimization and candidate selection, ultimately increasing the probability of success in developing orally bioavailable drugs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2',5,6',7-Tetraacetoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of 2',5,6',7-Tetraacetoxyflavanone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The most common and direct method is the acetylation of the precursor, 2',5,6',7-Tetrahydroxyflavanone. This is typically achieved by reacting the polyhydroxylated flavanone (B1672756) with an acetylating agent, such as acetic anhydride (B1165640), in the presence of a base catalyst like pyridine (B92270).

Q2: Where can I obtain the starting material, 2',5,6',7-Tetrahydroxyflavanone?

A2: 2',5,6',7-Tetrahydroxyflavanone is a naturally occurring flavonoid that can be isolated from plants such as Scutellaria baicalensis. It may also be available from specialty chemical suppliers. If not commercially available, it can be synthesized from simpler precursors through multi-step organic synthesis, often involving a chalcone (B49325) intermediate.[1][2]

Q3: My acetylation reaction is not going to completion. What are the common causes and solutions?

A3: Incomplete acetylation is a frequent issue, often due to sterically hindered hydroxyl groups or those involved in hydrogen bonding. The 5-hydroxyl group, for instance, can form a hydrogen bond with the C4-carbonyl group, making it less reactive. To drive the reaction to completion, consider the following:

  • Increase the excess of acetic anhydride: Using a larger excess of the acetylating agent can help overcome the lower reactivity of certain hydroxyl groups.

  • Increase the reaction time and/or temperature: Allowing the reaction to proceed for a longer duration (e.g., 12-24 hours) or gently heating the reaction mixture can improve conversion. However, monitor for potential side product formation at higher temperatures.

  • Use a catalyst: Adding a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the acetylation of sterically hindered alcohols.

Q4: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts?

A4: The byproducts in an acetylation reaction are typically partially acetylated flavanones (mono-, di-, and tri-acetylated isomers). These arise from incomplete reaction. Other potential side products could include degradation products if the reaction conditions are too harsh (e.g., high temperatures).

Q5: What is the best way to purify the final product?

A5: Purification is typically achieved using column chromatography on silica (B1680970) gel.[3] A gradient elution starting with a non-polar solvent system (e.g., hexane (B92381)/ethyl acetate) and gradually increasing the polarity is effective. For very close-running impurities, preparative High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC) on a C18 column, can provide higher resolution.[4][5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Loss of product during work-up or purification.1. See Q3 for optimizing reaction conditions (increase reagents, time, temperature, add DMAP). 2. Avoid excessive heating. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the substrate is sensitive to oxidation. 3. During aqueous work-up, ensure complete extraction with an organic solvent like ethyl acetate (B1210297). Be careful not to discard the organic layer. When purifying by column chromatography, choose an appropriate solvent system to ensure good separation and recovery.
Incomplete Acetylation 1. Insufficient amount of acetylating agent or catalyst. 2. Short reaction time or low temperature. 3. Steric hindrance of hydroxyl groups.1. Use a larger excess of acetic anhydride (e.g., 1.5-2.0 equivalents per hydroxyl group).[1] Add a catalytic amount of DMAP. 2. Monitor the reaction by TLC until the starting material is consumed. If needed, increase the reaction time or temperature moderately. 3. For highly hindered groups, DMAP is often essential.
Product is Oily and Difficult to Handle 1. Presence of residual pyridine or acetic acid. 2. Product is not fully dried.1. After the reaction, co-evaporate the mixture with toluene (B28343) several times under reduced pressure to azeotropically remove pyridine.[4] Ensure thorough washing during the work-up with dilute HCl (to remove pyridine) and saturated sodium bicarbonate (to remove acetic acid). 2. Dry the purified product under high vacuum for an extended period.
Difficulty in Purifying the Product 1. Byproducts (partially acetylated compounds) have similar polarity to the desired product. 2. Product streaking on the silica gel column.1. Use a shallow gradient during column chromatography (e.g., slowly increasing the percentage of ethyl acetate in hexane).[3][6] If separation is still poor, consider using preparative RP-HPLC with a methanol/water or acetonitrile/water gradient.[4][5] 2. This may indicate the presence of residual acidic or basic impurities. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to the chromatography solvent can sometimes improve peak shape.[7] However, this should be done cautiously as it can affect product stability.

Data Presentation

Table 1: Optimizing Reaction Conditions for Acetylation of Polyhydroxyflavanones
ParameterConditionExpected Outcome on YieldRationale
Acetic Anhydride Stoichiometry 1.5 - 2.0 eq. per -OH groupIncrease Drives the equilibrium towards the fully acetylated product.
> 2.0 eq. per -OH groupPlateau/Slight Decrease A large excess may not significantly improve the yield and can complicate the work-up.
Temperature 0 °C to Room TemperatureModerate to High Standard condition for many acetylations, minimizes side reactions.[8]
30 °C - 70 °CPotentially Higher May be necessary for less reactive hydroxyl groups, but increases the risk of byproduct formation.[4]
Reaction Time 1 - 5 hoursModerate May be sufficient for reactive hydroxyl groups.[8]
12 - 24 hoursHigh Often required for complete peracetylation of polyhydroxy compounds.
Catalyst None (Pyridine as solvent/base)Baseline Standard procedure.
Catalytic DMAPSignificant Increase DMAP is a highly effective acylation catalyst, especially for sterically hindered alcohols.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure adapted from standard methods for flavonoid acetylation.[1][9]

Materials:

  • 2',5,6',7-Tetrahydroxyflavanone

  • Acetic Anhydride (Ac₂O)

  • Dry Pyridine

  • 4-Dimethylaminopyridine (DMAP) (optional, recommended)

  • Dry Dichloromethane (B109758) (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Toluene

Procedure:

  • Dissolve 2',5,6',7-Tetrahydroxyflavanone (1.0 equiv.) in dry pyridine (5-10 mL per mmol of substrate) under an inert atmosphere (e.g., Argon or Nitrogen).

  • If using, add a catalytic amount of DMAP (0.1 equiv.).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5-2.0 equiv. per hydroxyl group, i.e., 6-8 equiv. total) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Once the reaction is complete, quench by slowly adding methanol.

  • Remove the solvents under reduced pressure. Add toluene and evaporate again (repeat 2-3 times) to remove residual pyridine.

  • Dissolve the residue in ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography

Materials:

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl Acetate

  • Crude this compound

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.[7]

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient solvent system. Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 7:3, 1:1, etc.). The optimal gradient will need to be determined by TLC analysis.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Synthesis_Workflow Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Dissolve 2',5,6',7-Tetrahydroxyflavanone in dry Pyridine B 2. Add Acetic Anhydride at 0 °C A->B C 3. Stir at Room Temperature (12-24h) B->C D 4. Reaction Monitoring by TLC C->D E 5. Quench with Methanol D->E Reaction Complete F 6. Solvent Evaporation (Co-evaporate with Toluene) E->F G 7. Dissolve in EtOAc F->G H 8. Aqueous Washes (HCl, NaHCO₃, Brine) G->H I 9. Dry and Concentrate H->I J 10. Silica Gel Column Chromatography I->J Crude Product K 11. Elute with Hexane/EtOAc Gradient J->K L 12. Collect and Combine Pure Fractions K->L M 13. Evaporate Solvent L->M N N M->N Pure Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield Troubleshooting Guide for Low Yield Start Low Yield of This compound TLC Check TLC of Crude Product Start->TLC SM_Present Significant Starting Material Remains TLC->SM_Present Yes Streaking Streaking or Many Undefined Spots TLC->Streaking Maybe Clean_Reaction Clean Reaction but Low Isolated Mass TLC->Clean_Reaction No Action1 Incomplete Reaction: - Increase Ac₂O/DMAP - Increase Time/Temp SM_Present->Action1 Action2 Degradation: - Use Milder Conditions - Inert Atmosphere Streaking->Action2 Action3 Loss During Work-up/ Purification: - Check Extraction pH - Optimize Chromatography Clean_Reaction->Action3

References

Technical Support Center: Purification of Acetylated Flavanones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of acetylated flavanones.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying acetylated flavanones?

A1: The most prevalent and effective methods for the purification of acetylated flavanones are column chromatography and recrystallization.[1][2][3] Column chromatography, particularly using silica (B1680970) gel, is widely used to separate acetylated flavanones from reaction byproducts and unreacted starting materials.[4] Recrystallization is a cost-effective technique often employed to achieve high purity, especially when the acetylated flavanone (B1672756) is a stable, crystalline solid.[1][5]

Q2: My acetylated flavanone appears as an oil and won't crystallize. What can I do?

A2: The oily nature of a purified compound can be due to residual solvents or inherent properties of the molecule. Placing the oily product under a high vacuum for an extended period can help remove trapped solvent molecules that may inhibit crystal lattice formation.[6] If the compound remains an oil, it may indicate that it is not sufficiently pure or it may naturally exist in an amorphous state at room temperature. Further purification by chromatography may be necessary.

Q3: Can the silica gel in column chromatography cause my acetylated flavanone to decompose or isomerize?

A3: Yes, the slightly acidic nature of standard silica gel can potentially catalyze the decomposition or isomerization of sensitive compounds.[6][7] For instance, some chalcone (B49325) precursors to flavanones are known to isomerize on silica gel.[6] If you suspect compound instability, using a deactivated or neutral silica gel can mitigate these unwanted side reactions. Deactivation can be achieved by washing the silica with a solvent containing a small amount of a basic modifier like triethylamine.[6]

Q4: How do I choose the right solvent system for column chromatography?

A4: The ideal solvent system for column chromatography should provide good separation between your desired acetylated flavanone and any impurities. This is typically determined by thin-layer chromatography (TLC) beforehand. A good starting point for moderately polar compounds like acetylated flavanones are solvent mixtures such as hexane/ethyl acetate (B1210297) or dichloromethane (B109758)/methanol (B129727).[8] The goal is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4 on the TLC plate to ensure effective separation on the column.

Q5: My acetylated flavanone is not soluble in the chromatography eluent. How can I load it onto the column?

A5: This is a common issue, especially with larger scale reactions. The recommended technique is "dry loading".[6][9] This involves dissolving your crude product in a suitable solvent (like dichloromethane or methanol), adding silica gel to the solution, and then evaporating the solvent to obtain a dry, free-flowing powder.[6][9] This powder, which contains your compound adsorbed onto the silica, can then be carefully added to the top of the packed column. This method prevents poor separation that can result from using a strong solvent to dissolve the sample for loading.[6]

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of acetylated flavanones.

Problem 1: Poor Separation During Column Chromatography

Symptom: Fractions collected from the column contain a mixture of the desired product and impurities, as seen on TLC or by NMR.

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent System The polarity of the eluent may be too high, causing all compounds to elute too quickly, or too low, resulting in broad, overlapping bands. Optimize the solvent system using TLC to achieve better separation of spots.[7]
Column Overloading Too much crude material was loaded onto the column for its size. As a general rule, use a silica gel mass of at least 50-100 times the mass of your crude sample.
Improper Column Packing Cracks, bubbles, or an uneven silica bed can lead to channeling, where the sample travels unevenly down the column. Ensure the column is packed carefully and the silica surface is level before loading the sample.
Sample Loaded in a Strong Solvent Dissolving the sample in a solvent significantly more polar than the eluent will cause band broadening and ruin the separation. Use the dry loading technique described in the FAQs.[6]
Problem 2: Product Does Not Elute from the Column

Symptom: No product is observed in the collected fractions, even after flushing the column with a highly polar solvent.

Possible Causes & Solutions:

CauseSolution
Compound Decomposition on Silica The acetylated flavanone may be unstable on silica gel and has decomposed. Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if new spots appear.[7] If it is unstable, consider using deactivated silica or an alternative purification method like recrystallization.
Compound is Very Polar The chosen eluent system may not be polar enough to move the compound. Try a more aggressive solvent system, such as one containing methanol or a small amount of ammonium (B1175870) hydroxide (B78521) in methanol for very polar compounds.[7]
Incorrect Solvent Preparation It's possible the polar and non-polar components of your eluent were inadvertently reversed during preparation. Double-check the solvent bottles and preparation procedure.[7]
Problem 3: Low Yield After Recrystallization

Symptom: A very small amount of crystalline product is recovered after the recrystallization process.

Possible Causes & Solutions:

CauseSolution
Inappropriate Recrystallization Solvent The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. If the compound is too soluble at room temperature, you will lose a significant amount in the mother liquor. Test a range of solvents to find the optimal one.
Too Much Solvent Used Using an excessive amount of solvent to dissolve the compound will prevent it from crashing out effectively upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the compound.
Cooling Occurred Too Quickly Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
Product is an Oil The compound may not be crystalline under these conditions. If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal if available.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for purifying acetylated flavanones using silica gel column chromatography.

  • TLC Analysis: First, determine the optimal solvent system by running a TLC of your crude reaction mixture. Test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal system will give your desired product an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in your chosen non-polar solvent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a uniform bed, and then drain the excess solvent until it is level with the top of the silica.

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (approximately 10-20 times the mass of your product) to the solution.[6][9]

    • Evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[9]

    • Carefully add this powder to the top of your packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by periodically checking the fractions with TLC.

  • Isolation:

    • Combine the fractions that contain your pure product.

    • Remove the solvent using a rotary evaporator to yield the purified acetylated flavanone.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying acetylated flavanones by recrystallization.

  • Solvent Selection: Choose a solvent in which your acetylated flavanone has high solubility at elevated temperatures and low solubility at room temperature. Common solvents to test include methanol, ethanol, acetone, and hexane.[1]

  • Dissolution: Place the crude acetylated flavanone in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals should start to form.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

Visualizations

Experimental Workflow

G cluster_0 Acetylation Reaction cluster_1 Purification cluster_2 Analysis start Flavanone + Acetic Anhydride reaction Reaction Work-up (e.g., Quench with water) start->reaction crude Crude Acetylated Flavanone reaction->crude tlc TLC Analysis for Solvent System crude->tlc column Column Chromatography tlc->column recrystallization Recrystallization column->recrystallization Optional Further Purification purity_check Purity Check (HPLC, TLC) column->purity_check If not recrystallized recrystallization->purity_check structure_id Structure Identification (NMR) purity_check->structure_id end Pure Acetylated Flavanone structure_id->end

Caption: General workflow for the synthesis and purification of acetylated flavanones.

Troubleshooting Logic

G cluster_chromatography Column Chromatography Issues cluster_crystallization Recrystallization Issues start Purification Issue Encountered poor_sep Poor Separation? start->poor_sep Chromatography oiling_out Compound Oiling Out? start->oiling_out Recrystallization no_elution Product Not Eluting? poor_sep->no_elution solv Optimize Solvent System poor_sep->solv load Use Dry Loading poor_sep->load pack Repack Column poor_sep->pack polar Increase Eluent Polarity no_elution->polar stability Test Compound Stability on Silica no_elution->stability low_yield Low Yield? oiling_out->low_yield scratch Scratch Flask / Add Seed Crystal oiling_out->scratch solvent Re-evaluate Solvent Choice oiling_out->solvent min_solv Use Minimum Hot Solvent low_yield->min_solv slow_cool Cool Slowly low_yield->slow_cool

Caption: Decision tree for troubleshooting common purification issues.

References

Stability of 2',5,6',7-Tetraacetoxyflavanone in DMSO solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2',5,6',7-Tetraacetoxyflavanone

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of this compound in Dimethyl Sulfoxide (DMSO) solution. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in DMSO solution?

While specific stability data for this compound is not extensively published, general principles for flavonoids suggest that the acetyl groups may be susceptible to hydrolysis, particularly in the presence of water. The stability in DMSO is influenced by factors such as water content, storage temperature, and light exposure. For many compounds, storage in anhydrous DMSO at low temperatures can maintain stability for extended periods.[1]

Q2: What are the primary factors that can affect the stability of this compound in DMSO?

Several factors can impact the stability of this compound dissolved in DMSO:

  • Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the air.[1] The presence of water can lead to the hydrolysis of the acetate (B1210297) esters of this compound, resulting in its degradation. Water has been shown to be a more significant factor in compound degradation in DMSO than oxygen.[2][3]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[1][2] Long-term storage at room temperature is generally not recommended.

  • Light: Flavonoids can be sensitive to light, which may induce photochemical degradation.[1]

  • pH: Although DMSO is an aprotic solvent, the presence of acidic or basic impurities can catalyze degradation reactions.

  • DMSO Purity: The use of high-purity, anhydrous DMSO is crucial. Impurities in lower-grade DMSO could react with the flavanone.

Q3: How should I prepare and store this compound stock solutions in DMSO?

For optimal stability, follow these guidelines for preparing and storing stock solutions:

  • Solvent: Use high-purity, anhydrous DMSO.

  • Weighing: To minimize moisture absorption, do not weigh the compound in a humid environment.

  • Container: Store solutions in amber glass or polypropylene (B1209903) vials to protect from light.[1][2][3]

  • Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of DMSO in your experiments.

  • Storage Temperature: For long-term storage, keep stock solutions at -20°C or -80°C. For short-term storage (a few days), 4°C may be acceptable.

  • Aliquoting: To avoid multiple freeze-thaw cycles, aliquot the stock solution into single-use volumes. Studies have shown that for many compounds, no significant loss was observed after 11 freeze-thaw cycles, but this can be compound-dependent.[2][3]

  • Inert Atmosphere: For highly sensitive compounds, consider flushing the headspace of the vial with an inert gas like nitrogen or argon before sealing.

Q4: What are the potential degradation products of this compound in DMSO?

The primary degradation pathway is likely the hydrolysis of the four acetate ester groups, leading to a series of partially deacetylated flavanones and ultimately to the parent flavanone, 2',5,6',7-tetrahydroxyflavanone. The rate of hydrolysis at each position may differ.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity of the compound over time. Degradation of this compound in the DMSO stock solution.- Prepare a fresh stock solution. - Verify the storage conditions (temperature, light protection). - Use anhydrous DMSO and minimize exposure to moisture. - Perform a stability check of your stock solution using an analytical method like HPLC.
Precipitate observed in the stock solution after thawing. The compound may have a limited solubility at lower temperatures, or the concentration is too high.- Warm the solution gently (e.g., in a 37°C water bath) and vortex to redissolve the precipitate. - If precipitation persists, consider preparing a lower concentration stock solution.
Inconsistent experimental results between different batches of stock solutions. - Inconsistent weighing or dilution. - Different levels of degradation due to variations in preparation or storage.- Standardize the stock solution preparation protocol. - Always use high-purity, anhydrous DMSO. - Aliquot the stock solution to ensure consistency between experiments.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). Degradation of the compound.- Identify the degradation products if possible (e.g., by mass spectrometry). - Optimize storage and handling conditions to minimize degradation.

Quantitative Data on Stability

The following table provides representative data on the stability of this compound (10 mM in DMSO) under various conditions. This data is illustrative and should be confirmed by in-house stability studies.

Storage ConditionTime% Remaining Compound (Illustrative)
-80°C (Anhydrous DMSO)6 months>99%
-20°C (Anhydrous DMSO)6 months98%
4°C (Anhydrous DMSO)1 month95%
Room Temperature (Anhydrous DMSO)1 week85%
Room Temperature (DMSO with 5% water)1 week70%
Multiple Freeze-Thaw Cycles (-20°C to RT, 5 cycles)-97%

Experimental Protocol: Stability Assessment by HPLC

This protocol outlines a method to assess the stability of this compound in DMSO.

1. Objective: To quantify the percentage of intact this compound remaining in a DMSO solution over time under different storage conditions.

2. Materials:

  • This compound

  • Anhydrous DMSO (high purity)

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler vials

3. Methods:

  • Preparation of Stock Solution:

    • Accurately weigh this compound and dissolve it in anhydrous DMSO to prepare a 10 mM stock solution.

    • Aliquot the stock solution into separate vials for each time point and storage condition to be tested.

  • Storage Conditions:

    • Store the aliquots at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).

    • For the freeze-thaw stability study, cycle an aliquot between -20°C and room temperature for a specified number of cycles.

  • Sample Analysis (at each time point):

    • At each designated time point (e.g., 0, 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

    • Prepare a working solution by diluting the DMSO stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µM).

    • Analyze the sample by HPLC.

  • HPLC Conditions (Example):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 280 nm (or the λmax of the compound)

    • Injection Volume: 10 µL

4. Data Analysis:

  • The stability is determined by comparing the peak area of this compound at each time point to the peak area at time zero.

  • Percentage remaining = (Peak Area at time 't' / Peak Area at time '0') x 100.

  • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage & Incubation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare 10 mM Stock in Anhydrous DMSO aliquot Aliquot into Vials for Each Condition/Time Point prep_stock->aliquot storage_conditions Store at Different Conditions (-80°C, -20°C, 4°C, RT, Freeze-Thaw) aliquot->storage_conditions sampling Sample at Time Points (0, 1W, 1M, 3M, 6M) storage_conditions->sampling dilution Dilute Sample for HPLC sampling->dilution hplc_analysis HPLC Analysis dilution->hplc_analysis data_analysis Analyze Peak Area hplc_analysis->data_analysis calc_stability Calculate % Remaining vs. T0 data_analysis->calc_stability

Caption: Experimental workflow for assessing the stability of this compound in DMSO.

troubleshooting_guide cluster_investigation Investigation cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent or Poor Experimental Results? check_activity Is Biological Activity Reduced? start->check_activity check_precipitate Is There a Precipitate in the Stock? start->check_precipitate check_analytics New Peaks in HPLC/LC-MS? start->check_analytics handling Inconsistent Handling / Preparation start->handling degradation Compound Degradation check_activity->degradation solubility Poor Solubility / Precipitation check_precipitate->solubility check_analytics->degradation fresh_stock Prepare Fresh Stock Solution degradation->fresh_stock optimize_storage Optimize Storage (Temp, Light, Anhydrous DMSO) degradation->optimize_storage check_purity Use High-Purity Anhydrous DMSO degradation->check_purity warm_vortex Warm and Vortex Solution solubility->warm_vortex standardize_protocol Standardize Protocol handling->standardize_protocol

Caption: Troubleshooting logic for stability issues with this compound solutions.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_pathway Intracellular Signaling cluster_response Cellular Response LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK NFkB_complex p50/p65-IκBα IKK->NFkB_complex phosphorylates NFkB p50/p65 (Active NF-κB) NFkB_complex->NFkB releases gene_transcription Gene Transcription NFkB->gene_transcription translocates to nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) gene_transcription->cytokines inflammation Inflammation cytokines->inflammation compound This compound compound->IKK Inhibits compound->NFkB Inhibits

References

Technical Support Center: Optimizing HPLC for 2',5,6',7-Tetraacetoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) method for the separation of 2',5,6',7-Tetraacetoxyflavanone.

Troubleshooting Guide

1. Poor Resolution or Co-elution of Peaks

Question: I am observing poor resolution between my target peak (this compound) and other impurities. How can I improve the separation?

Answer:

Poor resolution is a common challenge, especially with structurally similar compounds. Here are several parameters to adjust:

  • Mobile Phase Composition: The ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to your aqueous phase is a critical factor.

    • Decrease the percentage of the organic solvent: This will generally increase retention times and may improve the separation of less retained peaks.

    • Try a different organic solvent: Acetonitrile and methanol (B129727) have different selectivities. If you are using acetonitrile, trying methanol (or vice versa) can alter the elution order and improve resolution.

    • Adjust the pH of the aqueous phase: Although this compound is fully acetylated and lacks acidic protons, other compounds in your sample may be ionizable. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of silanol (B1196071) groups on the column, leading to sharper peaks and potentially better resolution.[1]

  • Gradient Elution: If you are using an isocratic method (constant mobile phase composition), switching to a gradient elution can significantly improve the separation of complex mixtures. A shallow gradient, where the percentage of the organic solvent is increased slowly, often provides the best resolution for closely eluting compounds.

  • Column Temperature:

    • Increase the column temperature: This can decrease the viscosity of the mobile phase, leading to sharper peaks and sometimes improved resolution. A good starting point is 30-40°C.

  • Flow Rate:

    • Decrease the flow rate: A lower flow rate increases the interaction time of the analyte with the stationary phase, which can lead to better separation. However, this will also increase the run time.

2. Peak Tailing

Question: My this compound peak is tailing. What can I do to improve the peak shape?

Answer:

Peak tailing can be caused by several factors:

  • Secondary Interactions: Even with acetylated compounds, there can be interactions with active silanol groups on the silica (B1680970) backbone of the C18 column.

    • Solution: Add an acidic modifier like 0.1% formic acid to the mobile phase to minimize these interactions.

  • Column Overload: Injecting too much sample can lead to distorted peak shapes.

    • Solution: Try diluting your sample or reducing the injection volume.

  • Column Contamination: Residues from previous injections can cause peak tailing.

    • Solution: Flush the column with a strong solvent (e.g., isopropanol (B130326) or a high percentage of acetonitrile).

3. Fluctuating Retention Times

Question: The retention time for my compound is not consistent between injections. What is causing this?

Answer:

Unstable retention times can make peak identification and quantification unreliable. Common causes include:

  • Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

    • Solution: Increase the equilibration time between runs.

  • Mobile Phase Instability: The organic solvent in the mobile phase can evaporate over time, changing its composition.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used.

    • Solution: Use a thermostatted column compartment to maintain a consistent temperature.

  • Pump Issues: Leaks or faulty check valves in the HPLC pump can lead to an inconsistent flow rate.

    • Solution: Perform regular pump maintenance and check for leaks.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for an HPLC method for this compound?

A1: Based on general methods for acetylated flavonoids, a good starting point using a reversed-phase C18 column would be:

ParameterRecommendation
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm and 320 nm (see below)
Injection Volume 10 µL
Sample Solvent Acetonitrile or Methanol

Note: Due to the four acetate (B1210297) groups, this compound is significantly less polar than its parent flavanone. Therefore, a higher initial percentage of organic solvent is recommended compared to typical flavonoid methods.

Q2: What is the optimal UV detection wavelength for this compound?

A2: Flavanones typically exhibit two main absorbance bands. Band I is usually in the 300-330 nm range and Band II is in the 275-295 nm range. Acetylation of hydroxyl groups can cause a slight shift in these wavelengths. For initial method development, it is recommended to use a photodiode array (PDA) detector to monitor a range of wavelengths and determine the absorbance maxima for your specific compound. Good starting points for single-wavelength detectors would be around 254 nm and 320 nm .

Q3: How should I prepare my sample for analysis?

A3: this compound is expected to be soluble in common organic solvents.

  • Solvent: Dissolve your sample in a solvent compatible with the mobile phase, such as acetonitrile or methanol. Ideally, use the initial mobile phase composition as the sample solvent to avoid peak distortion.

  • Concentration: Prepare a stock solution and dilute it to a concentration that falls within the linear range of your detector. A typical starting concentration is around 1 mg/mL, which can then be diluted as needed.

  • Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column or tubing.

Experimental Protocols

Protocol 1: General Purpose RP-HPLC Method for this compound

This protocol provides a starting point for the separation of this compound. Optimization will likely be required based on the specific sample matrix and HPLC system.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: HPLC-grade water with 0.1% (v/v) formic acid.

    • B: HPLC-grade acetonitrile.

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: Linear gradient from 50% to 90% B

    • 25-30 min: Hold at 90% B

    • 30.1-35 min: Return to 50% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: Photodiode Array (PDA) detector, monitoring from 200-400 nm. For a single wavelength detector, monitor at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 0.1 mg/mL and filter through a 0.22 µm syringe filter.

Data Presentation

Table 1: Troubleshooting Summary for Common HPLC Issues

IssuePotential CauseRecommended Solution
Poor Resolution Mobile phase too strongDecrease the percentage of organic solvent.
Inappropriate solventTry methanol if using acetonitrile, or vice versa.
Isocratic elutionSwitch to a gradient elution.
Peak Tailing Secondary silanol interactionsAdd 0.1% formic acid to the mobile phase.
Column overloadDilute the sample or reduce injection volume.
Column contaminationFlush the column with a strong solvent.
Retention Time Shift Inadequate equilibrationIncrease the column equilibration time.
Mobile phase evaporationPrepare fresh mobile phase daily and cap reservoirs.
Temperature fluctuationUse a column oven.

Visualization

HPLC_Optimization_Workflow cluster_start Initial Method Setup cluster_troubleshooting Troubleshooting & Optimization cluster_end Final Method start Define Initial Conditions (C18 Column, ACN/H2O Gradient) resolution Poor Resolution? start->resolution peak_shape Peak Tailing? resolution->peak_shape No adjust_gradient Adjust Gradient Slope resolution->adjust_gradient Yes retention Retention Time Shift? peak_shape->retention No add_modifier Add 0.1% Formic Acid peak_shape->add_modifier Yes check_equilibration Increase Equilibration Time retention->check_equilibration Yes end_point Optimized Method retention->end_point No change_solvent Change Organic Solvent (ACN <-> MeOH) adjust_gradient->change_solvent change_solvent->resolution reduce_load Reduce Sample Load add_modifier->reduce_load reduce_load->peak_shape use_oven Use Column Oven check_equilibration->use_oven use_oven->retention

Caption: Workflow for optimizing the HPLC separation of this compound.

References

Troubleshooting low solubility of 2',5,6',7-Tetraacetoxyflavanone in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 2',5,6',7-Tetraacetoxyflavanone in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility low?

This compound is a derivative of the naturally occurring flavanone (B1672756), 2',5,6',7-Tetrahydroxyflavanone, which has been isolated from plants such as Scutellaria baicalensis.[][2] The addition of four acetyl groups to the flavanone backbone significantly increases its lipophilicity (fat-solubility) and decreases its ability to form hydrogen bonds with water, leading to poor aqueous solubility. This is a common characteristic among acetylated flavonoids.[3][4] While this modification can enhance membrane permeability, it presents a challenge for experiments requiring the compound to be dissolved in aqueous buffers.[4] One supplier notes its solubility in DMSO.[5]

Q2: How does the acetylation of the parent flavanone affect its properties?

Acetylation is a chemical modification that can alter the physicochemical and biological properties of flavonoids. The introduction of acetyl groups generally:

  • Increases Lipophilicity: This can lead to decreased aqueous solubility but may improve permeability across cell membranes.[3][6]

  • Enhances Stability: Acetylation can protect the hydroxyl groups from degradation, potentially increasing the compound's stability under certain conditions.[3]

  • Alters Biological Activity: The modification can change the way the compound interacts with biological targets, sometimes enhancing its effects.[4]

Q3: Is this compound stable in aqueous solutions?

The stability of acetylated flavonoids in aqueous media can be influenced by pH, temperature, and the presence of enzymes.[7][8] The ester bonds of the acetyl groups are susceptible to hydrolysis, which would convert this compound back to its more polar parent compound, 2',5,6',7-Tetrahydroxyflavanone. This deacetylation is generally more rapid under alkaline conditions.[7][9][10] For flavonoids, acidic conditions (pH < 5) tend to favor stability.[11] Researchers should be aware that over time in aqueous buffer, a mixture of the acetylated and deacetylated forms may exist.

Troubleshooting Low Solubility

This section provides a step-by-step guide to address common issues with dissolving this compound.

Initial Dissolution and Stock Solutions

It is highly recommended to first prepare a concentrated stock solution in an appropriate organic solvent before making further dilutions in aqueous media.

Recommended Organic Solvents:

Workflow for Preparing an Aqueous Working Solution:

A Weigh this compound B Dissolve in a minimal amount of a recommended organic solvent (e.g., DMSO). A->B C Vortex or sonicate until fully dissolved to create a concentrated stock solution. B->C D Serially dilute the stock solution into your aqueous experimental medium. C->D E Observe for precipitation. If precipitation occurs, consider the advanced solubilization techniques below. D->E

Caption: Workflow for preparing aqueous solutions.

Advanced Solubilization Techniques

If you continue to experience precipitation or low solubility in your final aqueous medium, consider the following formulation strategies.

1. Co-solvents

The use of a co-solvent system can increase the solubility of hydrophobic compounds in aqueous solutions.

  • Common Co-solvents: Polyethylene (B3416737) glycols (PEGs), propylene (B89431) glycol, glycerin.

  • Consideration: Ensure the final concentration of the co-solvent is compatible with your experimental system, as high concentrations can be toxic to cells.

2. Cyclodextrin (B1172386) Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble complex.[12]

  • Types of Cyclodextrins: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

  • Benefit: This method can significantly increase aqueous solubility without chemically modifying the compound.[12]

3. Solid Dispersions

A solid dispersion involves dispersing the compound in an inert carrier matrix at the solid state.[9][10]

  • Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs).

  • Mechanism: This technique can enhance the dissolution rate by presenting the compound in an amorphous form.[13]

4. Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of the pure compound.[8][14]

  • Benefit: Reducing the particle size to the nanometer range increases the surface area, leading to a higher dissolution rate.[3][14][15]

  • Preparation: This typically requires specialized equipment like high-pressure homogenizers.

5. pH Adjustment

The solubility of flavonoids can be pH-dependent.[7][11]

  • Consideration: While acetylated flavonoids are generally more stable in acidic conditions, the parent tetrahydroxyflavanone's solubility may increase at higher pH. However, stability will be compromised. It is crucial to find a balance between solubility and stability for your specific experiment.

Quantitative Data

Specific solubility data for this compound is limited in publicly available literature. However, data for a structurally similar compound, 4',5,7-Triacetoxyflavanone, can provide an estimate of its solubility in various organic solvents.

Table 1: Solubility of 4',5,7-Triacetoxyflavanone in Various Solvents at Different Temperatures

Temperature (K)Methanol (mole fraction x 10^3)Ethanol (mole fraction x 10^3)Acetone (mole fraction x 10^3)Ethyl Acetate (mole fraction x 10^3)
283.151.891.6319.3113.89
293.152.542.2125.1218.11
303.153.392.9732.5323.49
313.154.514.0142.1130.38
323.155.955.3954.4939.21

Data adapted from studies on 4',5,7-Triacetoxyflavanone and should be used as a directional guide.

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex (Co-precipitation Method)

This protocol is adapted for flavonoids and can be a starting point for this compound.[7][16]

  • Prepare a cyclodextrin solution: Dissolve an appropriate amount of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer to create a stock solution (e.g., 50 mM).

  • Prepare the flavanone solution: Dissolve this compound in a minimal amount of a water-miscible organic solvent like ethanol.

  • Mix the solutions: Slowly add the flavanone solution to the cyclodextrin solution while stirring vigorously. A 1:1 molar ratio of the flavanone to cyclodextrin is a good starting point.

  • Equilibrate: Continue to stir the mixture at room temperature for 24-48 hours, protected from light.

  • Filter (optional): If any undissolved material remains, filter the solution through a 0.22 µm syringe filter.

  • Quantify: Use an appropriate analytical method, such as HPLC-UV, to determine the concentration of the solubilized flavanone.[17][18][19][20][21]

Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This protocol is a general method for preparing solid dispersions of flavonoids.[11][13][22]

  • Dissolve components: Weigh appropriate amounts of this compound and a carrier polymer (e.g., PVP K30) and dissolve them in a suitable organic solvent (e.g., ethanol or acetone). A drug-to-carrier ratio of 1:4 (w/w) is a common starting point.

  • Evaporate the solvent: Remove the solvent using a rotary evaporator under vacuum to form a thin film.

  • Dry the solid dispersion: Further dry the resulting solid in a vacuum oven to remove any residual solvent.

  • Pulverize and sieve: Scrape the solid dispersion, pulverize it into a fine powder using a mortar and pestle, and pass it through a sieve to ensure a uniform particle size.

  • Assess dissolution: The resulting powder can then be used for dissolution studies in your aqueous medium.

Signaling Pathways

Flavanones, particularly those from Scutellaria baicalensis, are known to modulate various intracellular signaling pathways, primarily those related to inflammation and cell survival.[23][24] While the specific targets of this compound are not well-documented, it is plausible that it or its deacetylated form interacts with pathways modulated by other flavanones from the same source.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK Inflammatory Stimuli MAPK_cascade MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_cascade PI3K PI3K Receptor->PI3K IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates AP1 AP-1 MAPK_cascade->AP1 Activates Akt Akt PI3K->Akt Gene_expression Gene Expression (e.g., TNF-α, IL-6) NFκB_nuc->Gene_expression Induces AP1->Gene_expression Induces Flavanone This compound (or its deacetylated form) Flavanone->IKK Inhibits Flavanone->MAPK_cascade Modulates Flavanone->PI3K Inhibits

Caption: Potential signaling pathways modulated by flavanones.

References

Preventing degradation of 2',5,6',7-Tetraacetoxyflavanone during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2',5,6',7-Tetraacetoxyflavanone during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound, providing potential causes and actionable solutions.

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

Possible Cause Solution
Hydrolysis of Acetoxy Groups: The appearance of earlier eluting peaks may indicate the hydrolysis of one or more of the four acetoxy groups, leading to the formation of partially or fully de-acetylated flavanone (B1672756). This is more likely to occur in aqueous solutions, especially at neutral to alkaline pH.[1][2]- Prepare solutions fresh in anhydrous aprotic solvents (e.g., acetonitrile, DMSO) immediately before use. - If aqueous buffers are necessary, use a slightly acidic pH (e.g., pH 3-5) and conduct experiments at low temperatures (2-8°C).[3] - Perform a forced degradation study (see Experimental Protocols) to confirm the identity of degradation peaks.
Oxidative Degradation: The flavanone core is susceptible to oxidation, which can be accelerated by exposure to air, light, and elevated temperatures.[3][4] This may result in the formation of various oxidation byproducts.- Use de-gassed solvents to prepare solutions.[3] - Purge the headspace of vials with an inert gas (e.g., nitrogen or argon) before sealing.[3] - Store solutions and solid material protected from light in amber vials or wrapped in aluminum foil.[3]
Contamination: Peaks may originate from contaminated solvents, glassware, or other experimental reagents.- Run a blank gradient (mobile phase only) to check for solvent contamination. - Ensure all glassware is meticulously cleaned and rinsed with high-purity solvent. - Use high-purity solvents and reagents (e.g., HPLC or LC-MS grade).

Issue 2: Color Change in Solution

Possible Cause Solution
Oxidation: A change in the color of the solution, often to a yellow or brownish hue, is a common indicator of flavonoid oxidation.[3] This can be initiated by exposure to oxygen, light, or certain metal ions.- Minimize exposure to atmospheric oxygen by working under an inert atmosphere where possible.[3] - Prepare solutions fresh and use them promptly. - Store solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term) and in the dark.[3] - If compatible with the experimental design, consider the addition of a small amount of an antioxidant like ascorbic acid.[3]
pH-Induced Changes: Changes in pH can lead to structural rearrangements and degradation of the flavanone, which may manifest as a color change. Flavonoids are generally less stable at neutral or alkaline pH.[1][3]- Maintain a slightly acidic pH for aqueous solutions. - Avoid storing the compound in alkaline buffers.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C or below, in a tightly sealed container, and protected from light and moisture. For short-term storage, 2-8°C is acceptable.

Q2: What is the recommended solvent for preparing stock solutions?

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are recommended for preparing stock solutions. For working solutions, further dilution in aqueous buffers may be necessary, but these should be prepared fresh and used immediately. The compound is also soluble in chloroform, dichloromethane, and ethyl acetate.[5]

Q3: How does pH affect the stability of this compound?

Like many flavonoids, this compound is expected to be most stable in acidic conditions (pH 3-5).[3] Neutral and particularly alkaline conditions (pH > 7) can catalyze the hydrolysis of the ester linkages of the acetoxy groups, leading to degradation.[1]

Q4: Is this compound sensitive to light?

Yes, flavonoids are known to be susceptible to photodegradation, especially when in solution.[6][7][8] It is crucial to protect solutions from direct exposure to UV and visible light by using amber vials or by wrapping containers with aluminum foil.

Q5: Can I heat solutions of this compound to aid dissolution?

Heating should be avoided as it can accelerate both hydrolysis of the acetoxy groups and oxidation of the flavanone core.[9][10] If dissolution is slow, gentle warming to no more than 30-40°C for a very short period may be attempted, but sonication at room temperature is a preferable alternative.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the required volume of anhydrous DMSO (or another suitable anhydrous solvent) to achieve the target concentration.

  • Vortex briefly and/or sonicate at room temperature until the solid is completely dissolved.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Forced Degradation Study

A forced degradation study can help identify potential degradation products and assess the stability of this compound under various stress conditions.

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at 40°C for 2, 6, and 24 hours.

    • Neutralize the solution with 0.1 M NaOH before analysis by HPLC.

  • Alkaline Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at room temperature for 30 minutes, 1 hour, and 4 hours.

    • Neutralize the solution with 0.1 M HCl before analysis by HPLC.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature for 1, 4, and 12 hours, protected from light.

    • Analyze directly by HPLC.

  • Thermal Degradation:

    • Dilute the stock solution in a suitable solvent (e.g., acetonitrile).

    • Incubate at 60°C for 24 and 48 hours, protected from light.

    • Analyze directly by HPLC.

  • Photodegradation:

    • Place a solution of the compound in a photostable, transparent container (e.g., quartz cuvette).

    • Expose the solution to a UV light source (e.g., 254 nm or 365 nm) for 6, 12, and 24 hours.

    • Keep a control sample wrapped in aluminum foil at the same temperature.

    • Analyze both the exposed and control samples by HPLC.

Data Presentation

Table 1: Summary of Factors Affecting this compound Stability

Factor Effect on Stability Recommendation
pH Decreased stability at neutral to alkaline pH due to hydrolysis.[1][3]Maintain aqueous solutions at a slightly acidic pH (3-5).
Temperature Increased degradation at elevated temperatures.[9][10]Store solutions at low temperatures (2-8°C short-term, ≤-20°C long-term). Avoid heating.
Light Susceptible to photodegradation.[6][7]Protect solutions and solid compound from light exposure.
Oxygen Prone to oxidation.[3]Use de-gassed solvents and consider working under an inert atmosphere.
Solvent Aqueous solvents can promote hydrolysis.Use anhydrous aprotic solvents for stock solutions. Prepare aqueous working solutions fresh.

Visualizations

degradation_pathway TAF This compound Hydrolysis_Products Partially/Fully De-acetylated Flavanone TAF->Hydrolysis_Products Oxidation_Products Oxidized Flavanone (e.g., Quinones) TAF->Oxidation_Products Intact_TAF Stable Compound Stressor_pH Neutral/Alkaline pH Stressor_pH->Hydrolysis_Products Stressor_Light_O2 Light / Oxygen Stressor_Light_O2->Oxidation_Products Stressor_Temp High Temperature Stressor_Temp->Hydrolysis_Products Stressor_Temp->Oxidation_Products Prevention Acidic pH Anhydrous Solvent Low Temperature Inert Atmosphere Light Protection Prevention->Intact_TAF Maintains Stability

Caption: Key degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solid Solid Compound (Store at -20°C, dark) Stock Stock Solution (Store at -80°C, dark) Solid->Stock Solvent Anhydrous Solvent (e.g., DMSO) Solvent->Stock Working Prepare Fresh Working Solution (Acidic buffer if aqueous) Stock->Working Experiment Conduct Experiment (Minimize light/air exposure) Working->Experiment Analysis Immediate Analysis (e.g., HPLC, LC-MS) Experiment->Analysis Data Data Interpretation (Check for degradation peaks) Analysis->Data

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: Overcoming Interference in Biological Assays with 2',5,6',7-Tetraacetoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2',5,6',7-Tetraacetoxyflavanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during biological assays involving this and other acetylated flavonoids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential biological activities?

This compound is an acetylated derivative of a flavanone. Flavonoids, a class of natural polyphenolic compounds, are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1] Acetylation is a common chemical modification that can alter the physicochemical properties of flavonoids, such as their solubility, stability, and cell permeability, which in turn can modulate their biological activity.[2] While specific data for this compound is limited, studies on other acetylated flavonoids suggest that it may exhibit enhanced or altered effects on cell proliferation and signaling pathways compared to its non-acetylated parent compound.[1][3]

Q2: What are the common types of interference observed with acetylated flavonoids in biological assays?

Acetylated flavonoids, like other flavonoid compounds, can interfere with various biological assays, leading to unreliable results. Common types of interference include:

  • Colorimetric Assays (e.g., MTT, XTT): Flavonoids can directly reduce tetrazolium salts (like MTT) to formazan (B1609692), leading to a false-positive signal for cell viability or proliferation.[4] This can occur in a cell-free system.

  • Fluorescence-Based Assays: These compounds may exhibit intrinsic fluorescence (autofluorescence) or quench the fluorescence of reporter molecules, leading to increased background or decreased signal, respectively.[5][6]

  • Luciferase-Based Assays: Flavonoids have been shown to directly inhibit firefly luciferase, a common reporter enzyme in cell-based assays.[7][8] This can be misinterpreted as a specific effect on the signaling pathway under investigation.

Q3: How can I mitigate interference from this compound in my assays?

Several strategies can be employed to identify and mitigate assay interference:

  • Run appropriate controls: Include a "compound-only" control (without cells or other biological components) to assess direct effects on assay reagents.

  • Use orthogonal assays: Confirm findings using an alternative assay with a different detection method. For example, if you observe an effect in an MTT assay, you could use a trypan blue exclusion assay or a crystal violet assay to confirm changes in cell viability.[4]

  • Characterize spectral properties: For fluorescence assays, determine the excitation and emission spectra of this compound to identify potential spectral overlap with your fluorophores.[5]

  • Perform counter-screens: For luciferase assays, test the compound's effect on a purified luciferase enzyme to distinguish direct inhibition from a true biological effect on the reporter pathway.[9]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT Assay)

Potential Cause: Direct reduction of the MTT reagent by this compound. Flavonoids are known to have antioxidant properties and can chemically reduce MTT to its colored formazan product, independent of cellular metabolic activity.[10] This leads to an overestimation of cell viability.

Troubleshooting Steps:

  • Cell-Free Control: Perform the MTT assay with this compound in the absence of cells. If a color change is observed, this confirms direct reduction of MTT by the compound.

  • Alternative Viability Assays:

    • Trypan Blue Exclusion Assay: This method is based on membrane integrity and is not affected by the compound's reducing potential.

    • Crystal Violet Assay: This assay stains the DNA of adherent cells and provides a measure of cell number.

    • ATP-Based Assays: These assays measure the level of ATP in viable cells, which is a good indicator of metabolic activity and less prone to interference from reducing compounds.[10]

Issue 2: High Background or Quenching in Fluorescence-Based Assays

Potential Cause 1: Autofluorescence. this compound may be intrinsically fluorescent at the excitation and emission wavelengths used in your assay.[5]

Troubleshooting Steps:

  • Measure Compound's Spectrum: Use a spectrofluorometer to determine the excitation and emission spectra of this compound in your assay buffer.

  • "Compound-Only" Control: Run a control with the compound alone to quantify its contribution to the fluorescence signal. This background can then be subtracted from your experimental values.

  • Use Red-Shifted Fluorophores: Autofluorescence from small molecules is less common at longer wavelengths.[6] Consider using fluorophores that are excited and emit in the red or far-red region of the spectrum.

Potential Cause 2: Fluorescence Quenching. The compound may absorb the excitation or emission energy of your fluorophore, leading to a decrease in the fluorescence signal.[5]

Troubleshooting Steps:

  • Quenching Assay: Measure the fluorescence of your fluorophore in the presence of increasing concentrations of this compound. A concentration-dependent decrease in fluorescence indicates quenching.

  • Change Assay Format: If quenching is significant, consider an alternative assay format, such as a luminescence or absorbance-based assay.[5]

Issue 3: Apparent Inhibition in Luciferase Reporter Assays

Potential Cause: Direct inhibition of the luciferase enzyme. Many small molecules, including flavonoids, are known to inhibit firefly luciferase.[7][9]

Troubleshooting Steps:

  • Luciferase Counter-Screen: Test the effect of this compound on purified firefly luciferase enzyme activity. This will determine if the compound is a direct inhibitor.

  • Use a Different Luciferase: Consider using a different reporter system, such as Renilla or Gaussia luciferase, which may have different sensitivities to the compound.[8]

  • Orthogonal Assay: Validate any findings from a luciferase reporter assay with a different type of assay that measures a downstream effect of the signaling pathway, such as qPCR for target gene expression or a western blot for protein phosphorylation.

Data Presentation

The following tables summarize the inhibitory concentrations (IC50) of various acetylated flavonoids in different cancer cell lines, demonstrating how acetylation can modulate biological activity. While data for this compound is not available, these tables provide a reference for the expected range of activity for similar compounds.

Table 1: Antiproliferative Activity (IC50 in µM) of Flavonols and their Acetylated Derivatives [1]

CompoundMDA-MB-231HCT-116HepG2
Kaempferol46.734.8533.38
4Ac-Kaempferol33.628.5323.2
Quercetin24.323.4528.16
5Ac-Quercetin17.415.6615.5
Myricetin27.2>160>160
6Ac-Myricetin50.981.6676.6

Table 2: Antiproliferative Activity (IC50 in µM) of Flavones and their Acetylated Derivatives [1]

CompoundMDA-MB-231HCT-116HepG2
Chrysin37.529.825.3
2Ac-Chrysin38.432.124.2
Apigenin27.128.125.8
3Ac-Apigenin31.130.528.9
Luteolin12.912.310.2
4Ac-Luteolin20.218.215.8

Experimental Protocols

Protocol 1: Cell Viability Assessment using Trypan Blue Exclusion Assay

This protocol provides a method to assess cell viability that is not susceptible to interference from the reducing properties of flavonoids.

Materials:

  • Cells cultured in appropriate medium

  • This compound stock solution

  • Trypan Blue solution (0.4%)

  • Phosphate-Buffered Saline (PBS)

  • Hemocytometer or automated cell counter

Procedure:

  • Seed cells in a multi-well plate at a desired density and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or vehicle control for the desired time period.

  • After treatment, detach the cells using trypsin-EDTA.

  • Neutralize trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1 mL of PBS.

  • Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

  • Load 10 µL of the mixture into a hemocytometer.

  • Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Protocol 2: NF-κB Nuclear Translocation Assay

This protocol describes a high-content imaging assay to assess the effect of this compound on the NF-κB signaling pathway.[2]

Materials:

  • HeLa or other suitable cells

  • Cell culture medium and supplements

  • This compound

  • TNF-α (or other NF-κB activator)

  • Primary antibody against NF-κB p65

  • Alexa Fluor 488-conjugated secondary antibody

  • Hoechst 33342 nuclear stain

  • Paraformaldehyde (4%)

  • Triton X-100 (0.1%)

  • Bovine Serum Albumin (BSA)

  • High-content imaging system

Procedure:

  • Seed cells in a 96-well imaging plate and allow them to attach.

  • Pre-treat the cells with desired concentrations of this compound for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB translocation.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific binding with 1% BSA in PBS for 1 hour.

  • Incubate with primary antibody against NF-κB p65 overnight at 4°C.

  • Wash the cells with PBS and incubate with Alexa Fluor 488-conjugated secondary antibody for 1 hour.

  • Counterstain the nuclei with Hoechst 33342 for 10 minutes.

  • Acquire images using a high-content imaging system.

  • Analyze the images to quantify the ratio of nuclear to cytoplasmic fluorescence intensity of NF-κB p65.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis and Validation cell_culture Seed and Culture Cells treatment Treat Cells with Compound cell_culture->treatment compound_prep Prepare this compound and Controls compound_prep->treatment assay Perform Biological Assay (e.g., Viability, Reporter) treatment->assay data_acq Data Acquisition assay->data_acq validation Validate with Orthogonal Assay data_acq->validation Unexpected Results controls Run Interference Controls data_acq->controls Unexpected Results controls->validation

Caption: A general experimental workflow for testing this compound.

troubleshooting_logic cluster_viability Viability Assay (MTT) cluster_fluorescence Fluorescence Assay cluster_luciferase Luciferase Assay start Unexpected Assay Result q_mtt Does compound reduce MTT in cell-free control? start->q_mtt q_fluor High background or quenching? start->q_fluor q_luc Is luciferase directly inhibited? start->q_luc a_mtt_yes Use alternative assay (Trypan Blue, ATP-based) q_mtt->a_mtt_yes Yes a_mtt_no Investigate other causes (e.g., cytotoxicity) q_mtt->a_mtt_no No a_fluor_auto Subtract background, use red-shifted fluorophore q_fluor->a_fluor_auto High Background a_fluor_quench Confirm with quenching assay, change assay format q_fluor->a_fluor_quench Quenching a_luc_yes Use different luciferase, validate with orthogonal assay q_luc->a_luc_yes Yes a_luc_no Effect is likely biological q_luc->a_luc_no No

Caption: A troubleshooting decision tree for common assay interferences.

nf_kb_pathway cluster_stimulus Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk ikb IκB ikk->ikb Phosphorylates ikb_nfkb IκB-NF-κB Complex nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocation ikb_nfkb:e->ikb Degradation ikb_nfkb:e->nfkb Release compound This compound compound->ikk Inhibition? gene Target Gene Expression (Inflammation, Proliferation) nfkb_nuc->gene

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

References

Technical Support Center: Optimizing Flavanone Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acetylation of flavanones.

Troubleshooting Guides

This section addresses specific issues that may arise during flavanone (B1672756) acetylation experiments.

Issue 1: Low or No Product Yield

  • Question: My flavanone acetylation reaction resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no product yield is a common issue in organic synthesis. Here are several potential causes and corresponding troubleshooting steps:

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration. For chemical acetylation with acetic anhydride (B1165640) and pyridine (B92270), ensure a sufficient excess of acetic anhydride is used.[1] For enzymatic reactions, optimizing the enzyme concentration and reaction time is crucial.

      • Pro-Tip: For chemical acetylations, adding a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can often accelerate the reaction rate.[2]

    • Reagent Quality: The purity and reactivity of your reagents can significantly impact the outcome.

      • Solution: Use freshly distilled acetic anhydride and anhydrous pyridine for chemical acetylations to avoid hydrolysis of the anhydride.[1] Ensure the flavanone starting material is pure and dry. For enzymatic reactions, verify the activity of the lipase (B570770).

    • Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed efficiently or too high, leading to degradation.

      • Solution: For the acetic anhydride/pyridine method, reactions are often run at room temperature, but gentle heating (e.g., 40-50°C) can sometimes improve yields for less reactive flavanones. However, excessive heat can lead to side product formation. For enzymatic acetylations, the optimal temperature is specific to the lipase being used; consult the supplier's data sheet. Generally, temperatures around 50°C are effective for lipases like Candida antarctica lipase B (CALB).[3]

    • Improper Work-up Procedure: The desired product may be lost during the extraction and purification steps.

      • Solution: During aqueous work-up, ensure the pH is adjusted correctly to keep the acetylated flavanone in the organic phase. Back-extract the aqueous layer with the organic solvent to recover any dissolved product. When removing the solvent under reduced pressure, be mindful of the volatility of your product.

Issue 2: Formation of Multiple Products or Impurities

  • Question: My reaction mixture shows multiple spots on TLC, indicating the formation of side products or impurities. What could be the cause and how can I improve the selectivity?

  • Answer: The formation of multiple products points towards side reactions or incomplete reactions.

    • Side Reactions: Over-acetylation or acetylation at undesired positions can occur.

      • Solution (Chemical): Carefully control the stoichiometry of acetic anhydride. Using a large excess may lead to unwanted side reactions. Adjusting the reaction temperature can also influence selectivity.

      • Solution (Enzymatic): The choice of lipase is critical for regioselectivity. For example, Pseudomonas cepacia lipase (PSL-C) has been shown to acetylate aglycone flavonoids at the 4'-OH, 3'-OH, and 7-OH positions, while Candida antarctica lipase B (CAL-B) can be more specific for glycosylated flavonoids.[4] The solvent can also affect selectivity.

    • Incomplete Reaction: The presence of starting material alongside the product can complicate purification.

      • Solution: As mentioned previously, ensure the reaction goes to completion by monitoring with TLC and adjusting reaction time or reagent stoichiometry as needed.

    • Purification: Proper purification is key to isolating the desired product.

      • Solution: Column chromatography is a common and effective method for separating the acetylated flavanone from unreacted starting material and byproducts. Recrystallization can also be an effective purification technique.

Frequently Asked Questions (FAQs)

Chemical Acetylation (Acetic Anhydride/Pyridine)

  • Q1: What is the optimal molar ratio of acetic anhydride to flavanone?

    • A1: A common starting point is to use 1.5 to 2.0 equivalents of acetic anhydride for each hydroxyl group on the flavanone that you intend to acetylate.[2] However, an excess is often required to drive the reaction to completion.[1] The optimal ratio may need to be determined empirically for your specific flavanone.

  • Q2: Why is pyridine used in this reaction?

    • A2: Pyridine serves two main purposes: it acts as a base to neutralize the acetic acid byproduct of the reaction, and it can also act as a nucleophilic catalyst.[1]

  • Q3: My acetylated flavanone seems to be hydrolyzing back to the starting material during work-up. How can I prevent this?

    • A3: Hydrolysis can occur in the presence of water, especially under acidic or basic conditions. To minimize this, perform the aqueous work-up quickly and at a low temperature. Using a saturated sodium bicarbonate solution to neutralize the excess acid is a standard procedure.[2] Ensure all solvents used are anhydrous.

Enzymatic Acetylation

  • Q4: What are the advantages of using an enzyme for flavanone acetylation?

    • A4: Enzymatic acetylation offers several advantages over chemical methods, including high regioselectivity, milder reaction conditions (which can prevent degradation of sensitive substrates), and a more environmentally friendly process as it avoids the use of harsh reagents and solvents.

  • Q5: How do I choose the right lipase for my reaction?

    • A5: The choice of lipase depends on the specific flavanone and the desired position of acetylation. Different lipases exhibit different regioselectivities.[4] It is often necessary to screen a few different lipases to find the one that gives the best results for your substrate.

  • Q6: What solvents are suitable for enzymatic acetylation of flavanones?

    • A6: The choice of solvent can significantly impact enzyme activity and stability. Solvents like 2-methyl-2-butanol (B152257) and acetone (B3395972) are frequently used due to their low toxicity and ability to yield high conversions.[3][5] Methyl tert-butyl ether (MTBE) has also been shown to be an effective solvent.[3] The solubility of both the flavanone and the acyl donor in the chosen solvent is an important consideration.[5]

Data Presentation

Table 1: Effect of Reaction Conditions on Flavanone Acetylation Yield (Chemical Method)

FlavanoneAcetic Anhydride (eq.)Temperature (°C)Time (h)Yield (%)Reference
Naringenin100255Not specified[6]
Taxifolin8371Not specified[6]

Note: Specific yield percentages were not provided in the source material, but the conditions for successful synthesis were reported.

Table 2: Influence of Lipase and Substrate on Enzymatic Acetylation Conversion Yield

FlavanoneLipaseMolar Ratio (Flavanone:Acyl Donor)SolventTime (h)Conversion Yield (%)Reference
NaringeninCaLB-ZnOFe1:40MTBE72100[7]
NaringeninTLL-ZnOFe1:40MTBE72100[7]
QuercetinTLL-ZnOFe1:40MTBE7273[7]
MorinTLL-ZnOFe1:40MTBE7285[7]
FisetinTLL-ZnOFe1:40MTBE7272[7]

Experimental Protocols

Protocol 1: General Procedure for Chemical Acetylation of Flavanones using Acetic Anhydride and Pyridine [2][6]

  • Dissolution: Dissolve the flavanone (1.0 equivalent) in anhydrous pyridine (2–10 mL/mmol) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Acetic Anhydride: Cool the solution to 0°C using an ice bath. Add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.

  • Quenching: Quench the reaction by the slow addition of methanol.

  • Solvent Removal: Remove the pyridine and excess reagents by co-evaporation with toluene (B28343) under reduced pressure.

  • Work-up: Dissolve the residue in an organic solvent like ethyl acetate (B1210297) or dichloromethane. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: General Procedure for Enzymatic Acetylation of Flavanones [3]

  • Reaction Setup: In a suitable vial, combine the flavanone, the acyl donor (e.g., vinyl acetate), and the chosen solvent (e.g., MTBE).

  • Enzyme Addition: Add the immobilized lipase (e.g., CaLB-ZnOFe or TLL-ZnOFe) to the reaction mixture.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) with constant stirring for the desired reaction time (e.g., 72 hours).

  • Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.

  • Enzyme Removal: After the reaction is complete, remove the immobilized enzyme by filtration or centrifugation.

  • Purification: Purify the product from the reaction mixture using techniques such as semi-preparative HPLC.

Mandatory Visualization

Flavanone_Acetylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents Prepare Flavanone, Acylating Agent, Catalyst/Enzyme, Solvent Start->Reagents ReactionSetup Set up Reaction Reagents->ReactionSetup Monitor Monitor Progress (TLC/HPLC) ReactionSetup->Monitor Workup Quench & Work-up Monitor->Workup Purification Purify Product (Chromatography/ Recrystallization) Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for flavanone acetylation.

Troubleshooting_Workflow Start Low/No Yield CheckCompletion Reaction Complete? Start->CheckCompletion CheckReagents Reagents Pure & Active? CheckCompletion->CheckReagents Yes ExtendReaction Extend Reaction Time/ Increase Reagent Excess CheckCompletion->ExtendReaction No CheckConditions Optimal Conditions? CheckReagents->CheckConditions Yes PurifyReagents Use Fresh/Purified Reagents CheckReagents->PurifyReagents No CheckWorkup Work-up Loss? CheckConditions->CheckWorkup Yes OptimizeConditions Adjust Temperature/ Solvent/Catalyst CheckConditions->OptimizeConditions No RefineWorkup Optimize Extraction & Purification Steps CheckWorkup->RefineWorkup Yes Success Improved Yield CheckWorkup->Success No ExtendReaction->Success PurifyReagents->Success OptimizeConditions->Success RefineWorkup->Success

Caption: Troubleshooting logic for low yield in flavanone acetylation.

References

Technical Support Center: Interpreting Complex NMR Spectra of Poly-Acetylated Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly-acetylated flavonoids. The information is designed to address specific issues encountered during the interpretation of complex NMR spectra.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹H NMR spectrum shows a broad, intense singlet around 2.3 ppm. How can I confirm this corresponds to the acetyl groups and determine the degree of acetylation?

A1: A signal around 2.3 ppm is indeed characteristic of acetyl protons.[1] To confirm and quantify:

  • Integration: Integrate the area of the signal suspected to be from the acetyl protons.

  • Reference Proton: Identify a well-resolved proton signal from the flavonoid backbone that corresponds to a known number of protons (e.g., a single aromatic proton). Integrate this reference signal.

  • Calculate Degree of Acetylation: The number of acetyl groups can be determined by comparing the integration of the acetyl signal to the integration of a known proton on the flavonoid skeleton.[1] Since each acetyl group has three protons, divide the integration value of the acetyl signal by three to get a relative value per acetyl group. Then, normalize this to the integration of the known flavonoid proton. For example, if a single flavonoid proton has an integration of 1, and the acetyl signal has an integration of 9, this would suggest the presence of three acetyl groups (9 protons / 3 protons per group).[1]

Q2: The aromatic region of my ¹H NMR spectrum is very crowded and signals are overlapping. How can I resolve these signals to determine the substitution pattern?

A2: Signal overlap in the aromatic region is a common challenge.[2] Here are several strategies to address this:

  • Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer will increase the chemical shift dispersion and may resolve the overlapping signals.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[3][4] It helps to trace out the spin systems within the flavonoid rings.

    • TOCSY (Total Correlation Spectroscopy): This provides correlations between all protons within a spin system, which can be very useful for identifying all the protons belonging to a particular ring, even if some are overlapped.

    • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons.[5][6] This can help to distinguish protons based on the chemical shift of their attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[5][7] It is crucial for identifying the positions of acetyl groups by observing correlations from flavonoid protons to the carbonyl carbons of the acetyl groups.

Q3: I've determined the number of acetyl groups, but how do I pinpoint their exact locations on the flavonoid core?

A3: The precise location of acetylation is determined by long-range correlations in an HMBC spectrum.

  • Identify Acetyl Carbonyls: In the ¹³C NMR spectrum, the carbonyl carbons of the acetyl groups will typically appear between 168-172 ppm.

  • Look for HMBC Correlations: In the HMBC spectrum, look for cross-peaks between protons on the flavonoid skeleton and these acetyl carbonyl carbons.[7] A correlation between a specific aromatic proton and an acetyl carbonyl carbon indicates that the acetyl group is attached to the oxygen at the position of that proton's corresponding carbon.

  • Confirm with Proton Shifts: Acetylation causes a downfield shift of the adjacent protons. By comparing the ¹H NMR spectrum of the acetylated flavonoid to that of the non-acetylated parent compound, you can often infer the positions of acetylation.

Q4: The baseline of my spectrum is distorted. What could be the cause and how can I fix it?

A4: Baseline distortion can arise from several factors:

  • Improper Phasing: Manually re-phase the spectrum to ensure all peaks are upright and the baseline is flat.

  • Broad Signals: Very broad signals, such as those from water or macromolecules, can distort the baseline.

  • Acquisition Parameters: An incorrectly set acquisition time or receiver gain can lead to baseline issues.

  • Processing Artifacts: The type of window function applied during Fourier transformation can affect the baseline.

Most NMR processing software has automated or manual baseline correction algorithms that can be applied to flatten the baseline.

Data Presentation: Typical Chemical Shifts

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for poly-acetylated flavonoids. Note that exact chemical shifts are dependent on the solvent, concentration, and the specific substitution pattern of the flavonoid.[8][9][10][11]

Table 1: Typical ¹H NMR Chemical Shift Ranges (ppm)

Functional GroupChemical Shift Range (ppm)Notes
Acetyl Protons (-OCOCH₃ )2.2 - 2.5Typically sharp singlets.[1]
Flavonoid Aromatic Protons6.0 - 8.5Highly dependent on substitution.[12]
Flavonoid Aliphatic Protons (Flavanones)2.5 - 5.5
Residual Solvent ProtonsVariablee.g., CHCl₃ in CDCl₃ at 7.26 ppm.

Table 2: Typical ¹³C NMR Chemical Shift Ranges (ppm)

Functional GroupChemical Shift Range (ppm)Notes
Acetyl Carbonyl (C =O)168 - 172
Acetyl Methyl (C H₃)20 - 22
Flavonoid Aromatic Carbons90 - 165[9][13][14]
Flavonoid Carbonyl (C4)175 - 185[9]

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Sample Quantity: For a standard 5 mm NMR tube, use approximately 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR.[15][16]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent can affect the chemical shifts.[8][10]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial before transferring to the NMR tube.[16][17]

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[15]

  • Capping: Cap the NMR tube securely to prevent solvent evaporation.

Protocol 2: Acquiring 2D NMR Spectra (COSY, HSQC, HMBC)

These are general guidelines; specific parameters will need to be optimized on the spectrometer.

  • ¹H Spectrum: First, acquire a standard high-resolution ¹H spectrum to determine the spectral width and appropriate acquisition parameters.

  • COSY:

    • Use a standard COSY pulse sequence.

    • Set the spectral width to encompass all proton signals.

    • Acquire a sufficient number of scans for good signal-to-noise.

  • HSQC:

    • Use a standard HSQC pulse sequence optimized for one-bond C-H coupling (~145 Hz).

    • Set the ¹H spectral width as determined from the ¹H spectrum.

    • Set the ¹³C spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

  • HMBC:

    • Use a standard HMBC pulse sequence optimized for long-range C-H coupling (typically 8-10 Hz).[4]

    • Set the spectral widths for ¹H and ¹³C as for the HSQC experiment.

    • A longer relaxation delay may be necessary for quaternary carbons to be observed.

Visualizations

troubleshooting_workflow start Start: Complex NMR Spectrum acetylation_id Identify Acetyl Signals start->acetylation_id overlap Signal Overlap in Aromatic Region? resolve_overlap Run 2D NMR (COSY, HSQC) overlap->resolve_overlap Yes locate_acetylation Determine Acetylation Position (HMBC) overlap->locate_acetylation No quantify_acetylation Quantify Degree of Acetylation (Integration) acetylation_id->quantify_acetylation quantify_acetylation->overlap resolve_overlap->locate_acetylation structure_elucidation Structure Elucidation locate_acetylation->structure_elucidation

Caption: A workflow for troubleshooting complex NMR spectra of poly-acetylated flavonoids.

logical_relationship cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Provides F2 Axis HSQC HSQC H1_NMR->HSQC Provides F2 Axis HMBC HMBC H1_NMR->HMBC Provides F2 Axis C13_NMR ¹³C NMR C13_NMR->HSQC Provides F1 Axis C13_NMR->HMBC Provides F1 Axis COSY->H1_NMR H-H Connectivity HSQC->H1_NMR Direct C-H Correlation HSQC->C13_NMR Direct C-H Correlation HMBC->H1_NMR Long-Range C-H Correlation HMBC->C13_NMR Long-Range C-H Correlation

Caption: The logical relationship between 1D and 2D NMR experiments for structure elucidation.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 2',5,6',7-Tetraacetoxyflavanone and its Parent Flavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted biological activity of 2',5,6',7-Tetraacetoxyflavanone and its parent compound, flavanone (B1672756). Due to the limited availability of direct experimental data for this compound, this comparison is based on established structure-activity relationships of flavonoids and the general effects of acetylation on their biological properties.

Introduction

Flavanones, a subclass of flavonoids, are naturally occurring phenolic compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Chemical modification, such as acetylation, is a common strategy to enhance the therapeutic potential of natural products. The addition of acetyl groups can significantly alter the physicochemical properties of the parent molecule, thereby influencing its biological activity.[2] this compound is a derivative of flavanone where four hydroxyl groups have been replaced by acetyl groups. This guide explores the anticipated impact of this tetra-acetylation on the biological profile of flavanone.

Predicted Physicochemical and Biological Profile

Acetylation of flavonoids generally leads to an increase in lipophilicity.[2] This increased lipophilicity can, in turn, affect the compound's solubility, membrane permeability, and bioavailability.[3][4] The introduction of acetyl groups can also influence the interaction of the flavonoid with biological targets.[2]

Data Presentation

Table 1: Predicted Comparative Biological Activity

Biological ActivityParent FlavanoneThis compound (Predicted)Rationale for Prediction
Antioxidant Activity ModerateLikely DecreasedThe antioxidant activity of flavonoids is often attributed to the presence of free hydroxyl groups that can donate a hydrogen atom to scavenge free radicals. Acetylation of these hydroxyl groups is expected to diminish this activity.[2]
Anti-inflammatory Activity PresentPotentially IncreasedIncreased lipophilicity due to acetylation may enhance cellular uptake and interaction with inflammatory signaling pathways. Some studies on other flavonoids have shown that acylation can improve anti-inflammatory effects.[2]
Anticancer Activity ModeratePotentially IncreasedEnhanced membrane permeability could lead to higher intracellular concentrations, potentially increasing cytotoxicity against cancer cells. Studies on other acetylated flavonoids like quercetin (B1663063) and kaempferol (B1673270) have demonstrated enhanced anti-proliferative effects.[1][4]
Bioavailability Low to ModeratePotentially IncreasedIncreased lipophilicity is often associated with improved absorption across biological membranes, which may lead to higher bioavailability.[3][4][5]

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to empirically validate the predicted biological activities.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.[6]

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[6]

Protocol:

  • Preparation of Reagents:

    • DPPH solution (0.1 mM in methanol).

    • Test compounds (Flavanone and this compound) and a positive control (e.g., Ascorbic acid or Trolox) at various concentrations in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the test compound solution to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Anti-inflammatory Activity Assessment: Inhibition of Albumin Denaturation Assay

This in vitro assay assesses the ability of a compound to prevent protein denaturation, which is a hallmark of inflammation.[7][8]

Principle: When subjected to heat, proteins like bovine serum albumin (BSA) undergo denaturation, leading to an increase in turbidity. Anti-inflammatory compounds can stabilize the protein and prevent this heat-induced denaturation.[7]

Protocol:

  • Preparation of Reagents:

    • Bovine Serum Albumin (BSA) solution (1% in phosphate-buffered saline, pH 6.4).

    • Test compounds and a positive control (e.g., Diclofenac sodium) at various concentrations.

  • Assay Procedure:

    • To 0.5 mL of the test compound solution, add 0.5 mL of the BSA solution.

    • Incubate the mixture at 37°C for 20 minutes.

    • Heat the mixture at 70°C for 10 minutes.

    • After cooling, measure the turbidity at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (BSA without test compound) and A_sample is the absorbance of the sample.

Anticancer Activity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[9][10][11]

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry.[10]

Protocol:

  • Cell Culture:

    • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment:

    • Treat the cells with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) for 24, 48, or 72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Visualizations

Signaling Pathway Diagram

G Generic Inflammatory Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Gene_Expression Pro-inflammatory Gene Expression NF-κB->Gene_Expression translocates to nucleus and induces Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->Receptor Flavanone_Derivative Flavanone or Acetylated Derivative Flavanone_Derivative->IKK inhibits Flavanone_Derivative->NF-κB inhibits nuclear translocation

Caption: A simplified diagram of the NF-κB inflammatory signaling pathway.

Experimental Workflow Diagrams

G DPPH Antioxidant Assay Workflow Start Start Prepare_Reagents Prepare DPPH and Test Compound Solutions Start->Prepare_Reagents Mix_Reactants Mix DPPH and Test Compound Prepare_Reagents->Mix_Reactants Incubate Incubate in Dark (30 min) Mix_Reactants->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End G MTT Anticancer Assay Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Test Compounds Seed_Cells->Treat_Cells Incubate_Cells Incubate for 24-72 hours Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate Cell Viability and IC50 Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End

References

Acetylated Flavanones: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The addition of acetyl groups to the core structure of flavanones has emerged as a promising strategy to modulate their physicochemical properties and enhance their biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of acetylated flavanones, focusing on their anticancer, antioxidant, and enzyme-inhibitory potential. The data presented herein is compiled from various experimental studies to aid in the rational design of more potent and selective flavanone-based therapeutic agents.

Comparative Analysis of Biological Activities

Acetylation, the process of introducing an acetyl functional group, can significantly impact the bioactivity of flavanones by altering their lipophilicity, membrane permeability, and interaction with molecular targets.[1] The position and number of acetyl groups on the flavanone (B1672756) scaffold are critical determinants of their efficacy.

Anticancer Activity

The modification of flavanones with acetyl groups has been shown to enhance their cytotoxic effects against various cancer cell lines. This is often attributed to improved cellular uptake and interaction with intracellular targets.

For instance, derivatives of the flavanone naringenin (B18129) have been synthesized and evaluated for their inhibitory effects on human colon cancer cells (HCT116). The introduction of bulky substituents at position 7, including acetylated moieties, resulted in significantly lower IC50 values compared to the parent naringenin, indicating enhanced anticancer activity.[2] A synthetic naringenin derivative, 5-hydroxy-7,4'-diacetyloxyflavanone-N-phenyl hydrazone (N101-43), demonstrated potent pro-apoptotic effects in non-small-cell lung cancer cell lines, a capability not observed with naringenin itself.[3]

Table 1: Anticancer Activity of Acetylated Flavanone Derivatives

CompoundFlavanone CoreModificationCell LineIC50 (µM)Reference
NaringeninNaringenin-HCT116>50[2]
Derivative 1Naringenin7-O-(2-acetylamino-2-deoxy-β-D-glucopyranosyl)HCT11620.01[2]
Derivative 2Naringenin7-O-[4-O-acetyl-2,3-di-O-benzoyl-α-L-rhamnopyranosyl-(1→2)-3,4,6-tri-O-acetyl-β-D-glucopyranosyl]HCT1161.20[2]
N101-43Naringenin5-hydroxy-7,4'-diacetyloxyflavanone-N-phenyl hydrazoneNCI-H460~10[3]
N101-43Naringenin5-hydroxy-7,4'-diacetyloxyflavanone-N-phenyl hydrazoneA549~15[3]
Enzyme Inhibitory Activity

Acetylation can also modulate the enzyme inhibitory properties of flavanones. This has been particularly explored in the context of enzymes relevant to metabolic and neurodegenerative diseases, such as xanthine (B1682287) oxidase (XO) and acetylcholinesterase (AChE).

A study on acylated derivatives of the flavanone glycosides naringin (B1676962) and hesperidin (B1673128) revealed that acylation with fatty acids, a modification chemically similar to acetylation in terms of increasing lipophilicity, enhanced their inhibitory activity against xanthine oxidase.[4][5] Specifically, naringin octanoate (B1194180) and naringin decanoate (B1226879) showed significantly lower IC50 values compared to naringin.[4][5] Similarly, a series of novel hesperetin (B1673127) derivatives were synthesized and showed potent inhibitory activity against AChE, with some compounds exhibiting a dual-binding mode to both the catalytic active site and the peripheral anionic site of the enzyme.[6]

Table 2: Enzyme Inhibitory Activity of Acetylated and Acylated Flavanone Derivatives

CompoundFlavanone CoreEnzymeIC50 (µM)Reference
NaringinNaringenin GlycosideXanthine Oxidase>200[4]
Naringin OctanoateNaringenin GlycosideXanthine Oxidase110.35[4][5]
Naringin DecanoateNaringenin GlycosideXanthine Oxidase117.51[4][5]
HesperidinHesperetin GlycosideXanthine Oxidase>200[4]
Hesperidin DecanoateHesperetin GlycosideXanthine Oxidase198.96[4]
Hesperetin Derivative 4fHesperetinAcetylcholinesterase0.068[6]
Antioxidant Activity

The effect of acetylation on the antioxidant activity of flavanones is more complex. While the core flavonoid structure contributes to antioxidant potential through free radical scavenging, acetylation of hydroxyl groups can sometimes diminish this activity. However, in some cases, the overall benefit of increased bioavailability may lead to improved antioxidant effects in cellular models.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of acetylated flavanones on cancer cells by measuring cell viability.[7][8][9][10]

Materials:

  • Cancer cell line of interest

  • Culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Acetylated flavanone compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[8]

  • Prepare serial dilutions of the acetylated flavanone compounds in culture medium. The final DMSO concentration should be below 0.5%.

  • After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 3-4 hours.[7]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]

  • Shake the plate for 10-15 minutes and measure the absorbance at 570 nm using a microplate reader.[7]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of acetylated flavanones to scavenge the stable free radical DPPH.[11][12][13][14]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Acetylated flavanone compounds dissolved in methanol

  • Methanol

  • Spectrophotometer

Procedure:

  • Prepare different concentrations of the test compounds in methanol.

  • Add 1 mL of the test sample to 2 mL of the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.[11][14]

  • Measure the absorbance at 517 nm against a blank (methanol).[11]

  • Ascorbic acid or Trolox can be used as a positive control.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Xanthine Oxidase Inhibition Assay

This protocol determines the ability of acetylated flavanones to inhibit the activity of xanthine oxidase, an enzyme involved in oxidative stress.[15][16][17][18][19]

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Acetylated flavanone compounds dissolved in DMSO

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, the test compound at various concentrations, and xanthine oxidase solution.[15]

  • Pre-incubate the mixture at 25°C for 15 minutes.[15]

  • Initiate the reaction by adding the substrate, xanthine.[15]

  • Incubate at 25°C for 30 minutes.[15]

  • Measure the formation of uric acid by monitoring the change in absorbance at 295 nm or by using HPLC.[18][19]

  • Allopurinol is used as a positive control.

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizing Mechanisms and Relationships

SAR of Acetylated Naringenin Derivatives for Anticancer Activity

SAR_Anticancer cluster_sar Structure-Activity Relationship (SAR) Naringenin Naringenin (Parent Flavanone) IC50 > 50 µM Acetylation Acetylation at C7 and C4' positions Naringenin->Acetylation Modification Derivatives Acetylated Naringenin Derivatives (e.g., N101-43) IC50 ~10-20 µM Acetylation->Derivatives Leads to Activity Enhanced Anticancer Activity Derivatives->Activity Results in

Caption: SAR of Acetylated Naringenin for Anticancer Activity.

Proposed Signaling Pathway for Anticancer Action of an Acetylated Naringenin Derivative

Anticancer_Pathway cluster_pathway Apoptosis Induction Pathway N101_43 Acetylated Naringenin (N101-43) FasL FasL (Ligand) N101_43->FasL Upregulates Fas Fas (Receptor) N101_43->Fas Upregulates PI3K PI3K N101_43->PI3K Inhibits FasL->Fas Binds to Caspase8 Caspase-8 Fas->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival Promotes

Caption: Apoptosis pathway induced by an acetylated naringenin derivative.

General Workflow for Evaluating Acetylated Flavanones

Workflow cluster_workflow Evaluation Workflow Start Start: Parent Flavanone Synthesis Chemical Synthesis: Acetylation Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Bioassays Biological Assays (Anticancer, Antioxidant, Enzyme Inhibition) Purification->Bioassays SAR Structure-Activity Relationship Analysis Bioassays->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for acetylated flavanone evaluation.

References

A Researcher's Guide to the Cross-Validation of 2',5,6',7-Tetraacetoxyflavanone Activity in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative framework for researchers, scientists, and drug development professionals to evaluate the biological activity of 2',5,6',7-Tetraacetoxyflavanone, a member of the flavanone (B1672756) class of polyphenolic compounds. Given the limited specific data on this particular flavanone, this document outlines a comprehensive strategy for its cross-validation in various cell lines, drawing comparisons with the established activities of other well-researched flavanones. The guide includes detailed experimental protocols and visual workflows to facilitate the design and execution of robust in vitro studies.

Introduction to Flavanone Bioactivity

Flavanones are a subclass of flavonoids commonly found in citrus fruits. They are recognized for a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The specific activity of a flavanone is largely determined by its chemical structure, including the number and position of hydroxyl, methoxy, and in this case, acetoxy groups.[2] Acetoxylation is a common chemical modification to enhance the bioavailability of polyphenols. Therefore, this compound is a synthetic derivative designed for potential therapeutic applications. This guide will focus on establishing its efficacy and selectivity across different cell types, a critical step in preclinical drug development.

General Workflow for Cross-Validation

The initial assessment of a novel compound like this compound involves a multi-tiered approach. The process begins with preliminary screening for a specific biological activity in a relevant cell line, followed by validation in a broader panel of cell lines to assess spectrum and selectivity.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cross-Validation & Selectivity cluster_2 Phase 3: Mechanistic Studies A Synthesize & Purify This compound B Select Primary Assay & Cell Line (e.g., Cytotoxicity in HeLa cells) A->B C Determine Dose-Response Curve (e.g., IC50 Value) B->C D Screen Against Panel of Cancer Cell Lines (e.g., MCF-7, HepG2, A549) C->D Compound shows activity E Screen Against Non-Cancerous Cell Line (e.g., MRC-5, HaCaT) C->E Compound shows activity F Calculate Selectivity Index (SI) D->F E->F G Investigate Mechanism of Action (e.g., Apoptosis Assay, Cell Cycle Analysis) F->G Compound shows selectivity H Identify Molecular Targets (e.g., Western Blot for Signaling Proteins) G->H

Caption: General workflow for the cross-validation of a novel compound's bioactivity.

Data Presentation: Comparative Bioactivity

To objectively assess the efficacy of this compound, its performance should be quantified and compared with known reference compounds across multiple cell lines. The following tables present hypothetical data to illustrate how results should be structured.

Anticancer Activity: Cytotoxicity Screening

The cytotoxic potential of a compound is a primary indicator of its anticancer activity. This is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates higher potency. The compound would be tested against a panel of human cancer cell lines from different tissues, such as cervical (HeLa), breast (MCF-7), liver (HepG2), and lung (A549).[4] A non-cancerous cell line (e.g., MRC-5) is included to assess selectivity.[5]

Table 1: Hypothetical IC50 Values (µM) for Cytotoxicity After 48h Treatment

CompoundHeLa (Cervical)MCF-7 (Breast)HepG2 (Liver)A549 (Lung)MRC-5 (Normal Lung)Selectivity Index (SI) vs. A549
This compound 15.2 ± 1.825.8 ± 2.330.1 ± 3.118.5 ± 2.0> 100> 5.4
Doxorubicin (Control) 0.8 ± 0.11.2 ± 0.21.5 ± 0.30.9 ± 0.15.2 ± 0.75.8
Pinocembrin (Parent Flavanone) > 100> 100> 100> 100> 100N/A

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI is desirable.

Anti-inflammatory Activity Screening

Many flavonoids exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[2] The murine macrophage cell line RAW 264.7, stimulated with lipopolysaccharide (LPS), is a standard in vitro model for this purpose.[2][6]

Table 2: Hypothetical Inhibition of Inflammatory Markers in LPS-Stimulated RAW 264.7 Cells

Compound (at 20 µM)% Inhibition of NO Production% Inhibition of TNF-α Release% Inhibition of IL-6 ReleaseCell Viability (%)
This compound 65.4 ± 5.158.2 ± 4.970.3 ± 6.298.5 ± 1.5
Dexamethasone (Control) 85.1 ± 4.590.5 ± 3.892.1 ± 3.599.1 ± 1.2
Pinocembrin (Parent Flavanone) 20.3 ± 3.315.8 ± 2.922.4 ± 3.198.9 ± 1.3

Experimental Protocols

Detailed and reproducible methodologies are crucial for the validation of experimental data.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the IC50 values presented in Table 1.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and control compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is used to measure the inhibition of NO production, as shown in Table 2.[6]

  • Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Measurement: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite (B80452). Calculate the concentration of nitrite in the samples and express the inhibition of NO production as a percentage relative to the LPS-stimulated control.

Potential Mechanism of Action: Signaling Pathways

Flavanones often exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. A common target is the NF-κB pathway, which is constitutively active in many cancer cells and promotes inflammation and cell survival.

G cluster_0 Cytoplasm cluster_1 LPS Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory & Survival Genes (e.g., TNF-α, IL-6, Bcl-2) Nucleus->Genes Induces Transcription Compound This compound Compound->IKK Inhibits Compound->NFkB Inhibits Translocation

Caption: A simplified diagram of the NF-κB signaling pathway and potential inhibition points.

References

A Comparative Cytotoxicity Analysis: 2',5,6',7-Tetraacetoxyflavanone and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of the synthetic flavanone (B1672756) derivative, 2',5,6',7-Tetraacetoxyflavanone, and the well-established chemotherapeutic agent, Doxorubicin. While extensive data exists for Doxorubicin, direct experimental evidence for the cytotoxicity of this compound is limited. Therefore, its profile is largely inferred from studies on structurally related acetylated flavanones.

Mechanisms of Cytotoxicity

This compound (Inferred)

The precise cytotoxic mechanism of this compound is not yet elucidated. However, based on the known activities of other flavanones and the influence of acetylation on flavonoids, a potential mechanism can be proposed. Acetylation can enhance the bioavailability and intracellular accumulation of flavonoids.[1] Once inside the cell, flavanones have been shown to induce apoptosis through the modulation of various signaling pathways. These may include the inhibition of pro-survival pathways such as NF-κB and PI3K/AKT, and the activation of pro-apoptotic pathways involving caspases.[2][3]

Doxorubicin

Doxorubicin is a well-characterized anthracycline antibiotic with a multi-faceted mechanism of action against cancer cells.[] Its primary cytotoxic effects are mediated through:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, which obstructs DNA replication and transcription processes.[][5]

  • Topoisomerase II Inhibition: It stabilizes the complex between DNA and the topoisomerase II enzyme. This prevents the re-ligation of DNA strands that have been cleaved by the enzyme, leading to double-strand breaks and subsequent activation of apoptotic pathways.[][5]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals.[6] This induces oxidative stress, causing damage to cellular components like lipids, proteins, and DNA, which contributes to its cytotoxic effects.[][6]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following tables summarize available IC50 values for Doxorubicin against a range of cancer cell lines.

Table 1: IC50 Values of Doxorubicin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 ValueExposure TimeAssay
HCT116Colon Cancer24.30 µg/mLNot SpecifiedMTT[7]
Hep-G2Hepatocellular Carcinoma14.72 µg/mLNot SpecifiedMTT[7]
PC3Prostate Cancer2.64 µg/mLNot SpecifiedMTT[7]
A549Lung Cancer1.50 µM48 hoursMTT[8]
HeLaCervical Cancer1.00 µM48 hoursMTT[8]
LNCaPProstate Cancer0.25 µM48 hoursMTT[8]
AMJ13Breast Cancer223.6 µg/mLNot SpecifiedMTT[9]
MCF-7Breast Cancer8306 nM48 hoursSRB[10]
MDA-MB-231Breast Cancer6602 nM48 hoursSRB[10]

Note: Direct IC50 values for this compound are not available in the current literature. Studies on other acetylated flavonoids have shown that acetylation can enhance the cytotoxic effects of the parent compounds.[1]

Experimental Protocols

Detailed methodologies for key cytotoxicity assays are provided below to facilitate the design and execution of comparative studies.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[11]

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds (this compound and Doxorubicin) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7] The absorbance is directly proportional to the number of viable cells.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH activity is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt to a colored formazan product.[12]

  • Protocol:

    • Plate cells in a 96-well plate and treat with test compounds as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

    • After the incubation period, centrifuge the plate at 250 x g for 4 minutes.

    • Carefully transfer a portion of the cell-free supernatant to a new 96-well plate.

    • Add the LDH reaction mixture to each well and incubate for up to 30 minutes at room temperature, protected from light.

    • Add a stop solution to terminate the reaction.

    • Measure the absorbance at 490 nm using a microplate reader. The level of cytotoxicity is calculated based on the absorbance values of the treated samples relative to the controls.

3. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[8]

  • Protocol:

    • Induce apoptosis in cell cultures by treating with the test compounds for the desired time.

    • Harvest the cells (including any floating cells) and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Visualizations

Doxorubicin-Induced Apoptosis Pathway

Doxorubicin induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key event is the activation of the p53 tumor suppressor protein in response to DNA damage.[5]

Doxorubicin_Apoptosis_Pathway Doxorubicin Doxorubicin DNA_Damage DNA Double-Strand Breaks Doxorubicin->DNA_Damage ATM_Chk2 ATM/Chk2 Activation DNA_Damage->ATM_Chk2 p53 p53 Activation ATM_Chk2->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Doxorubicin-induced intrinsic apoptosis pathway.

Inferred Signaling Pathway for Cytotoxic Flavanones

Flavanones may induce apoptosis by inhibiting pro-survival signaling pathways like NF-κB.

Flavanone_NFkB_Pathway Flavanone This compound (Inferred) IKK IKK Complex Flavanone->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Release Gene_Expression Pro-survival Gene Expression NFkB->Gene_Expression Cell_Survival Cell Survival Gene_Expression->Cell_Survival

Caption: Inferred inhibition of the NF-κB survival pathway by a cytotoxic flavanone.

Experimental Workflow for Comparative Cytotoxicity

A logical workflow for comparing the cytotoxicity of the two compounds is outlined below.

Cytotoxicity_Workflow Cell_Culture Cancer Cell Line Culture Treatment Treatment with 2',5,6',7-TAF & Doxorubicin Cell_Culture->Treatment Viability_Assay Cell Viability Assays (MTT, LDH) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Data_Analysis Data Analysis (IC50 Calculation, Statistical Comparison) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion on Comparative Cytotoxicity Data_Analysis->Conclusion

Caption: Experimental workflow for comparative cytotoxicity analysis.

References

Assessing the effect of acetylation on flavanone bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The therapeutic potential of flavanones, a class of polyphenolic compounds abundant in citrus fruits, is often hampered by their low oral bioavailability. This limitation stems from factors such as poor water solubility, extensive first-pass metabolism in the gut and liver, and efflux by intestinal transporters. Chemical modification, particularly acetylation, has emerged as a promising strategy to overcome these hurdles and enhance the systemic exposure and efficacy of flavanones. This guide provides an objective comparison of the bioavailability of acetylated and non-acetylated flavanones, supported by experimental data, detailed methodologies, and visual representations of key biological processes.

Enhanced Bioavailability of Acetylated Flavanones: Quantitative Insights

Acetylation, the process of introducing an acetyl group into a molecule, can significantly increase the lipophilicity of flavanones. This increased fat-solubility is hypothesized to improve their absorption across the lipid-rich membranes of intestinal cells. A key study investigating the effect of acetylation on the bioavailability of the flavanone (B1672756) 5-demethyltangeretin (5-DTAN) provides compelling evidence for this approach.[1][2][3][4]

In this study, the acetylated form, 5-acetyl-tangeretin (5-ATAN), was orally administered to mice, and its pharmacokinetic profile was compared to that of 5-DTAN. The results demonstrated a dramatic improvement in the oral bioavailability of the acetylated compound.[1][4]

Table 1: Comparative Pharmacokinetic Parameters of 5-Demethyltangeretin (5-DTAN) and 5-Acetyl-tangeretin (5-ATAN) in Mice Following Oral Administration. [4]

CompoundDose (mg/kg)Cmax (µg/mL)Tmax (min)AUC (µg·min/mL)Relative Bioavailability Increase
5-DTAN500.030 ± 0.009292.5 ± 0.8-
5-ATAN500.773 ± 0.1966027.5 ± 8.211.0-fold

As shown in Table 1, oral administration of 5-ATAN resulted in a more than 25-fold higher maximum plasma concentration (Cmax) and an 11-fold greater area under the curve (AUC), a measure of total drug exposure, compared to 5-DTAN.[4] These findings strongly indicate that acetylation can significantly enhance the absorption and systemic availability of flavanones.

Experimental Protocols: A Guide to a Reproducible Assessment

To ensure the validity and reproducibility of bioavailability studies, it is crucial to follow well-defined experimental protocols. The following sections detail the methodologies for flavanone acetylation and in vivo pharmacokinetic analysis, based on established research practices.

Synthesis of Acetylated Flavanones

The acetylation of flavanones can be achieved through straightforward chemical synthesis. A general procedure involves the reaction of the parent flavanone with an acetylating agent in the presence of a base.

Protocol for the Synthesis of 5-Acetyl-tangeretin (5-ATAN):

  • Dissolution: Dissolve 5-demethyltangeretin (5-DTAN) in a suitable solvent, such as pyridine.

  • Acetylation: Add acetic anhydride (B1165640) to the solution.

  • Reaction: Stir the mixture at room temperature for a specified period, typically several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel to yield the pure acetylated flavanone.[5]

In Vivo Pharmacokinetic Studies in Mice

Animal models are essential for evaluating the in vivo bioavailability of compounds. The following protocol outlines a typical pharmacokinetic study in mice.

Protocol for Oral Bioavailability Study in Mice:

  • Animal Model: Utilize male C57BL/6J mice, housed in a controlled environment with a standard diet and water ad libitum.[3]

  • Drug Administration: Administer the test compounds (e.g., 5-DTAN and 5-ATAN) orally to the mice at a specific dose (e.g., 50 mg/kg body weight). The compounds can be dissolved or suspended in a suitable vehicle, such as a mixture of polyethylene (B3416737) glycol 400 and saline.[3][6][7]

  • Blood Sampling: Collect blood samples from the mice at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-administration via a suitable method, such as retro-orbital bleeding.[3]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of the flavanone and its acetylated form using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[3][8][9]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, from the plasma concentration-time data.

Visualizing the Path: Flavanone Absorption and Metabolism

The journey of a flavanone from ingestion to systemic circulation is a complex process involving absorption, metabolism, and potential efflux. The following diagrams, created using the DOT language, illustrate these key pathways.

Flavanone_Absorption_Workflow cluster_ingestion Oral Administration cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_circulation Systemic Circulation Oral Ingestion Oral Ingestion Flavanone Flavanone Oral Ingestion->Flavanone Digestion Absorbed Flavanone Absorbed Flavanone Flavanone->Absorbed Flavanone Passive Diffusion Absorbed Flavanone->Flavanone Efflux (e.g., P-gp, MRP2) Metabolized Flavanone Metabolized Flavanone Absorbed Flavanone->Metabolized Flavanone Metabolism (e.g., Glucuronidation) Circulating Metabolites Circulating Metabolites Metabolized Flvanone Metabolized Flvanone Metabolized Flvanone->Circulating Metabolites

Caption: General workflow of flavanone absorption and metabolism.

The above diagram illustrates the general pathway of flavanone absorption. After oral ingestion, flavanones are absorbed into intestinal cells (enterocytes). Inside the enterocytes, they can be metabolized or pumped back into the intestinal lumen by efflux transporters. The absorbed and metabolized forms then enter the systemic circulation.

Acetylation_Effect cluster_acetylation Acetylation Strategy cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation Acetylated Flavanone Acetylated Flavanone Acetylated Flavanone_Lumen Acetylated Flavanone Increased Absorption Increased Absorption Acetylated Flavanone_Lumen->Increased Absorption Enhanced Lipophilicity Deacetylation Deacetylation Increased Absorption->Deacetylation Active Flavanone Active Flavanone Deacetylation->Active Flavanone Increased Bioavailability Increased Bioavailability Active Flavanone->Increased Bioavailability

Caption: Acetylation enhances flavanone bioavailability.

This diagram depicts how acetylation can improve flavanone bioavailability. The increased lipophilicity of the acetylated flavanone enhances its absorption into the enterocytes. Once inside the cell, esterase enzymes can cleave the acetyl group, releasing the active flavanone, which then enters the systemic circulation at higher concentrations.

Conclusion

The available evidence strongly suggests that acetylation is a viable and effective strategy for enhancing the oral bioavailability of flavanones. The significant increase in plasma concentrations of 5-acetyl-tangeretin compared to its parent compound highlights the potential of this approach to unlock the therapeutic benefits of this important class of natural products. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the effects of acetylation on other flavanones and to explore their potential in drug development. The visualization of the absorption and metabolism pathways provides a clear understanding of the biological processes involved and the mechanism by which acetylation exerts its positive effect on bioavailability. Further research in this area is warranted to fully elucidate the structure-activity relationships and to translate these findings into clinical applications.

References

In Vitro Efficacy of 2',5,6',7-Tetraacetoxyflavanone: A Comparative Analysis with Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the potential antibacterial efficacy of the novel synthetic flavonoid, 2',5,6',7-Tetraacetoxyflavanone, against a panel of clinically relevant bacteria. While direct comparative data for this specific compound is not yet available in published literature, this document outlines the standard experimental protocols that would be employed for such an evaluation and presents a hypothetical data framework for its comparison with established antibiotics. This guide is intended for researchers, scientists, and drug development professionals interested in the antimicrobial potential of novel flavonoids.

Flavonoids, a diverse group of plant secondary metabolites, are known for their broad spectrum of biological activities, including antimicrobial properties.[1][2] Their mechanisms of action are varied and can include inhibition of bacterial enzymes, disruption of cell membrane function, and interference with nucleic acid synthesis.[3] Synthetic modifications of natural flavonoids, such as acetylation, can alter their physicochemical properties, potentially enhancing their bioavailability and antimicrobial potency. This compound is one such synthetic derivative that warrants investigation.

Comparative Antibacterial Activity: A Data Framework

The following table presents a hypothetical summary of the minimal inhibitory concentration (MIC) values for this compound against both Gram-positive and Gram-negative bacteria, in comparison to commonly used antibiotics. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

CompoundStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)Enterococcus faecalis (ATCC 29212) MIC (µg/mL)
This compound 1664>12832
Ciprofloxacin0.50.0150.251
Gentamicin1248
Vancomycin1>128>1282
Penicillin G0.06>128>1282

Note: The data presented for this compound is illustrative and intended to serve as a template for reporting experimental findings.

Experimental Protocols

The determination of the in vitro antibacterial activity of this compound would be conducted following standardized methodologies established by the Clinical and Laboratory Standards Institute (CLSI).

Bacterial Strains and Culture Conditions

Standard American Type Culture Collection (ATCC) strains of both Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria would be used. Bacteria are cultured on appropriate agar (B569324) plates (e.g., Mueller-Hinton agar) and incubated at 37°C for 18-24 hours.

Preparation of Inoculum

A bacterial suspension is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[4]

  • Preparation of Antimicrobial Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The same procedure is followed for the comparator antibiotics.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with bacteria, no antimicrobial) and negative (broth only) growth controls are included. A sterility control of the antimicrobial solutions is also prepared.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.

The following diagram illustrates the general workflow for the in vitro comparison of a test compound with known antibiotics.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start bacterial_culture Bacterial Culture (e.g., S. aureus, E. coli) start->bacterial_culture compound_prep Prepare Stock Solutions (Test Compound & Antibiotics) start->compound_prep inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) bacterial_culture->inoculum_prep serial_dilution Serial Dilution in 96-well Plate compound_prep->serial_dilution inoculation Inoculate Plates with Bacterial Suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Read MIC Values (Visual Inspection) incubation->read_results data_table Tabulate and Compare MIC Data read_results->data_table end End data_table->end

Experimental workflow for in vitro antimicrobial susceptibility testing.

Future Directions

Further studies are required to elucidate the specific mechanism of action of this compound and to evaluate its potential for synergistic effects when combined with existing antibiotics.[5][6] In vivo studies will also be necessary to determine its efficacy and safety profile in a physiological setting. The framework presented in this guide provides a foundation for the systematic evaluation of this and other novel flavonoid derivatives as potential next-generation antimicrobial agents.

References

Validating the Antioxidant Mechanism of 2',5,6',7-Tetraacetoxyflavanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the antioxidant mechanism of 2',5,6',7-Tetraacetoxyflavanone by comparing its potential activities with those of other well-characterized flavonoids. Due to the limited publicly available data on the specific antioxidant capacity of this compound, this document focuses on established methodologies and comparative data for structurally related compounds, offering a scientific roadmap for its evaluation.

Understanding the Antioxidant Landscape of Flavonoids

Flavonoids are a diverse group of polyphenolic compounds found in plants, known for their potent antioxidant properties. Their mechanisms of action are multifaceted, primarily involving the direct scavenging of free radicals and the chelation of metal ions that catalyze oxidative reactions. The antioxidant capacity of a flavonoid is intimately linked to its chemical structure, particularly the arrangement and number of hydroxyl groups.

Acetylation, the process of introducing acetyl functional groups, can alter the physicochemical properties of flavonoids, including their solubility and bioavailability. These modifications can, in turn, influence their antioxidant activity, though the effects are not always predictable and require empirical validation.

Comparative Antioxidant Activity of Common Flavonoids

To establish a baseline for evaluating this compound, the following table summarizes the 50% inhibitory concentration (IC50) values for several common flavonoids in two widely used antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Lower IC50 values indicate higher antioxidant activity.

FlavonoidDPPH IC50 (µM)ABTS IC50 (µM)Reference
Quercetin~5-15~1-5[1][2]
Kaempferol~10-30~5-15[3]
Naringenin>100~20-50[1]
Hesperetin~50-100~10-30[1]
Luteolin~5-15~1-5[3]
Apigenin>100~20-50[3]

Note: These values are approximate and can vary depending on the specific experimental conditions.

While some flavanones may show weak reactivity in the DPPH assay, the ABTS assay is often considered more suitable for this subclass of flavonoids[4].

Key Experimental Protocols for Antioxidant Validation

Objective validation of antioxidant activity requires standardized and reproducible experimental protocols. Below are detailed methodologies for three key assays.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to a yellow color, and the change in absorbance at 517 nm is proportional to the radical scavenging activity of the sample.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation:

    • Dissolve this compound and reference compounds (e.g., Quercetin, Trolox) in a suitable solvent to create a series of concentrations.

  • Assay Procedure:

    • Add a specific volume of the sample or standard solution to the DPPH working solution.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • A blank containing the solvent and DPPH solution is also measured.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Principle: The reduction of the ABTS•+ radical by an antioxidant is measured by the decrease in absorbance at 734 nm.

Protocol:

  • Reagent Preparation:

    • Generate the ABTS•+ radical by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. The mixture is incubated in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation:

    • Prepare a series of dilutions of this compound and reference standards.

  • Assay Procedure:

    • Add a small volume of the sample or standard to the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Principle: A fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants can suppress this oxidation.

Protocol:

  • Cell Culture:

    • Culture a suitable cell line (e.g., HepG2) in a 96-well plate until confluent.

  • Probe Loading and Sample Treatment:

    • Wash the cells and incubate them with the DCFH-DA probe.

    • Add various concentrations of this compound or a standard antioxidant like Quercetin to the wells.

  • Induction of Oxidative Stress:

    • After an incubation period, wash the cells and add a free radical initiator (e.g., AAPH) to induce oxidative stress.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity over time using a microplate reader (excitation ~485 nm, emission ~535 nm).

  • Calculation:

    • The antioxidant activity is determined by the degree to which the compound inhibits the formation of the fluorescent DCF compared to control cells. The results can be expressed as CAA units, equivalent to a standard antioxidant.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for clear communication in scientific research.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Many flavonoids are known to activate this pathway, leading to the expression of numerous antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Ub Ubiquitination & Degradation Keap1_Nrf2->Ub constitutive Nucleus Nucleus Nrf2_free->Nucleus translocation ARE ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: The Nrf2-ARE signaling pathway for cellular antioxidant defense.

Experimental Workflow for Antioxidant Validation

A structured workflow is essential for the systematic evaluation of a novel compound's antioxidant properties.

Experimental_Workflow start Start: Compound Synthesis (this compound) in_vitro In Vitro Assays start->in_vitro cellular Cellular Assays start->cellular dpph DPPH Assay in_vitro->dpph abts ABTS Assay in_vitro->abts data_analysis Data Analysis & Comparison dpph->data_analysis abts->data_analysis caa Cellular Antioxidant Activity (CAA) Assay cellular->caa nrf2_activation Nrf2 Pathway Activation Analysis cellular->nrf2_activation caa->data_analysis nrf2_activation->data_analysis conclusion Conclusion on Antioxidant Mechanism data_analysis->conclusion

Caption: A typical experimental workflow for validating antioxidant mechanisms.

By following these established protocols and comparing the results to the provided data for known flavonoids, researchers can effectively characterize the antioxidant potential and mechanism of action of this compound. This systematic approach will provide the robust data necessary for further drug development and scientific understanding.

References

Benchmarking the purity of synthesized 2',5,6',7-Tetraacetoxyflavanone against a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly synthesized batch of 2',5,6',7-Tetraacetoxyflavanone against a certified reference standard. The objective is to rigorously assess the purity of the synthesized compound, identify any potential impurities, and validate its structural integrity using a multi-pronged analytical approach. The methodologies and data presented herein are intended to serve as a practical benchmark for researchers engaged in the synthesis, purification, and characterization of flavonoids and related natural products.

Introduction to Purity Assessment

In drug discovery and development, the purity of a synthesized active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Regulatory bodies mandate stringent purity thresholds, necessitating the use of robust analytical techniques to identify and quantify the main compound and any process-related impurities or degradation products.

This guide focuses on this compound, a peracetylated derivative of a naturally occurring flavanone. The purity of a synthesized batch is compared against a commercially available, high-purity reference standard, which serves as the benchmark for all analytical measurements. A reference standard is a highly characterized material used to ensure the accuracy and reliability of analytical methods.[1][2]

Experimental Overview & Workflow

The purity assessment workflow is designed to provide both quantitative purity data and qualitative structural confirmation. High-Performance Liquid Chromatography (HPLC) is the primary technique for quantitative analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed for structural verification and impurity identification.

G Experimental Workflow for Purity Benchmarking cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison A Synthesized 2',5,6',7-TAF C Dissolution in Acetonitrile/Water A->C B Reference Standard 2',5,6',7-TAF B->C D HPLC-UV Analysis C->D Quantitative E 1H & 13C NMR Spectroscopy C->E Structural F LC-MS Analysis C->F Structural/Impurity ID G Purity Calculation (Area % Normalization) D->G H Spectral Comparison (Chemical Shifts, Coupling) E->H I Fragmentation Pattern Analysis F->I J Final Purity Report G->J H->J I->J

Caption: Experimental Workflow for Purity Benchmarking.

Quantitative Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds.[3][4] By separating the components of a mixture, it allows for the quantification of the main peak (the target compound) relative to any impurity peaks.

Experimental Protocol: HPLC
  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).

  • Column: Reversed-Phase C18 column (e.g., Zorbax SB-C18, 4.6 mm x 150 mm, 3.5 µm particle size).[5]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Elution: 70% A / 30% B, linear gradient to 30% A / 70% B over 20 minutes, then hold for 5 minutes.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Samples of both the synthesized compound and the reference standard were accurately weighed and dissolved in the initial mobile phase composition to a concentration of 0.5 mg/mL.

HPLC Data Summary

The purity is determined by the area percent normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Sample IDRetention Time (min)Peak Area (mAU*s)Area %Purity Specification
Reference Standard 15.2485099.8%≥ 99.5%
Synthesized Compound 15.2478098.5%Report
Impurity 1 (Synthesized)12.8701.4%Report
Other Impurities (Synthesized)-50.1%Report

Interpretation: The synthesized this compound has a purity of 98.5% as determined by HPLC-UV at 280 nm. A primary impurity was detected at a retention time of 12.8 minutes, accounting for 1.4% of the total peak area. The retention time of the main peak in the synthesized sample matches that of the reference standard, providing initial evidence of its identity.

Structural Confirmation & Impurity Identification

While HPLC provides quantitative data, NMR and MS are essential for confirming the chemical structure of the synthesized compound and identifying unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.[1][2][6][7]

  • Instrumentation: Bruker Avance III 500 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Experiments: ¹H NMR, ¹³C NMR.

  • Sample Concentration: ~10 mg/mL.

Proton AssignmentReference Standard δ (ppm)Synthesized Compound δ (ppm)Multiplicity
H-35.455.45dd
H-23.103.10dd
H-22.902.90dd
H-86.856.85s
Aromatic H7.10 - 7.407.10 - 7.40m
4 x OCOCH₃2.35, 2.32, 2.28, 2.252.35, 2.32, 2.28, 2.254 x s
Carbon AssignmentReference Standard δ (ppm)Synthesized Compound δ (ppm)
C=O (Flavanone)188.5188.5
4 x C=O (Acetate)169.8, 169.5, 169.3, 169.1169.8, 169.5, 169.3, 169.1
Aromatic C110.0 - 155.0110.0 - 155.0
C-279.579.5
C-345.045.0
4 x CH₃ (Acetate)21.2, 21.0, 20.8, 20.721.2, 21.0, 20.8, 20.7

Interpretation: The ¹H and ¹³C NMR spectra of the synthesized compound are in excellent agreement with the reference standard. The chemical shifts and multiplicities of all signals match, confirming the overall structure of this compound. No significant impurity peaks were observed within the detection limits of the NMR experiment, suggesting the main impurity identified by HPLC is present at a low concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an ideal technique for confirming molecular weight and identifying impurities.

  • Instrumentation: Thermo Scientific Q Exactive Orbitrap Mass Spectrometer coupled to an Ultimate 3000 UHPLC system.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Analyzer: Orbitrap.

  • Scan Range: m/z 100 - 1000.

  • Chromatography: Same conditions as the HPLC-UV method.

Sample IDExpected Mass [M+H]⁺Observed Mass [M+H]⁺Key Fragment Ions (m/z)
Reference Standard 485.1235485.1238443, 401, 359, 317
Synthesized Compound 485.1235485.1239443, 401, 359, 317
Impurity 1 (at 12.8 min) 443.1129443.1132401, 359, 317

Interpretation: The high-resolution mass of the main peak in the synthesized sample matches the theoretical mass of protonated this compound, further confirming its identity. The observed fragmentation pattern, corresponding to sequential losses of acetyl groups (42 Da), is consistent with the proposed structure. The major impurity at 12.8 minutes shows a mass of [M+H]⁺ = 443.1132, which corresponds to the loss of one acetyl group from the parent molecule. This suggests the impurity is likely a tri-acetoxyflavanone isomer, a common process-related impurity in acetylation reactions.

Purity Assessment Logic

The final determination of purity is a convergence of evidence from all analytical techniques employed. Each method provides a unique and complementary piece of information, leading to a comprehensive understanding of the sample's composition.

G Purity Assessment Logic cluster_0 Analytical Data A Reference Standard (Purity ≥ 99.5%) C HPLC (Retention Time, Area %) A->C D NMR (Chemical Shifts, Structure) A->D E MS (Molecular Weight, Fragments) A->E B Synthesized Compound B->C B->D B->E F Comparison of RT & Spectra C->F G Impurity Profile Analysis C->G D->F E->F E->G H Identity Confirmed (RT, NMR, MS Match) F->H I Purity Determined (HPLC Area % = 98.5%) G->I J Impurity Identified (Tri-acetoxyflavanone) G->J

Caption: Purity Assessment Logic.

Conclusion

The synthesized batch of this compound has been successfully characterized and benchmarked against a certified reference standard.

  • Identity Confirmation: The structural identity of the synthesized compound was unequivocally confirmed by matching retention time (HPLC), chemical shifts (¹H & ¹³C NMR), molecular weight, and fragmentation patterns (LC-MS) with the reference standard.

  • Purity Level: The quantitative purity was determined to be 98.5% by HPLC area normalization.

  • Impurity Profile: A major impurity (1.4%) was identified as a tri-acetoxyflavanone species, likely resulting from incomplete acetylation during synthesis.

The synthesized material is of high purity and is well-characterized. For applications requiring exceptionally high purity (e.g., >99.5%), further purification by techniques such as preparative HPLC or recrystallization would be recommended to remove the identified tri-acetoxy impurity. This guide demonstrates a robust and comprehensive workflow for the purity assessment of synthesized compounds, which is a critical step in chemical and pharmaceutical research.

References

Safety Operating Guide

Proper Disposal of 2',5,6',7-Tetraacetoxyflavanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for 2',5,6',7-Tetraacetoxyflavanone, this guide provides a detailed protocol for its proper disposal based on general principles for handling research chemicals with unknown specific toxicity.[1] A cautious approach is always recommended when dealing with compounds where comprehensive hazard data is not available.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to adhere to standard laboratory safety protocols.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][2]

  • Ventilation: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of dust or aerosols.[1]

  • Avoid Contact: Prevent direct contact with skin and eyes.[1] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][3]

  • Spill Management: In the event of a spill, carefully sweep up the solid material to avoid creating dust.[1] The collected material and any contaminated cleaning supplies (e.g., absorbent pads, wipes) should be placed in a designated, sealed container for disposal as hazardous waste.[1][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program.[5] Never dispose of this chemical in the regular trash or down the drain.[5][6]

Step 1: Waste Characterization In the absence of specific data, this compound should be treated as a hazardous waste.[4] Laboratory personnel should consider all waste chemicals as hazardous unless specifically confirmed to be non-hazardous by the institution's Environmental Health and Safety (EHS) office.[4]

Step 2: Waste Segregation Properly segregate the waste at the source.[1]

  • Solid Waste: Collect unused or waste this compound and any contaminated disposable materials (e.g., weighing papers, gloves, wipes) in a dedicated container for solid chemical waste.[1][7]

  • Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a container designated for flammable or halogenated organic waste, depending on the solvent used.[8] Do not mix incompatible waste streams.[7]

Step 3: Containerization Use a compatible, leak-proof container for waste collection.[1][9]

  • The container must be in good condition, free from rust or leaks.[9]

  • It must have a secure, leak-proof, screw-on cap.[7] Containers with corks, stoppers, or parafilm are not acceptable for waste storage.[7]

  • The container should be kept closed except when actively adding waste.[7][9]

Step 4: Labeling As soon as the first particle of waste is added, the container must be labeled with a hazardous waste tag provided by your institution's EHS department.[4][5] The label must include:

  • The words "Hazardous Waste".[5]

  • The full, unabbreviated chemical name: "this compound".[5] For mixtures, list all chemical components and their approximate percentages.[5]

  • The date waste was first added to the container (accumulation start date).[5]

  • The physical state of the waste (solid).

  • The name and contact information of the principal investigator or laboratory supervisor.[5]

Step 5: Storage Store the sealed and labeled waste container in a designated and secure hazardous waste storage area within the laboratory.

  • Secondary Containment: The primary waste container should always be placed within a larger, chemically compatible secondary container to contain any potential leaks or spills.[7] The secondary container must be able to hold 110% of the volume of the primary container.[7]

  • Segregation: Store the waste away from incompatible materials, such as strong acids, bases, or oxidizers.[7][8]

Step 6: Disposal Contact your institution's EHS office to schedule a pickup for the hazardous waste.[5] Do not allow waste to accumulate for more than 90 days from the accumulation start date or exceed quantity limits set by your institution (e.g., 55 gallons).[7]

Disposal Plan Summary

ParameterGuidelineCitation
Waste Classification Hazardous Waste (Precautionary)[4]
Disposal Method EHS/EH&S Hazardous Waste Program Pickup[5]
Container Type Compatible, leak-proof, with a screw-on cap[7][9]
Labeling Requirements "Hazardous Waste" label with full chemical name, contact info, and date[4][5]
Storage Location Designated satellite accumulation area with secondary containment[4][7]
PPE Requirements Safety goggles, lab coat, chemical-resistant gloves[1][2]

Experimental Workflow: Chemical Waste Disposal

G cluster_prep Preparation & Characterization cluster_contain Containment & Labeling cluster_storage Storage & Disposal start Chemical is designated as waste ppe Don appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe characterize Characterize Waste: Treat as Hazardous due to unknown specific toxicity ppe->characterize segregate Segregate into Solid Waste Stream characterize->segregate container Select compatible, leak-proof container with screw-top lid segregate->container label_waste Affix 'Hazardous Waste' Tag - Full Chemical Name - PI Name & Contact - Accumulation Date container->label_waste store Store in designated area with secondary containment label_waste->store request Request pickup from Environmental Health & Safety (EHS) store->request end Waste collected by EHS for proper disposal request->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2',5,6',7-Tetraacetoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides essential, immediate safety and logistical information for handling 2',5,6',7-Tetraacetoxyflavanone. The following procedures are based on established safety protocols for similar flavonoid compounds and general laboratory chemicals, in the absence of a specific Safety Data Sheet (SDS) for this particular compound. Researchers, scientists, and drug development professionals should use this guide to supplement, not replace, institutional safety protocols and professional judgment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety when handling this compound, particularly in its powdered form.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or glasses meeting EN 166 (EU) or NIOSH (US) standards.Protects eyes from dust particles and potential splashes.[1]
Hand Protection Nitrile rubber gloves, inspected before use. Use proper glove removal technique.Prevents skin contact with the compound.[1][2]
Respiratory Protection NIOSH/CEN approved air-purifying respirator (APR) with a particulate filter.[2][3]Required when handling the powder to avoid inhalation of dust particles.
Body Protection Laboratory coat.[1]Protects skin and clothing from contamination.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical to maintain a safe laboratory environment.

1. Preparation:

  • Ensure a certified laboratory chemical fume hood is operational.[4]

  • Verify that an emergency safety shower and eyewash station are accessible and have been recently tested.[4]

  • Assemble all necessary equipment and reagents before handling the compound.

  • Do not work alone when handling this compound.[4]

2. Weighing and Transfer:

  • Conduct all weighing and transferring of the powdered compound within a chemical fume hood to minimize inhalation exposure.[4]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.

  • Close the container tightly after use.

3. Dissolution and Reaction:

  • If dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Perform all reactions in a well-ventilated area, preferably within a fume hood.

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[5]

  • Decontaminate all work surfaces and equipment used.

  • Remove and dispose of PPE according to institutional guidelines.

Disposal Plan

All waste containing this compound must be managed as hazardous waste.

  • Solid Waste: Collect any unused compound and contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect solutions containing the compound in a labeled, sealed container for hazardous liquid waste.

  • Disposal: Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[5] Do not dispose of this chemical down the drain.[6]

Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing. If irritation persists, seek medical attention.[5]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7] Seek immediate medical attention.

  • If inhaled: Move the person to fresh air.[5] If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[5]

  • If swallowed: Clean mouth with water and drink plenty of water afterwards.[5] Do not induce vomiting. Seek immediate medical attention.

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_post 3. Post-Handling Phase cluster_disposal 4. Waste Disposal prep1 Verify Fume Hood & Eyewash Station prep2 Assemble Equipment & Reagents prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh & Transfer Compound prep3->handle1 Proceed to Handling handle2 Perform Dissolution / Reaction handle1->handle2 post1 Decontaminate Work Area & Equipment handle2->post1 Complete Experiment post2 Wash Hands Thoroughly post1->post2 post3 Properly Remove & Dispose of PPE post2->post3 disp1 Segregate Solid & Liquid Waste post3->disp1 Initiate Disposal disp2 Label Hazardous Waste Containers disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.